Product packaging for Olivetol(Cat. No.:CAS No. 500-66-3)

Olivetol

货号: B132274
CAS 编号: 500-66-3
分子量: 180.24 g/mol
InChI 键: IRMPFYJSHJGOPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992)
This compound is a member of the class of resorcinols that is resorcinol in which the hydrogen at position 5 is replaced by a pentyl group. It has a role as a lichen metabolite.
This compound has been reported in Ardisia virens, Cannabis sativa, and Primula obconica with data available.
from cannabidiol by pyrolysis;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B132274 Olivetol CAS No. 500-66-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMPFYJSHJGOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025812
Record name Olivetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992)
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

327 °F at 5 mmHg (NTP, 1992)
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 230 °F (NTP, 1992)
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

500-66-3
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Olivetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olivetol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olivetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-pentylresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLIVETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65OP0NEZ1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

120 °F (NTP, 1992)
Record name OLIVETOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20821
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

The Cornerstone of Cannabinoid Creation: An In-depth Technical Guide to Olivetol's Role in Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal role of olivetol and its carboxylic acid form, olivetolic acid, in the intricate biosynthetic pathway of cannabinoids. Delving into the core enzymatic reactions, this document offers detailed experimental protocols, quantitative data, and visual representations of the key processes, serving as an essential resource for professionals in cannabinoid research and pharmaceutical development.

Introduction: The Polyketide Origin of Cannabinoids

The diverse array of cannabinoids produced by Cannabis sativa all originate from a common precursor molecule, cannabigerolic acid (CBGA). The formation of CBGA is the result of a crucial alkylation reaction between olivetolic acid and geranyl pyrophosphate. While often referred to in the context of cannabinoid synthesis, this compound itself is largely considered an in vitro artifact. The true biological precursor is olivetolic acid.[1][2][3] This guide will elucidate the enzymatic journey from simple precursors to the formation of this key cannabinoid building block.

The Biosynthetic Pathway: From Hexanoyl-CoA to Olivetolic Acid

The synthesis of olivetolic acid is a two-step enzymatic process that occurs within the glandular trichomes of the Cannabis sativa plant.[3][4] This pathway involves the coordinated action of two key enzymes: tetraketide synthase (TKS) and olivetolic acid cyclase (OAC).

Step 1: The Role of Tetraketide Synthase (TKS)

The biosynthesis of the polyketide backbone of olivetolic acid is initiated by the enzyme tetraketide synthase (TKS) , a type III polyketide synthase, formerly referred to as this compound synthase (OLS).[1][2][5] TKS catalyzes the condensation of a hexanoyl-CoA starter unit with three molecules of malonyl-CoA.[2][6] This reaction forms a linear tetraketide intermediate. In the absence of the subsequent enzyme, OAC, this intermediate can undergo spontaneous decarboxylation and cyclization to form this compound, which is why this compound is often observed in in vitro assays.[5][6][7]

Step 2: The Crucial Cyclization by Olivetolic Acid Cyclase (OAC)

The linear tetraketide produced by TKS is the substrate for olivetolic acid cyclase (OAC) . OAC catalyzes a C2-to-C7 intramolecular aldol condensation of the tetraketide intermediate to form the aromatic resorcinolic acid ring structure of olivetolic acid.[3][4][8] This enzymatic step is critical as it prevents the decarboxylation that leads to this compound and ensures the presence of the carboxylic acid group necessary for the subsequent prenylation step.[3]

Quantitative Data on Cannabinoid Precursors

Precise quantification of the precursors in the cannabinoid biosynthetic pathway is essential for understanding flux and identifying potential bottlenecks. The following table summarizes available data on the concentrations of key intermediates.

CompoundPlant Tissue/OrganismConcentration/TiterAnalytical MethodReference
Olivetolic AcidE. coli expressing TKS and OAC~80 mg/LLC-MS[5]
Olivetolic AcidYeast expressing TKS and OAC (fed hexanoate)0.48 mg/LHPLC[9]
Cannabidiol (CBD)Female flowers (Cherry Blossom cultivar)2.45%GC-MS[8]
Δ9-Tetrahydrocannabinol (THC)Female flowers (Cherry Blossom cultivar)0.15% - 0.18%GC-MS[8]
Cannabigerolic Acid (CBGA)Yeast expressing GOT with OA feedingNot specified, but activity confirmedLC-MS[3]
Tetrahydrocannabinolic Acid (THCA)Yeast expressing full pathway8.0 mg/LLC-MS[3]

Note: Quantitative data for endogenous concentrations of this compound and olivetolic acid in Cannabis sativa trichomes is scarce in the literature, with most studies focusing on downstream cannabinoids or heterologous production systems.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying this compound's role in cannabinoid biosynthesis.

Recombinant Expression and Purification of TKS and OAC

Objective: To produce and purify recombinant TKS and OAC for in vitro enzyme assays.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the coding sequences for C. sativa TKS and OAC, codon-optimized for expression in E. coli. Clone the genes into suitable expression vectors, such as pET vectors with an N-terminal His6-tag for affinity purification.

  • Bacterial Expression:

    • Transform E. coli BL21(DE3) cells with the expression plasmids.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Purification:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Wash the column extensively with wash buffer to remove unbound proteins.

    • Elute the His-tagged proteins with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage:

    • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

    • Concentrate the purified protein, determine the concentration using a Bradford assay, and store at -80°C.

In Vitro Tetraketide Synthase (TKS) and Olivetolic Acid Cyclase (OAC) Coupled Enzyme Assay

Objective: To determine the activity of TKS and OAC in producing olivetolic acid from its precursors.

Protocol:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 100 mM Potassium Phosphate Buffer (pH 7.0)

      • 60 µM Hexanoyl-CoA

      • 100 µM Malonyl-CoA

      • 10 µg purified TKS

      • 30 µg purified OAC

    • Bring the final reaction volume to 500 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 20°C for 16 hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 50 µL of 20% (v/v) aqueous hydrochloric acid.

    • Extract the products by adding 1 mL of ethyl acetate and vortexing vigorously.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube. Repeat the extraction two more times.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Sample Preparation for Analysis:

    • Resuspend the dried extract in a known volume (e.g., 100 µL) of methanol for analysis.

HPLC-MS/MS Analysis of Reaction Products

Objective: To separate, identify, and quantify the products of the TKS/OAC enzyme assay.

Protocol:

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) is required.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex 1.7 µm, 2.0 × 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis: Use multiple reaction monitoring (MRM) for targeted quantification of this compound, olivetolic acid, and other potential byproducts. The specific precursor-to-product ion transitions should be optimized for each analyte.

  • Quantification:

    • Prepare standard curves for this compound and olivetolic acid of known concentrations.

    • Analyze the experimental samples and quantify the products by comparing their peak areas to the standard curves.

Visualizing the Process: Diagrams of Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

Cannabinoid Biosynthesis Pathway

Cannabinoid_Biosynthesis cluster_polyketide Polyketide Pathway cluster_prenylation Prenylation cluster_downstream Downstream Cannabinoids Hexanoyl_CoA Hexanoyl-CoA Tetraketide Linear Tetraketide Intermediate Hexanoyl_CoA->Tetraketide TKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Tetraketide TKS Olivetolic_Acid Olivetolic Acid Tetraketide->Olivetolic_Acid OAC This compound This compound (in vitro artifact) Tetraketide->this compound Spontaneous (in vitro) CBGA Cannabigerolic Acid (CBGA) Olivetolic_Acid->CBGA CBGA Synthase GPP Geranyl Pyrophosphate GPP->CBGA THCA THCA CBGA->THCA THCA Synthase CBDA CBDA CBGA->CBDA CBDA Synthase CBCA CBCA CBGA->CBCA CBCA Synthase

Caption: The enzymatic pathway from precursors to major cannabinoids.

Experimental Workflow for In Vitro Assay

In_Vitro_Workflow cluster_expression Protein Expression & Purification cluster_assay Enzyme Assay cluster_analysis Analysis Cloning Gene Cloning (TKS & OAC) Expression Bacterial Expression Cloning->Expression Purification Affinity Purification Expression->Purification Assay Coupled TKS/OAC Enzyme Assay Purification->Assay Extraction Product Extraction Assay->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Caption: A streamlined workflow for the in vitro study of TKS and OAC.

Logical Relationship of TKS and OAC

TKS_OAC_Relationship TKS Tetraketide Synthase (TKS) Linear_Intermediate Linear Tetraketide TKS->Linear_Intermediate Produces OAC Olivetolic Acid Cyclase (OAC) Olivetolic_Acid Olivetolic Acid (Carboxylated) OAC->Olivetolic_Acid Produces Linear_Intermediate->OAC Substrate for This compound This compound (Decarboxylated) Linear_Intermediate->this compound Spontaneous Decarboxylation & Cyclization (in vitro) Downstream Cannabinoid Biosynthesis Olivetolic_Acid->Downstream

Caption: The functional relationship between TKS, OAC, and their products.

Conclusion

The biosynthesis of olivetolic acid, orchestrated by tetraketide synthase and olivetolic acid cyclase, represents a critical juncture in the production of all major cannabinoids. A thorough understanding of these enzymatic steps, supported by robust experimental data, is paramount for the advancement of cannabinoid research, the development of novel therapeutic agents, and the metabolic engineering of cannabinoid production systems. This guide provides the foundational knowledge and practical methodologies to empower researchers in this dynamic field.

References

An In-depth Technical Guide to the Biosynthesis of Olivetol and Olivetolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to olivetol and olivetolic acid, key precursors in the formation of cannabinoids and other bioactive molecules. This document details the enzymatic reactions, quantitative data, and experimental protocols relevant to the study and manipulation of this pathway.

Introduction to this compound and Olivetolic Acid Biosynthesis

Olivetolic acid (OA) is a resorcylic acid that serves as the polyketide core of cannabinoids.[1] Its biosynthesis in Cannabis sativa is a two-step enzymatic process initiated from hexanoyl-CoA and three molecules of malonyl-CoA. The pathway is catalyzed by two key enzymes: olivetolic acid synthase (OAS), also referred to as tetraketide synthase (TKS), and olivetolic acid cyclase (OAC).[1][2] In the absence of OAC, the polyketide intermediate can spontaneously cyclize to form this compound, the decarboxylated analogue of olivetolic acid.[1][2] Understanding this pathway is crucial for the biotechnological production of cannabinoids and the development of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of olivetolic acid from primary metabolites involves the following key steps:

  • Starter Unit Formation: The pathway begins with the formation of the starter unit, hexanoyl-CoA.

  • Polyketide Chain Elongation: Olivetolic acid synthase (OAS/TKS), a type III polyketide synthase, catalyzes the sequential condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. This reaction forms a linear tetraketide intermediate.[1][3]

  • Cyclization to Olivetolic Acid: Olivetolic acid cyclase (OAC) then catalyzes an intramolecular C2-C7 aldol condensation of the tetraketide intermediate, leading to the formation of olivetolic acid with the retention of the carboxylic acid group.[2][4]

  • Byproduct Formation: In the absence of OAC, the tetraketide intermediate can undergo spontaneous decarboxylative cyclization to form this compound. Other byproducts, such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL), can also be formed from the premature release and lactonization of polyketide intermediates.[5][6]

Below is a diagram illustrating the core biosynthetic pathway.

Olivetolic_Acid_Biosynthesis cluster_start Precursor Supply cluster_synthesis Core Biosynthesis cluster_byproducts Byproduct Formation Hexanoyl-CoA Hexanoyl-CoA OAS Olivetolic Acid Synthase (OAS/TKS) Hexanoyl-CoA->OAS Malonyl-CoA1 3x Malonyl-CoA Malonyl-CoA1->OAS Intermediate Linear Tetraketide Intermediate OAS->Intermediate OAC Olivetolic Acid Cyclase (OAC) Intermediate->OAC This compound This compound (spontaneous decarboxylation) Intermediate->this compound Pyrones PDAL & HTAL (spontaneous lactonization) Intermediate->Pyrones Olivetolic_Acid Olivetolic Acid OAC->Olivetolic_Acid

Core biosynthetic pathway of olivetolic acid.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and overall productivity of the this compound and olivetolic acid biosynthesis pathway.

Table 1: Kinetic Parameters of Cannabis sativa this compound Synthase (OLS/TKS)
SubstrateProductKm (µM)kcat (min-1)kcat/Km (s-1M-1)Reference
Hexanoyl-CoAThis compound60.82.961013[7]
Hexanoyl-CoATetraketide Pyrone--280[7]
Hexanoyl-CoATriketide Pyrone--811[7]

Note: Kinetic parameters for Olivetolic Acid Cyclase (OAC) are not available in the literature. This is attributed to the instability of the linear tetraketide intermediate produced by TKS, which serves as the substrate for OAC, making its in vitro assay for kinetic determination challenging.[5]

Table 2: Production Titers of Olivetolic Acid in Engineered Microorganisms
Host OrganismCultivation ConditionsTiter (mg/L)Reference
Saccharomyces cerevisiaeFed with sodium hexanoate0.48[5]
Escherichia coliFermentation with precursor supply engineeringup to 80[8]
Yarrowia lipolyticaEngineered with precursor pathway9.18[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and olivetolic acid biosynthesis.

Protein Expression and Purification of OLS/TKS and OAC

This protocol describes the expression and purification of recombinant OLS/TKS and OAC from E. coli.

4.1.1. Gene Cloning and Expression Vector Construction

  • Synthesize the codon-optimized genes for C. sativa OLS/TKS and OAC.

  • Clone the OLS/TKS gene into a pET-based expression vector (e.g., pETM11) with an N-terminal His6-tag followed by a TEV protease cleavage site.[9]

  • Clone the OAC gene into a suitable expression vector (e.g., pET42a or pQE-80L) with an N-terminal His6-tag and/or a GST-tag.[2][9]

  • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3) or M15).[2][8]

4.1.2. Protein Expression

  • Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[2][10]

  • Continue to culture at a lower temperature (e.g., 18-20°C) for 16-20 hours to enhance soluble protein expression.[2]

4.1.3. Protein Purification

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% (v/v) glycerol, 2 mM DTT, and a protease inhibitor cocktail).[2]

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA or Co2+-Talon affinity chromatography column pre-equilibrated with the lysis buffer.[9][10]

  • Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • (Optional) If a tag needs to be cleaved, dialyze the eluted protein against a suitable buffer and incubate with a specific protease (e.g., TEV protease).

  • (Optional) Further purify the protein by size-exclusion chromatography if necessary.

  • Analyze the purity of the protein by SDS-PAGE.

Protein_Purification_Workflow start E. coli Culture with Expression Vector induction Induce Protein Expression (IPTG) start->induction harvest Harvest Cells (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification affinity_chrom Affinity Chromatography (Ni-NTA or Talon) clarification->affinity_chrom wash Wash Column affinity_chrom->wash elution Elute Protein (Imidazole) wash->elution analysis Purity Check (SDS-PAGE) elution->analysis

General workflow for protein expression and purification.
In Vitro Enzyme Assay for Olivetolic Acid Biosynthesis

This protocol describes the reconstitution of the olivetolic acid biosynthesis pathway in vitro using purified OLS/TKS and OAC.

4.2.1. Reaction Mixture

Prepare the reaction mixture in a total volume of 50-100 µL:

  • Buffer: 20-100 mM HEPES or sodium citrate buffer, pH 5.5-7.0.[5][7]

  • Reducing Agent: 5 mM DTT.[5]

  • Substrates:

    • 100-200 µM Hexanoyl-CoA.[5][7]

    • 200-600 µM Malonyl-CoA.[5][7]

  • Enzymes:

    • Purified OLS/TKS (e.g., 1-5 µg).

    • Purified OAC (e.g., 1-5 µg).

4.2.2. Reaction Procedure

  • Combine all reaction components except for the enzymes in a microcentrifuge tube.

  • Initiate the reaction by adding the purified enzymes.

  • Incubate the reaction at a controlled temperature (e.g., 20-30°C) for a specified time (e.g., 30-60 minutes).[5][7]

  • Terminate the reaction by adding an equal volume of methanol or by acidifying the mixture.[7]

  • Centrifuge the terminated reaction to pellet any precipitated protein.

  • Analyze the supernatant for the presence of olivetolic acid, this compound, and other byproducts using HPLC or LC-MS/MS.

HPLC-UV Analysis of Reaction Products

This protocol provides a general method for the separation and detection of olivetolic acid and related compounds by HPLC with UV detection.

4.3.1. Instrumentation and Column

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

4.3.2. Mobile Phase and Gradient

  • Mobile Phase A: Water with 0.085-0.1% phosphoric acid or formic acid.[11][12]

  • Mobile Phase B: Acetonitrile with 0.085-0.1% phosphoric acid or formic acid.[11][12]

  • Flow Rate: 0.7-1.6 mL/min.[11][12]

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the compounds of interest. A typical starting condition could be 40-55% B.[7][11]

4.3.3. Detection

  • Wavelength: Monitor the absorbance at 220 nm and/or 280 nm.[7][12]

4.3.4. Quantification

  • Prepare a standard curve using authentic standards of olivetolic acid and this compound.

  • Integrate the peak areas of the samples and quantify the concentrations based on the standard curve.

LC-MS/MS Analysis for Sensitive Quantification

For more sensitive and specific quantification, an LC-MS/MS method is recommended.

4.4.1. Instrumentation

  • LC System: An HPLC or UPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

4.4.2. Chromatographic Conditions

  • Use a C18 column and mobile phases similar to the HPLC-UV method.

4.4.3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for acidic compounds like olivetolic acid.

  • Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole instrument, specific precursor-to-product ion transitions for olivetolic acid and this compound should be monitored.

    • Olivetolic Acid: Monitor transitions such as m/z 223.1 -> 179.1.

    • This compound: Monitor transitions such as m/z 179.1 -> 137.1.

    • Note: These transitions should be optimized on the specific instrument used.

  • Internal Standard: Use a deuterated internal standard (e.g., this compound-d9) for accurate quantification.

Analytical_Workflow sample Enzyme Assay or Cell Culture Extract extraction Solvent Extraction (e.g., Ethyl Acetate) sample->extraction concentration Evaporation and Reconstitution extraction->concentration analysis Instrumental Analysis concentration->analysis hplc HPLC-UV analysis->hplc lcms LC-MS/MS analysis->lcms data Data Analysis and Quantification hplc->data lcms->data

General analytical workflow for olivetolic acid and this compound.

Conclusion

The biosynthesis of this compound and olivetolic acid is a fundamental pathway in the production of a wide array of valuable natural products. The detailed understanding of the enzymes involved, their kinetics, and the development of robust experimental protocols are essential for advancing research in metabolic engineering and drug discovery. This guide provides a solid foundation for professionals in these fields to explore and harness the potential of this important biosynthetic pathway.

References

A Technical Guide to the Early Synthesis of Olivetol and Tetrahydrocannabinol (THC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research into the synthesis of olivetol and its critical role as a precursor in the pioneering syntheses of tetrahydrocannabinol (THC). The document provides a detailed overview of the seminal methods, experimental protocols, and quantitative data from the early literature, offering a valuable resource for researchers in cannabinoid chemistry and drug development.

Early Synthetic Strategies for this compound

This compound (5-pentylresorcinol) is a key resorcinolic intermediate in numerous cannabinoid syntheses. Early methods for its preparation laid the groundwork for the eventual production of THC and its analogs. One of the notable early syntheses was reported by Baeckström and Sundström in 1970, which involved a multi-step process starting from α-resorcylic acid.

Baeckström and Sundström Synthesis of this compound

This method provides a straightforward route to this compound from commercially available starting materials. The key steps involve the protection of the hydroxyl groups, followed by the introduction of the pentyl side chain and subsequent deprotection.

Step 1: Methylation of α-Resorcylic Acid

  • α-Resorcylic acid is methylated using dimethyl sulphate to yield 3,5-dimethoxybenzoic acid.

Step 2: Formation of 1-(3,5-dimethoxyphenyl)-1-pentanone

  • To a solution of 3,5-dimethoxybenzoic acid (18.2 g, 0.1 mole) in dry tetrahydrofuran (250 ml), lithium hydride (1 g, 85% LiH) is added.

  • The mixture is stirred for 14 hours and then refluxed for 30 minutes under an inert atmosphere.

  • A solution of butyllithium in ether (approx. 1.3 M) is added under ice-cooling until a positive Gilman test is observed.

  • The reaction is quenched with ice-water (500 ml) and extracted with ether.

  • The organic layer is dried, and the solvent is removed to yield a light yellow oil, which is then crystallized from ethanol to give colorless crystals.

Step 3: Hydrogenation to this compound Dimethyl Ether

  • 1-(3,5-dimethoxyphenyl)-1-pentanone (5.64 g, 0.025 mole) in methanol (200 ml) is hydrogenated at room temperature and atmospheric pressure using 20% Pd(OH)₂ on carbon (0.66 g) as a catalyst.

  • The theoretical amount of hydrogen is consumed in 2-3 hours.

  • The solution is filtered, and the solvent is removed to yield this compound dimethyl ether as an oil.

Step 4: Demethylation to this compound

  • The crude this compound dimethyl ether is demethylated to afford this compound.

StepProductStarting MaterialYield
Formation of 1-(3,5-dimethoxyphenyl)-1-pentanone1-(3,5-dimethoxyphenyl)-1-pentanone3,5-dimethoxybenzoic acid83%
Hydrogenation to this compound Dimethyl EtherThis compound Dimethyl Ether1-(3,5-dimethoxyphenyl)-1-pentanone-
Demethylation to this compoundThis compoundThis compound Dimethyl Ether-

Pioneering Syntheses of Tetrahydrocannabinol (THC)

The isolation and structural elucidation of Δ⁹-THC in 1964 by Gaoni and Mechoulam was a landmark achievement that opened the door to its chemical synthesis[1][2][3]. Early synthetic efforts focused on the acid-catalyzed condensation of this compound with a suitable terpene partner.

Mechoulam and Gaoni's Partial Synthesis of (±)-Δ⁹-THC (1964)

The first reported partial synthesis of THC involved the condensation of this compound with citral in the presence of an acid catalyst. This reaction, however, produced a racemic mixture of (±)-Δ⁹-THC.

  • A solution of this compound (1.0 g) and citral (1.0 g) in absolute ethanol (30 ml) containing 0.1 N hydrogen chloride is refluxed for 2 hours.

  • The solvent is evaporated, and the residue is chromatographed on florisil.

  • Elution with pentane gives a mixture from which (±)-Δ⁹-THC is isolated.

Stereospecific Synthesis of (-)-Δ⁸-THC by Mechoulam, Braun, and Gaoni (1967)

A significant advancement was the development of a stereospecific synthesis of (-)-Δ⁸-THC, which utilized a chiral terpene, (-)-verbenol. This method allowed for the control of the stereochemistry at the chiral centers of the THC molecule[4][5].

  • Condensation of this compound with (-)-Verbenol: A mixture of this compound and (-)-verbenol is reacted in the presence of a Lewis acid catalyst.

  • Cyclization to (-)-Δ⁸-THC: The intermediate product is then treated with boron trifluoride etherate to induce cyclization and form (-)-Δ⁸-THC.

Petrzilka's Synthesis of (-)-Δ⁸-THC (1969)

Petrzilka and coworkers reported a stereoselective synthesis of (-)-Δ⁸-THC starting from (+)-p-mentha-2,8-dien-1-ol and this compound using p-toluenesulfonic acid (p-TSA) as a catalyst. This reaction proceeds through a cannabidiol (CBD) intermediate which then cyclizes to the thermodynamically more stable Δ⁸-THC isomer[6].

  • A mixture of (+)-p-mentha-2,8-dien-1-ol and this compound is treated with p-toluenesulfonic acid in benzene.

  • The reaction first forms (-)-trans-CBD, which upon further reaction under the same conditions, cyclizes to (-)-Δ⁹-THC and then isomerizes to the more stable (-)-Δ⁸-THC.

Razdan's One-Step Synthesis of (-)-Δ⁹-THC (1974)

A significant breakthrough in THC synthesis was the development of a one-step method for the direct synthesis of the psychoactive isomer, (-)-Δ⁹-THC, by Razdan and coworkers. This method utilized (+)-p-mentha-2,8-dien-1-ol and this compound with carefully controlled reaction conditions to favor the formation of the Δ⁹ isomer[7][8].

  • To a stirred solution of this compound (1.08 g, 6 mmol) and (+)-p-mentha-2,8-dien-1-ol (0.912 g, 6 mmol) in anhydrous methylene chloride (150 ml) containing anhydrous magnesium sulfate (5 g) at 0 °C, is added 1% boron trifluoride etherate (1.7 ml).

  • The reaction mixture is stirred at 0 °C for 90 minutes.

  • The reaction is quenched by pouring into a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The residue is chromatographed on a florisil column to yield (-)-Δ⁹-THC.

MethodTerpene ReactantCatalystMain Product(s)Reported Yield
Gaoni & Mechoulam (1964)CitralHCl in Ethanol(±)-Δ⁹-THC-
Mechoulam, Braun, & Gaoni (1967)(-)-VerbenolBoron trifluoride etherate(-)-Δ⁸-THC-
Petrzilka et al. (1969)(+)-p-mentha-2,8-dien-1-olp-Toluenesulfonic acid(-)-Δ⁸-THC-
Razdan et al. (1974)(+)-p-mentha-2,8-dien-1-ol1% Boron trifluoride etherate(-)-Δ⁹-THC31% (isolated)

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the early synthesis of THC from this compound.

G cluster_this compound This compound Synthesis (Baeckström & Sundström) alpha-Resorcylic_Acid α-Resorcylic Acid 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid alpha-Resorcylic_Acid->3,5-Dimethoxybenzoic_Acid Dimethyl sulphate Pentanone_Intermediate 1-(3,5-dimethoxyphenyl)-1-pentanone 3,5-Dimethoxybenzoic_Acid->Pentanone_Intermediate 1. LiH 2. Butyllithium Olivetol_Ether This compound Dimethyl Ether Pentanone_Intermediate->Olivetol_Ether H₂, Pd(OH)₂/C This compound This compound Olivetol_Ether->this compound Demethylation

Caption: Synthetic pathway for this compound as described by Baeckström and Sundström.

G cluster_thc Early THC Synthesis Pathways This compound This compound Intermediate Intermediate (e.g., CBD) This compound->Intermediate Acid Catalyst (e.g., p-TSA, BF₃·OEt₂) Terpene Terpene (e.g., Verbenol, p-Menthadienol) Terpene->Intermediate THC THC (Δ⁸ or Δ⁹) Intermediate->THC Acid Catalyst (Cyclization/Isomerization)

Caption: Generalized reaction pathway for the acid-catalyzed synthesis of THC from this compound.

G Start Start: this compound & Terpene Reaction Acid-Catalyzed Condensation (e.g., in CH₂Cl₂, Benzene) Start->Reaction Quench Quench Reaction (e.g., NaHCO₃ solution) Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Layer (e.g., MgSO₄, Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Chromatographic Purification (e.g., Florisil column) Evaporation->Purification Final_Product Isolated THC Purification->Final_Product

Caption: General experimental workflow for early THC synthesis.

Conclusion

The early research on the synthesis of this compound and its subsequent conversion to THC laid the essential groundwork for the field of cannabinoid chemistry. The methods developed by pioneers such as Mechoulam, Gaoni, Petrzilka, and Razdan, though sometimes yielding modest results by modern standards, were instrumental in confirming the structure of THC and enabling the initial pharmacological studies of this important molecule. This guide provides a consolidated overview of these foundational techniques, offering valuable insights for today's researchers and drug development professionals.

References

The Biological Activity of Olivetol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activities of olivetol (5-pentylresorcinol) and its derivatives. This compound is a naturally occurring organic compound found in certain lichens and is a key precursor in the biosynthesis of cannabinoids in the Cannabis sativa plant.[1][2][3] Its diverse pharmacological profile, including antioxidant, anti-inflammatory, and cannabinoid receptor modulating properties, has made it a subject of significant scientific interest.[4][5][6] This guide synthesizes current research, presenting quantitative data, mechanistic pathways, and detailed experimental protocols to support further investigation and drug development efforts.

Quantitative Summary of Biological Activities

The biological efficacy of this compound and its synthetic derivatives has been quantified across various assays. The following table summarizes key inhibitory and binding affinity data.

Compound/DerivativeTarget/AssayMetricValueReference
This compound DPPH• Radical ScavengingIC5017.77 µg/mL[7][8]
ABTS•+ Radical ScavengingIC501.94 µg/mL[7][8]
DMPD•+ Radical ScavengingIC5019.25 µg/mL[7][8]
Superoxide Radical ScavengingIC5053.30 µg/mL[7][8]
Fe²+ Metal ChelatingIC502.83 µg/mL[7][8]
Acetylcholinesterase (AChE)Ki3.40 ± 0.34 nM[7][8]
Butyrylcholinesterase (BChE)Ki2.73 ± 0.18 nM[7][8]
Human Carbonic Anhydrase I (hCA I)Ki88.05 ± 11.15 nM[7][8]
Human Carbonic Anhydrase II (hCA II)Ki178.27 ± 35.94 nM[7][8]
CB-25 (Derivative) Human CB1 Receptor (cAMP)EC501600 nM[9][10]
Mouse CB1 Receptor (cAMP)EC50~20 nM[9]
Mouse CB1 Receptor (GTP-γ-S)EC50100 nM[9]
Human CB1 ReceptorKi5.2 nM[9]
CB-52 (Derivative) Mouse CB1 Receptor (cAMP)IC50450 nM[9][10]
Human CB1 Receptor (cAMP)EC502600 nM[9][10]
Mouse CB1 Receptor (GTP-γ-S)EC5011 nM[9][10]
Human CB1 ReceptorKi210 nM[9]

Mechanisms of Action and Signaling Pathways

This compound and its derivatives exert their effects through several distinct biological pathways.

Cannabinoid Receptor Modulation

This compound is structurally analogous to tetrahydrocannabinol (THC) and is believed to act as a competitive inhibitor at cannabinoid receptors CB1 and CB2.[1][11] By binding to these receptors without activating them, this compound can reduce or inhibit the psychoactive effects of agonists like THC.[1][11][12] This competitive antagonism is a key area of its therapeutic potential.[10][12][13]

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein G-Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Psychoactive_Effect Psychoactive Effect (Reduced GABA Release) G_protein->Psychoactive_Effect Downstream Signaling cAMP Reduced cAMP AC->cAMP THC THC (Agonist) THC->CB1 Binds & Activates This compound This compound (Antagonist) This compound->CB1 Binds & Blocks G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation NFkB_Nucleus NF-κB Translocation to Nucleus NFkB_Activation->NFkB_Nucleus Gene_Transcription Gene Transcription NFkB_Nucleus->Gene_Transcription Pro_Inflammatory Pro-inflammatory Mediators (Cytokines, COX, LOX) Gene_Transcription->Pro_Inflammatory Inflammation Inflammation Pro_Inflammatory->Inflammation This compound This compound This compound->NFkB_Activation Inhibits This compound->Pro_Inflammatory Inhibits (COX/LOX) G ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound ROS->this compound Scavenges Cell_Damage Cellular Damage (Lipid Peroxidation) Oxidative_Stress->Cell_Damage This compound->Cell_Damage Inhibits Neutralized_ROS Neutralized Species This compound->Neutralized_ROS G Hexanoyl_CoA Hexanoyl-CoA TKS Tetraketide Synthase (TKS) Hexanoyl_CoA->TKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->TKS Linear_Tetraketide Linear Tetraketide Intermediate TKS->Linear_Tetraketide Condensation OAC Olivetolic Acid Cyclase (OAC) Linear_Tetraketide->OAC Cyclization & Aromatization This compound This compound Linear_Tetraketide->this compound Decarboxylative Cyclization (Byproduct) OLA Olivetolic Acid (OLA) OAC->OLA CBGA Cannabigerolic Acid (CBGA) OLA->CBGA Prenylation

References

Olivetol: A Cornerstone Precursor in Cannabinoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Olivetol, a naturally occurring organic compound, stands as a critical precursor molecule in the synthetic production of a wide array of cannabinoids, including the medicinally significant Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabigerol (CBG). Its unique resorcinol structure provides a versatile scaffold for the alkylation and cyclization reactions that form the core of the cannabinoid framework. This technical guide delves into the pivotal role of this compound in organic synthesis, providing detailed experimental protocols, quantitative data from key reactions, and visual representations of relevant biological and experimental pathways.

Chemical Properties of this compound

This compound, or 5-pentylresorcinol, is a phenolic compound with the chemical formula C₁₁H₁₆O₂.[1] It presents as a colorless solid and is soluble in various organic solvents.[1] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₆O₂
Molar Mass 180.24 g/mol
Appearance Colorless solid
Melting Point 40-41 °C
Boiling Point 162-164 °C at 5 mmHg

Synthetic Applications of this compound in Cannabinoid Synthesis

The primary application of this compound in organic synthesis is as a nucleophilic aromatic core for the introduction of a terpenoid side chain, a fundamental step in the formation of cannabinoids. The most common synthetic strategies involve Friedel-Crafts alkylation or condensation reactions with various terpene derivatives.

Synthesis of Cannabidiol (CBD)

The synthesis of CBD typically involves the acid-catalyzed reaction of this compound with (+)-p-mentha-2,8-dien-1-ol. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly employed as catalysts.

Quantitative Data for CBD Synthesis

CatalystSolventReaction TimeYield (%)Reference
BF₃·OEt₂Dichloromethane-55[2]
FeCl₃·6H₂ODichloromethane25-90 min-[3]
p-Toluenesulfonic acid (p-TSA)---[4]

Experimental Protocol: Synthesis of (-)-Cannabidiol from this compound and (+)-p-mentha-2,8-dien-1-ol

  • Reaction Setup: A solution of this compound in a suitable solvent, such as dichloromethane, is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: A Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂), is added to the stirred solution.

  • Terpene Addition: A solution of (+)-p-mentha-2,8-dien-1-ol in the same solvent is added dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield pure (-)-cannabidiol.[5][6]

Synthesis of Δ⁹-Tetrahydrocannabinol (THC)

The synthesis of Δ⁹-THC can be achieved through the condensation of this compound with (-)-verbenol, often catalyzed by a Lewis acid like BF₃·OEt₂. This reaction can proceed through a Δ⁸-THC intermediate, which can then be isomerized to the more psychoactive Δ⁹-THC.

Quantitative Data for THC Synthesis

Terpene PrecursorCatalystYield of Δ⁸-THC (%)Yield of Δ⁹-THC (%)Reference
(-)-VerbenolBF₃·OEt₂up to 33-[7]
(+)-p-mentha-2,8-dien-1-olZnCl₂ and BF₃·OEt₂-up to 24[7]
[¹³C₄]-Olivetol with terpene 7Boron trifluoride-61[8]

Experimental Protocol: Synthesis of (-)-trans-Δ⁸-THC from this compound and (-)-Verbenol

  • Reaction Setup: this compound and (-)-verbenol are dissolved in a suitable solvent like dichloromethane in a reaction vessel.

  • Catalyst Addition: A Lewis acid, such as boron trifluoride etherate, is added to the solution.

  • Reaction Conditions: The reaction is stirred at a specific temperature until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed and dried.

  • Purification: The crude Δ⁸-THC is purified using column chromatography.

Synthesis of Cannabigerol (CBG)

CBG is synthesized through the reaction of this compound with geraniol. This reaction is often catalyzed by an acidic catalyst, such as acidic alumina.

Quantitative Data for CBG Synthesis

CatalystSolventTemperatureReaction TimeYield (%)Reference
Acidic AluminaToluene110 °C8 h-[9]
Boron trifluoride etherateDichloromethaneRoom Temp-Low[9]

Experimental Protocol: Synthesis of Cannabigerol from this compound and Geraniol

  • Reaction Mixture: A solution of this compound and geraniol in toluene is prepared.

  • Catalyst: Acidic alumina is added to the solution.

  • Heating: The reaction mixture is heated at 110 °C for 8 hours.[9]

  • Filtration: The acidic alumina is filtered off and washed with ethyl acetate.[9]

  • Solvent Removal: The solvent is evaporated under reduced pressure.

  • Purification: The resulting crude CBG can be used in the next step without further purification or can be purified by column chromatography.[9]

Visualization of Pathways and Workflows

Biosynthesis of Cannabinoids from this compound

The following diagram illustrates the biosynthetic pathway leading to major cannabinoids, starting from olivetolic acid, which is closely related to this compound. In the plant, olivetolic acid is the direct precursor.[10][11]

Cannabinoid Biosynthesis Hexanoyl_CoA Hexanoyl-CoA TKS_OAC Tetraketide Synthase (TKS) & Olivetolic Acid Cyclase (OAC) Hexanoyl_CoA->TKS_OAC Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->TKS_OAC Olivetolic_Acid Olivetolic Acid (OLA) TKS_OAC->Olivetolic_Acid CBGAS CBGA Synthase Olivetolic_Acid->CBGAS Geranyl_PP Geranyl Pyrophosphate (GPP) Geranyl_PP->CBGAS CBGA Cannabigerolic Acid (CBGA) CBGAS->CBGA THCAS THCA Synthase CBGA->THCAS CBDAS CBDA Synthase CBGA->CBDAS CBCAS CBCA Synthase CBGA->CBCAS THCA Δ⁹-Tetrahydrocannabinolic Acid (THCA) THCAS->THCA CBDA Cannabidiolic Acid (CBDA) CBDAS->CBDA CBCA Cannabichromenic Acid (CBCA) CBCAS->CBCA Heat Decarboxylation (Heat) THCA->Heat CBDA->Heat CBCA->Heat THC Δ⁹-THC Heat->THC CBD CBD Heat->CBD CBC CBC Heat->CBC

Caption: Biosynthesis of major cannabinoids from olivetolic acid.

General Experimental Workflow for Cannabinoid Synthesis

This diagram outlines a typical workflow for the laboratory synthesis of cannabinoids starting from this compound.

Cannabinoid Synthesis Workflow Start Start: this compound & Terpene Precursor Reaction Reaction: - Dissolve in Solvent - Add Catalyst - Stir at Controlled Temperature Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Wash and Dry Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR - MS Purification->Characterization Final_Product Final Product: Pure Cannabinoid Characterization->Final_Product

Caption: General workflow for synthetic cannabinoid production.

Signaling Pathway of Cannabinoid Receptors

Cannabinoids produced from this compound exert their biological effects primarily through the cannabinoid receptors CB1 and CB2. The following diagram depicts the canonical signaling pathway activated by these G-protein coupled receptors.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein AC Adenylyl Cyclase G_protein->AC Ion_Channel Ion Channel Modulation G_protein->Ion_Channel MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Cannabinoid Cannabinoid (e.g., THC, CBD) Cannabinoid->CB1_CB2 PKA ↓ PKA cAMP->PKA

Caption: Canonical cannabinoid receptor signaling pathway.

Conclusion

This compound remains an indispensable precursor in the field of synthetic cannabinoid chemistry. Its accessibility and versatile reactivity allow for the efficient construction of the complex molecular architectures of THC, CBD, CBG, and numerous other analogues. The methodologies outlined in this guide, supported by quantitative data and clear visual workflows, provide a solid foundation for researchers and drug development professionals engaged in the synthesis and study of these pharmacologically important compounds. Further research into novel catalytic systems and green chemistry approaches will continue to enhance the utility of this compound as a key building block in medicinal chemistry.

References

The Enigmatic Role of Olivetol in Insect Communication: An Unexplored Frontier

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – While the compound olivetol is well-documented as a key precursor in the biosynthesis of cannabinoids in Cannabis sativa, its reported role as an insect pheromone and repellent remains a largely uncharted area of scientific inquiry. A comprehensive review of existing literature reveals a conspicuous absence of in-depth research, quantitative data, and detailed experimental protocols to substantiate these claims, presenting a significant knowledge gap for researchers, scientists, and drug development professionals.

Multiple sources assert that this compound is produced by a number of insects and can function as a pheromone, repellent, or antiseptic.[1][2][3] However, the specific insect species that synthesize and utilize this compound for these purposes are not identified in the available scientific literature. This lack of specificity has hindered further investigation into the behavioral and physiological effects of this compound on insects.

A thorough search for quantitative data on this compound's efficacy as either an insect attractant or deterrent has yielded no specific results. While numerous studies explore the insecticidal and repellent properties of cannabis extracts, these effects are predominantly attributed to other constituent compounds such as cannabinoids and terpenes.[4][5] There is a dearth of studies that isolate this compound and test its specific impact on insect behavior. Consequently, no standardized experimental protocols for evaluating this compound as an insect pheromone or repellent could be identified.

Furthermore, the signaling pathways and physiological mechanisms that would be activated in insects upon exposure to this compound remain entirely unknown. Without this fundamental information, the development of any potential applications for this compound in pest management or other areas of drug development is significantly hampered.

The current body of research is heavily focused on the botanical origins and applications of this compound, particularly its synthesis in lichens and its role in the production of tetrahydrocannabinol (THC).[1][2] The biosynthesis of this compound in Cannabis sativa involves a polyketide synthase (PKS) type reaction, starting from hexanoyl-CoA and three molecules of malonyl-CoA.[1]

Given the repeated yet unsubstantiated claims of this compound's function in insects, this area represents a compelling and open field for future research. Key questions that remain to be answered include:

  • Which insect species produce this compound?

  • What are the biosynthetic pathways for this compound in these insects?

  • What are the precise behavioral responses of various insect species to this compound?

  • What are the underlying neural and molecular signaling pathways that mediate these responses?

Elucidating the role of this compound in insect communication could have significant implications for the development of novel and targeted pest control strategies. As such, this topic warrants dedicated investigation to move beyond anecdotal claims and establish a solid scientific foundation.

Data Presentation

Due to the lack of quantitative data in the existing literature regarding this compound's function as an insect pheromone or repellent, a data table summarizing such information cannot be provided.

Experimental Protocols

Detailed methodologies for key experiments on the function of this compound as an insect pheromone or repellent could not be cited as no such specific studies were found in the comprehensive literature search.

Visualizations

In the absence of established signaling pathways, experimental workflows, or logical relationships concerning this compound's role in insects, the creation of Graphviz diagrams as requested is not feasible. The necessary foundational data to construct these visualizations is not available in the current scientific literature.

References

Methodological & Application

Application Notes and Protocols for the Condensation Reaction of Olivetol with p-Mentha-2,8-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between olivetol and p-mentha-2,8-dien-1-ol is a cornerstone in the synthesis of various cannabinoids, including the therapeutically significant compounds (-)-Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD). This reaction, typically proceeding via an acid-catalyzed Friedel-Crafts alkylation, allows for the coupling of a resorcinol (this compound) with a monoterpene alcohol (p-mentha-2,8-dien-1-ol) to form the characteristic dibenzopyran core structure of many cannabinoids. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions, leading to the formation of different isomers.

These application notes provide detailed protocols and compiled data from seminal and recent studies to guide researchers in performing and optimizing this critical synthetic transformation.

Reaction Mechanism and Signaling Pathway

The reaction is initiated by the protonation of the hydroxyl group of p-mentha-2,8-dien-1-ol by an acid catalyst, which then leaves as a water molecule to form a stabilized allylic carbocation. This electrophile then undergoes an electrophilic aromatic substitution with the electron-rich this compound. The initial alkylation can occur at two positions on the this compound ring, leading to either the "normal" or "abnormal" cannabidiol precursor. Subsequent intramolecular cyclization of the "normal" intermediate, also acid-catalyzed, results in the formation of the tetrahydrocannabinol scaffold. The position of the double bond in the final THC product (Δ⁸ or Δ⁹) is influenced by the reaction conditions and the thermodynamic stability of the isomers.

Experimental_Workflow start Start reagents Combine this compound, p-Mentha-2,8-dien-1-ol, and Solvent start->reagents cool Cool to 0°C reagents->cool add_catalyst Add Acid Catalyst (e.g., BF₃·OEt₂ or p-TSA) cool->add_catalyst react Stir under N₂ (Monitor by TLC) add_catalyst->react quench Quench Reaction (aq. NaHCO₃) react->quench extract Workup: Extraction, Washing, Drying quench->extract concentrate Concentrate in vacuo extract->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Application Notes and Protocols for the Synthesis of Cannabidiol (CBD) from Olivetol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from Cannabis sativa that has garnered significant interest for its therapeutic potential. Chemical synthesis offers a route to high-purity CBD, free from other cannabinoids like Δ⁹-tetrahydrocannabinol (THC). The most common synthetic approach involves the acid-catalyzed Friedel-Crafts alkylation of olivetol with a suitable monoterpene, typically (+)-p-mentha-2,8-dien-1-ol (PMD). This document provides detailed protocols and application notes for researchers engaged in the chemical synthesis of CBD.

Reaction Principle

The core of the synthesis is an acid-catalyzed Friedel-Crafts reaction. A Brønsted or Lewis acid catalyst activates the allylic alcohol of p-menthadienol, generating a carbocation intermediate. This electrophile then attacks the electron-rich aromatic ring of this compound. A key challenge in this synthesis is controlling the regioselectivity of this alkylation, as the reaction can yield both the desired cannabidiol (CBD) and a significant amount of its regioisomer, abnormal-CBD (abn-CBD), along with other by-products.[1][2][3] Stronger acidic conditions can also promote the subsequent cyclization of CBD to form THC.[1][4]

G start_node start_node product_node product_node byproduct_node byproduct_node catalyst_node catalyst_node This compound This compound catalyst Acid Catalyst This compound->catalyst pmd p-Menthadienol pmd->catalyst cbd Cannabidiol (CBD) (Desired Product) catalyst->cbd Friedel-Crafts Alkylation abn_cbd Abnormal CBD (By-product) catalyst->abn_cbd dialkylated Dialkylated this compound (By-product) catalyst->dialkylated thc Δ⁹-THC (By-product) cbd->thc Cyclization (Strong Acid)

Figure 1: General reaction pathway for the synthesis of CBD from this compound.

Application Notes: Catalyst Selection and By-product Control

The choice of acid catalyst is critical as it directly influences the yield and the product distribution. Both Lewis and Brønsted acids have been successfully employed.

  • Brønsted Acids (e.g., CSA, p-TsOH): These are effective but can lead to a mixture of CBD and abn-CBD. For instance, using 10 mol% of camphorsulfonic acid (CSA) resulted in a 34% yield of CBD and a 22% yield of abn-CBD.[5]

  • Lewis Acids (e.g., BF₃·OEt₂, AgOTf, ZnCl₂): Lewis acids can offer different selectivity profiles. Boron trifluoride diethyl etherate (BF₃·OEt₂) on alumina has been reported to yield 56% CBD and 14% abn-CBD.[2] Silver triflate (AgOTf) produced CBD and abn-CBD in equal 30% yields.[5]

  • High-Selectivity Strategies: To overcome the issue of regioselectivity, a "blocking group" strategy can be employed. This compound is first dibrominated to block the positions susceptible to abnormal alkylation. The subsequent reaction with p-menthadienol followed by reductive debromination can afford CBD in an impressive 79% overall yield for the two steps.[1][6]

  • Continuous Flow Synthesis: Utilizing a microreactor or continuous flow setup can improve control over reaction time and temperature, leading to better yields. Pumping solutions of the reactants and a Lewis acid catalyst (BF₃·OEt₂) through a PTFE coil reactor has been shown to produce CBD in a 55% yield after purification.[7]

Data Presentation

Table 1: Comparison of Catalytic Systems in CBD Synthesis

CatalystReactantsSolventConditionsCBD Yield (%)abn-CBD Yield (%)Other By-productsReference
CSA (10 mol%)This compound, trans:cis IsopiperitenolDichloromethaneN₂, Stirring3422-[5]
AgOTf (20 mol%)This compound, trans:cis IsopiperitenolDichloromethaneN₂, Stirring3030-[5]
BF₃·OEt₂ on Al₂O₃This compound, (+)-p-menthadienolDichloromethane15 min at RT, 1 min at 40-41°C5614-[2]
p-TsOHThis compound, (+)-p-menthadienolTolueneReflux44Significant amountsUnwanted isomers[6]
MsOH (0.1 equiv)This compound, 1-methylcyclohex-2-en-1-olDichloromethane24h at RT81 (as H₂CBD)-Cycloetherification product[2][3]

Table 2: High-Yield Synthetic Strategies

StrategyKey StepsOverall CBD Yield (%)AdvantagesReference
Blocking Group 1. Dibromination of Olivetol2. Coupling with terpene3. Reductive debromination79High regioselectivity, minimal by-products[1]
Continuous Flow Pumping reactants and BF₃·OEt₂ through a PTFE coil reactor (7 min residence)55Excellent reaction control, scalable[7]

Experimental Protocols

Protocol 1: General CBD Synthesis using Camphorsulfonic Acid (CSA)

This protocol is based on the metal-free synthesis described by Guerrero-Bermúdez et al.[5]

Materials:

  • This compound

  • trans:cis mixture of p-mentha-2,8-dien-1-ol (isopiperitenol)

  • Camphorsulfonic acid (CSA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Round-bottomed flask, rubber septum, nitrogen line, magnetic stirrer

Procedure:

  • Add CSA (0.1 mmol, 10 mol%) to a 25 mL round-bottomed flask. Quickly seal the flask with a rubber septum and place it under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM (7.5 mL).

  • Add the this compound solution to the reaction flask containing CSA via syringe.

  • Begin magnetic stirring.

  • Add a solution of p-mentha-2,8-dien-1-ol (1.0 mmol, 1.0 equiv) in anhydrous DCM (2.5 mL) to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography, using a hexane/ethyl acetate gradient to isolate CBD.

G A 1. Prepare Reactants (this compound & PMD in DCM) C 3. Add Reactants (Inject this compound, then PMD) A->C B 2. Set up Reaction (Flask with CSA under N₂) B->C D 4. Reaction (Stir at Room Temp, Monitor by TLC) C->D E 5. Quench Reaction (Add sat. NaHCO₃ solution) D->E F 6. Aqueous Workup (Separate layers, Extract with DCM) E->F G 7. Dry & Concentrate (Dry with MgSO₄, Evaporate solvent) F->G H 8. Purification (Silica Gel Chromatography) G->H I Pure CBD H->I G start This compound step1 Step 1: Dibromination (Blocks undesired site) start->step1 intermediate 4,6-dibromo-olivetol step1->intermediate step2 Step 2: Acid-Catalyzed Coupling with PMD intermediate->step2 intermediate2 Dibromo-CBD step2->intermediate2 step3 Step 3: Reductive Debromination intermediate2->step3 final High-Purity CBD step3->final

References

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of Tetrahydrocannabinol (THC) using Olivetol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of delta-9-tetrahydrocannabinol (Δ⁹-THC) and its isomers through the Lewis acid-catalyzed condensation of olivetol with a suitable terpene precursor. The information is curated for professionals in research, and drug development, focusing on reproducibility and a clear understanding of the reaction parameters.

Introduction

The synthesis of cannabinoids, particularly Δ⁹-THC, is of significant interest for pharmaceutical and research purposes. A common and effective method involves the Friedel-Crafts alkylation of this compound with a terpene, such as p-mentha-2,8-dien-1-ol or (-)-verbenol, catalyzed by a Lewis acid.[1][2] This reaction proceeds through the formation of a carbocation intermediate from the terpene, which then alkylates the this compound ring, followed by a cyclization step to form the characteristic tricyclic structure of THC.[3] The choice of Lewis acid, solvent, temperature, and reaction time are critical parameters that influence the yield and the isomeric ratio of the products, primarily Δ⁹-THC and the thermodynamically more stable Δ⁸-THC.[4]

Reaction Mechanism and Pathway

The Lewis acid-catalyzed condensation of this compound and a terpene alcohol follows a multi-step mechanism. The Lewis acid activates the terpene alcohol to form an allylic carbocation. This electrophile then attacks the electron-rich aromatic ring of this compound in a Friedel-Crafts alkylation. Subsequent intramolecular cyclization, also promoted by the acid catalyst, leads to the formation of the cannabinoid scaffold. The final double bond position, which distinguishes Δ⁹-THC from Δ⁸-THC, is highly dependent on the reaction conditions and the catalyst used.

G cluster_0 Activation of Terpene cluster_1 Friedel-Crafts Alkylation cluster_2 Cyclization and Isomerization cluster_3 Byproducts A p-Mentha-2,8-dien-1-ol C Allylic Carbocation Intermediate A->C Activation B Lewis Acid (e.g., BF₃·OEt₂) E Cannabidiol (CBD) Intermediate C->E Alkylation D This compound F Δ⁹-THC E->F Cyclization H Abnormal CBD E->H I Dialkylated this compound E->I G Δ⁸-THC F->G Isomerization (under harsher conditions)

Caption: Reaction pathway for THC synthesis.

Data Presentation: Comparison of Catalysts and Conditions

The selection of the Lewis acid is a critical factor influencing the yield and selectivity of the reaction. Below is a summary of various catalysts and their reported performance in the synthesis of cannabinoids from this compound.

CatalystTerpene PrecursorSolventTemp. (°C)TimeProduct(s)Yield (%)Reference
Boron trifluoride etherate (BF₃·OEt₂)(+)-p-Mentha-2,8-dien-1-olDichloromethane01.5 hΔ⁹-THC31 (isolated)[5]
Boron trifluoride etherate (BF₃·OEt₂)[¹³C₄]-Olivetol & (+)-p-Menth-2-ene-1,8-diacetateDichloromethane-520 min[¹³C₄]-Δ⁹-THC61[6]
Scandium(III) triflate (Sc(OTf)₃)Cannabidiol (CBD)Dichloromethane406 hΔ⁹-THC~89 (selectivity)[7]
Tin(II) triflate (Sn(OTf)₂)(-)-VerbenolDichloromethaneRT-Δ⁸-THCup to 33[3]
Zinc chloride (ZnCl₂) & BF₃·OEt₂p-Menthadienol---Δ⁹-THCup to 24[3]
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)TerpeneDichloromethaneReflux10-90 minCBD or Δ⁹-THC-[8]
p-Toluenesulfonic acid (p-TSA)(-)-VerbenolDichloromethane--(-)-trans-Δ⁸-THCup to 35[1]
Si-BF₃ (heterogeneous)p-Mentha-2,8-dien-1-olDichloromethane--Δ⁹-THC30 (isolated)[9]

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis of THC.

Protocol 1: Synthesis of Δ⁹-THC using Boron Trifluoride Etherate

This protocol is adapted from Razdan et al. (1974) and is a widely cited method for the one-step synthesis of Δ⁹-THC.[5]

Materials:

  • (+)-p-Mentha-2,8-dien-1-ol

  • This compound

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Silica gel for column chromatography

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of (+)-p-mentha-2,8-dien-1-ol and this compound in anhydrous dichloromethane.

  • Add anhydrous magnesium sulfate to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1% (by molar equivalent to reactants) of boron trifluoride etherate to the stirred solution.

  • Maintain the reaction at 0°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate Δ⁹-THC.

Protocol 2: Continuous Flow Synthesis of Δ⁹-THC using a Heterogeneous Catalyst

This protocol describes a continuous flow method using a silica-supported boron trifluoride (Si-BF₃) catalyst, which can offer better control over reaction parameters and easier workup.[9]

Materials:

  • This compound

  • p-Mentha-2,8-dien-1-ol

  • Anhydrous dichloromethane (DCM)

  • Silica-supported boron trifluoride (Si-BF₃) catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Biphenyl (as an internal standard for NMR)

Equipment:

  • Syringe pumps

  • Packed bed reactor

  • T-piece connector

  • Back pressure regulator

Procedure:

  • Prepare a stock solution of this compound and p-mentha-2,8-dien-1-ol (e.g., 0.25 M) and an internal standard like biphenyl in anhydrous DCM.

  • Pack a column reactor with the Si-BF₃ catalyst (e.g., 500 mg).

  • Using a syringe pump, flow the reactant solution through the packed bed reactor at a defined flow rate to control the residence time.

  • The effluent from the reactor is directly quenched by mixing with a stream of saturated aqueous NaHCO₃ solution using a T-piece.

  • Collect the quenched reaction mixture, separate the organic phase, and dry it.

  • Analyze the crude product by ¹H-NMR to determine the yield and product distribution.

  • Purify the product using silica gel chromatography. Longer residence times generally favor the formation of Δ⁹-THC.

Workflow and Logical Relationships

General Experimental Workflow

The synthesis of THC from this compound follows a standardized laboratory workflow, from preparation to purification and analysis.

G A Reactant Preparation (this compound, Terpene, Solvent) B Reaction Setup (Inert Atmosphere, Cooling) A->B C Catalyst Addition (Lewis Acid) B->C D Reaction Monitoring (TLC, NMR) C->D E Reaction Quench (e.g., NaHCO₃) D->E F Workup (Extraction, Drying) E->F G Purification (Column Chromatography) F->G H Analysis (NMR, GC-MS) G->H

Caption: General experimental workflow.

Influence of Lewis Acid Strength

The strength and nature of the Lewis acid catalyst play a crucial role in the reaction outcome. Generally, milder conditions favor the formation of the kinetic product, CBD, while stronger acids and more forcing conditions promote cyclization to THC and subsequent isomerization to the more stable Δ⁸ isomer.

G cluster_0 Mild Lewis Acids / Short Reaction Time cluster_1 Moderate Lewis Acids / Controlled Conditions cluster_2 Strong Lewis Acids / Forcing Conditions A Formation of CBD B Formation of Δ⁹-THC A->B Cyclization C Isomerization to Δ⁸-THC B->C Isomerization

Caption: Influence of Lewis acid strength.

Safety Considerations

  • Reagents: Lewis acids such as boron trifluoride etherate are corrosive and moisture-sensitive. Dichloromethane is a volatile and potentially carcinogenic solvent. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reactions: Reactions should be conducted under an inert atmosphere to prevent side reactions and degradation of reagents. Ensure proper quenching procedures are in place to neutralize the acidic catalyst at the end of the reaction.

  • Products: THC and its isomers are psychoactive compounds and are controlled substances in many jurisdictions. All synthesis, handling, and storage must be in strict compliance with local, state, and federal regulations.

These notes are intended for informational purposes for qualified scientific personnel and do not endorse or encourage the illicit production of controlled substances. All procedures should be carried out in a legally sanctioned and appropriately equipped laboratory.

References

Analytical Methods for the Quantification of Olivetol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Olivetol, a key precursor in the biosynthesis of cannabinoids. The methodologies outlined below are essential for researchers in the fields of cannabis science, phytochemistry, and pharmaceutical development, enabling accurate and precise quantification of this compound in various matrices, including plant material, biological samples, and pharmaceutical formulations.

Introduction

This compound, or 5-pentylresorcinol, is a naturally occurring organic compound. In Cannabis sativa, it serves as the polyketide core of cannabinoids, being alkylated by geranyl pyrophosphate to initiate the biosynthesis of compounds like cannabigerolic acid (CBGA), the precursor to tetrahydrocannabinol (THC) and cannabidiol (CBD).[1] The accurate quantification of this compound is crucial for understanding cannabinoid biosynthesis, quality control of cannabis-based products, and for monitoring potential impurities in synthetic cannabinoid preparations.[2] This document details validated analytical methods for the reliable quantification of this compound.

Analytical Techniques

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation. The most common and reliable methods include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely available technique suitable for the analysis of volatile and semi-volatile compounds like this compound. It offers good sensitivity and linearity over a wide concentration range.

Table 1: Quantitative Data for this compound Analysis by GC-FID

ParameterValueReference
Linearity (R²)≥ 0.99[2][3]
Limit of Detection (LOD)3 µg/mL[2][3]
Limit of Quantification (LOQ)10 µg/mL[2][3]
Intraday Precision (%RSD)< 8.4%[2][3]
Interday Precision (%RSD)< 9.9%[2][3]
Accuracy85 - 118%[2][3]

Experimental Protocol: GC-FID for this compound Quantification

This protocol is based on a validated method for the determination of this compound as an impurity in synthetic Δ⁸-THC.[2]

1. Sample Preparation (Vaping Products): a. Accurately weigh a portion of the homogenized sample. b. Dilute the sample with a suitable organic solvent (e.g., methanol or ethanol) to a known volume. c. Vortex the sample for 10 minutes to ensure complete dissolution.[4] d. Centrifuge the sample to pellet any insoluble material.[4] e. Filter the supernatant through a 0.45 µm syringe filter into a GC vial.[5]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.[6]
  • Column: DB-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
  • Injector Temperature: 280 °C.[7]
  • Detector (FID) Temperature: 300 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 min.
  • Ramp 1: 10 °C/min to 240 °C.
  • Ramp 2: 5 °C/min to 260 °C.
  • Ramp 3: 20 °C/min to 300 °C, hold for 10 min.[6]
  • Injection Volume: 1 µL.
  • Split Ratio: 10:1.[7]

3. Calibration: a. Prepare a series of calibration standards of this compound in the same solvent used for sample preparation. A typical concentration range is 10-150 µg/mL. b. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow for GC-FID Analysis of this compound

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Homogenized Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Vortex Vortex Dissolve->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Centrifuge->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial Inject Inject into GC-FID GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for this compound quantification by GC-FID.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it ideal for the quantification of this compound in complex matrices such as biological fluids and plant extracts, even at trace levels.

Table 2: Quantitative Data for this compound Analysis by LC-MS/MS

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.195 ng/mL[8]
Linearity (R²)> 0.99[8]
Intra-day Accuracy94.2–112.7%[8]
Inter-day Accuracy97.2–110.9%[8]
Recovery85 - 108%[9]

Experimental Protocol: LC-MS/MS for this compound Quantification

This protocol is a general guideline adaptable for various sample types.

1. Sample Preparation (Cannabis Flower): a. Homogenize the dried cannabis flower sample to a fine powder. b. Accurately weigh approximately 200 mg of the homogenized sample into a centrifuge tube.[4] c. Add 20 mL of methanol and vortex for 10 minutes.[4] d. Centrifuge the sample to pellet the plant material.[4] e. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted. f. Dilute the extract with methanol to bring the this compound concentration within the calibration range. g. Filter the diluted extract through a 0.22 µm PTFE syringe filter into an LC vial.[5]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.[10]
  • Mass Spectrometer: Agilent 6560 Ion Mobility Q-TOF or a triple quadrupole instrument.[10]
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) or equivalent.[10]
  • Mobile Phase A: 0.05% formic acid in water.[10]
  • Mobile Phase B: 0.05% formic acid in acetonitrile.[10]
  • Flow Rate: 0.6 mL/min.[10]
  • Column Temperature: 50 °C.[10]
  • Gradient:
  • 1-3 min: 5% B.
  • 3-23 min: Gradient to 95% B.[10]
  • Injection Volume: 5 µL.[10]
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. This compound can be monitored in positive mode.[10]
  • MRM Transitions:
  • This compound: Precursor ion m/z 181.1 -> Product ions (specific transitions to be optimized).
  • This compound-d9 (Internal Standard): Precursor ion m/z 190.2 -> Product ions (specific transitions to be optimized). A chromatogram in a previous study shows a transition for this compound-d9.

3. Calibration: a. Prepare calibration standards containing this compound and a fixed concentration of the internal standard (e.g., this compound-d9) in the mobile phase or a matrix-matched solvent. b. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. c. Quantify this compound in the samples using the calibration curve.

Workflow for LC-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Weigh Weigh Sample Sample->Weigh Extract Solvent Extraction Weigh->Extract Vortex Vortex Extract->Vortex Centrifuge Centrifuge Vortex->Centrifuge Dilute Dilute Extract Centrifuge->Dilute Filter Filter Dilute->Filter LC_Vial Transfer to LC Vial Filter->LC_Vial Inject Inject into LC-MS/MS LC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a widely used technique for cannabinoid analysis and can be readily adapted for this compound quantification.[11] It is a cost-effective and reliable method for routine analysis.

Table 3: General Parameters for this compound Analysis by HPLC-UV

ParameterTypical Value
ColumnC18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate1.0 mL/min
Detection Wavelength~228 nm or ~276 nm
Column Temperature30-40 °C

Experimental Protocol: HPLC-UV for this compound Quantification

1. Sample Preparation: Follow the same sample preparation protocol as described for LC-MS/MS analysis of cannabis flower.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Shimadzu Nexera-i (LC-2040C 3D) or equivalent.[12]
  • Detector: Photodiode Array (PDA) or UV-Vis detector.
  • Column: C18 reverse-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.[12]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
  • Elution: An isocratic or gradient method can be developed. For example, a starting condition of 75% B could be a good starting point for method development.[12]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Detection Wavelength: 228 nm.[12]
  • Injection Volume: 10 µL.[5]

3. Calibration: a. Prepare a series of this compound standards in the mobile phase. b. Inject each standard and create a calibration curve by plotting peak area versus concentration. c. Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

All analytical methods used for quantification must be validated to ensure they are fit for purpose. Key validation parameters include:[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive guide for the accurate and reliable quantification of this compound. The selection of the most appropriate technique will depend on the specific research or quality control objectives, the nature of the sample matrix, and the instrumentation available. Proper method validation is essential to ensure the integrity and reliability of the generated data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Olivetol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the quantitative analysis of Olivetol using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a key precursor in the biosynthesis of cannabinoids, making its accurate quantification crucial for research in cannabinoid chemistry and drug development.

Introduction

This compound, or 5-pentylresorcinol, is a naturally occurring organic compound and a fundamental building block in the biosynthesis of cannabinoids in Cannabis sativa.[1][2] The plant's enzymes utilize this compound (or its carboxylic acid form, olivetolic acid) to produce the vast array of cannabinoids, including the well-known compounds tetrahydrocannabinol (THC) and cannabidiol (CBD).[3][4][5] The concentration and purity of this compound in various matrices are of significant interest for understanding cannabinoid synthesis, developing novel therapeutics, and for quality control in the production of synthetic cannabinoids.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of various compounds.[6] When coupled with a Ultraviolet (UV) detector, HPLC provides a reliable and cost-effective method for analyzing compounds with chromophores, such as this compound.

Cannabinoid Biosynthesis Pathway

The biosynthesis of major cannabinoids originates from a combination of the polyketide and MEP pathways. Olivetolic acid, the direct precursor to many cannabinoids, is formed from hexanoyl-CoA and malonyl-CoA.[2][4] this compound can be formed through the decarboxylation of olivetolic acid.[2] The following diagram illustrates the central role of this compound and olivetolic acid in the cannabinoid biosynthesis pathway.

Cannabinoid_Biosynthesis Hexanoyl_CoA Hexanoyl-CoA TKS Tetraketide Synthase (TKS) Hexanoyl_CoA->TKS Malonyl_CoA Malonyl-CoA (x3) Malonyl_CoA->TKS OAC Olivetolic Acid Cyclase (OAC) TKS->OAC Linear Tetraketide Olivetolic_Acid Olivetolic Acid OAC->Olivetolic_Acid Decarboxylation Decarboxylation Olivetolic_Acid->Decarboxylation GOT Geranylpyrophosphate: olivetolate geranyltransferase (GOT) Olivetolic_Acid->GOT This compound This compound Decarboxylation->this compound CBGA Cannabigerolic Acid (CBGA) GOT->CBGA GPP Geranyl Pyrophosphate (GPP) GPP->GOT Synthases THCA/CBDA/CBCA Synthases CBGA->Synthases Cannabinoids THCA, CBDA, CBCA, etc. Synthases->Cannabinoids

Cannabinoid biosynthesis pathway highlighting the formation of this compound.

HPLC Method for this compound Analysis

This section details the experimental protocol for the quantitative analysis of this compound using a reversed-phase HPLC-UV method.

Experimental Workflow

The general workflow for the HPLC analysis of this compound from a sample matrix is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

General workflow for the HPLC analysis of this compound.
Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient 70% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 228 nm and 280 nm.
Injection Volume 10 µL.
Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). The protocol may need to be optimized based on the specific sample matrix.

  • Homogenization: Weigh approximately 100 mg of the homogenized and dried sample into a centrifuge tube.

  • Extraction: Add 10 mL of methanol to the tube. Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Dilute the sample with the mobile phase if necessary to fall within the linear range of the calibration curve.

For liquid samples, such as oils, a dilution with an appropriate solvent (e.g., methanol or isopropanol) followed by filtration is typically sufficient.[7]

Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot the peak area versus the concentration to generate a calibration curve. The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve.

Method Validation and Performance

Method validation is essential to ensure that the analytical method is accurate, precise, and reliable. The following table summarizes typical performance characteristics for the analysis of cannabinoids, which can be used as a reference for the validation of an this compound-specific method. The data presented below is based on a validated LC-MS method for a variety of cannabinoids and serves as a guideline.[8]

ParameterTypical Performance
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 10 - 50 µg/mL
Limit of Quantification (LOQ) 50 - 150 µg/mL
Precision (%RSD) Intraday: < 5%Interday: < 10%
Accuracy (% Recovery) 90 - 110%

Note: LOD and LOQ are highly dependent on the instrument and specific method parameters. The provided values are estimates based on similar compounds.[8]

Data Analysis and Reporting

  • Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.

  • Peak Integration: Integrate the area of the this compound peak.

  • Quantification: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

The final concentration should be reported in appropriate units (e.g., µg/mL or mg/g) after accounting for any dilution factors.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. Accurate determination of this compound is critical for researchers in the fields of cannabinoid biosynthesis, pharmaceutical development, and quality control. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Olivetol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation of olivetol (5-pentylresorcinol) is a cornerstone reaction in synthetic organic chemistry, particularly for the synthesis of cannabinoids and their analogs. This electrophilic aromatic substitution reaction involves the alkylation of the electron-rich this compound ring using an appropriate alkylating agent, typically in the presence of a Lewis or Brønsted acid catalyst.[1][2] The reaction is widely employed in the production of precursors for pharmacologically significant molecules like Cannabidiol (CBD), Tetrahydrocannabinol (THC), and novel "neocannabinoids".[3][4][5]

A primary challenge in this synthesis is controlling regioselectivity, as alkylation can occur at different positions on the this compound ring, leading to "normal" and "abnormal" isomers.[6][7] Furthermore, polyalkylation is a common side reaction that can reduce the yield of the desired mono-alkylated product.[8][9] The choice of catalyst, solvent, and reaction conditions is therefore critical to steer the reaction towards the desired product with high yield and selectivity.[6][10] This document provides a detailed protocol for the Friedel-Crafts alkylation of this compound with a cyclic allylic alcohol, focusing on the synthesis of 8,9-dihydrocannabidiol (H2CBD), a synthetic cannabinoid with therapeutic potential.[3][10]

Quantitative Data Summary

The following table summarizes various conditions and outcomes for the Friedel-Crafts alkylation of this compound and related resorcinols with different allylic alcohols and catalysts, highlighting the factors that influence product yield and selectivity.

EntryResorcinol DerivativeAlkylating AgentCatalyst (equiv.)SolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1This compound1-methylcyclohex-2-en-1-olMsOH (0.1)CH2Cl2RT1abnormal-H2CBD41[10]
2This compound1-methylcyclohex-2-en-1-olMsOH (0.1)CH2Cl2RT24normal-H2CBD81[10]
3This compound(+)-p-mentha-2,8-dien-1-olBF3·OEt2 on Al2O3CH2Cl2--CBD56[6]
4This compound(+)-p-mentha-2,8-dien-1-olBF3·OEt2 on Al2O3CH2Cl2--abnormal-CBD14[6]
5This compound(+)-p-menth-2-ene-1,8-diacetateBF3·OEt2 (1.0)CH2Cl2-50.33[13C4]-Δ9-THC61[11]
6This compound(-)-Verbenolp-TsOHCHCl30 to RT72Δ8-THC-[5]

Abbreviations: MsOH (Methanesulfonic acid), BF3·OEt2 (Boron trifluoride diethyl etherate), p-TsOH (p-Toluenesulfonic acid), RT (Room Temperature), H2CBD (8,9-dihydrocannabidiol), CBD (Cannabidiol), THC (Tetrahydrocannabinol).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Friedel-Crafts alkylation of this compound.

FriedelCrafts_Workflow Workflow for Friedel-Crafts Alkylation of this compound cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reactants Combine this compound & Alkylating Agent in Solvent atmosphere Establish Inert Atmosphere (e.g., Argon) reactants->atmosphere cooling Cool Reaction Mixture (e.g., 0°C) atmosphere->cooling catalyst Add Catalyst (e.g., MsOH) Dropwise cooling->catalyst Ready for reaction stir Stir at Specified Temperature (e.g., Room Temp for 24h) catalyst->stir quench Quench Reaction (e.g., add Water or NaHCO3) stir->quench Reaction complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify via Silica Gel Column Chromatography concentrate->chromatography Crude product analysis Analyze Product (NMR, MS) chromatography->analysis

Caption: General experimental workflow for the synthesis and purification of this compound alkylation products.

Detailed Experimental Protocol: Synthesis of normal-8,9-dihydrocannabidiol (H2CBD)

This protocol is adapted from the optimized synthesis of normal-H2CBD, which favors the thermodynamic product through a longer reaction time.[6][10]

Materials and Equipment:

  • This compound

  • 1-methylcyclohex-2-en-1-ol (alkylating agent)

  • Methanesulfonic acid (MsOH), catalyst

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for chromatography and analysis

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 equiv.) and the allylic alcohol, 1-methylcyclohex-2-en-1-ol (1.1 equiv.).

    • Dissolve the reactants in anhydrous dichloromethane (to make a ~0.1 M solution of this compound).

    • Cool the flask to 0°C using an ice bath and stir the solution.

  • Catalyst Addition and Reaction:

    • Slowly add methanesulfonic acid (MsOH, 0.1 equiv.) to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 24 hours to ensure conversion to the thermodynamically favored "normal" H2CBD isomer.[6] Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up and Extraction:

    • After 24 hours, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acid.

    • Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and finally brine.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na2SO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • The column is typically eluted with a gradient of ethyl acetate in hexane. The exact ratio should be determined by TLC analysis of the crude product.

    • Combine the fractions containing the desired product (as identified by TLC).

    • Evaporate the solvent from the combined fractions to yield the purified normal-H2CBD.

  • Analysis:

    • Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The isolated yield for this procedure is reported to be approximately 81%.[10]

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanesulfonic acid is corrosive; handle with care.

  • Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

Application Notes: The Role of Olivetol in the Total Synthesis of Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivetol, or 5-pentylresorcinol, is a naturally occurring organic compound that serves as a cornerstone in the total synthesis of numerous cannabinoids.[1] While in the Cannabis sativa plant, cannabinoids are biosynthesized from olivetolic acid, the corresponding carboxylic acid, chemical synthesis predominantly employs this compound as the key aromatic precursor.[2][3] This is due to its commercial availability and its reactive resorcinol structure, which is primed for electrophilic substitution. The condensation of this compound with various chiral monoterpene derivatives is the most prevalent and efficient strategy for constructing the characteristic tricyclic dibenzopyran core of cannabinoids like Δ⁹-tetrahydrocannabinol (THC) or the bicyclic structure of cannabidiol (CBD). This document outlines the primary synthetic methodologies, presents key performance data, and provides detailed experimental protocols for leveraging this compound in cannabinoid synthesis.

Synthetic Strategies and Pathways

The total synthesis of cannabinoids from this compound is dominated by acid-catalyzed terpenylation reactions, primarily through Friedel-Crafts alkylation. Alternative strategies, such as the Diels-Alder reaction, offer different approaches to stereocontrol but are generally more complex.

1. Friedel-Crafts Alkylation: This is the most direct and widely used method. It involves the reaction of this compound with a suitable allylic alcohol, such as p-mentha-2,8-dien-1-ol for the synthesis of CBD, or (-)-verbenol for the synthesis of Δ⁸-THC.[4][5] The reaction is catalyzed by either a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) or a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂).[6][7]

The reaction proceeds via the formation of an allylic carbocation from the terpene alcohol, which then alkylates the electron-rich this compound ring. A significant challenge in this synthesis is controlling regioselectivity. The alkylation can occur at the C2 or C4 position of the this compound ring, leading to the desired "normal" cannabinoid or the "abnormal" (abn) regioisomer, respectively.[6][8] Furthermore, under strong acidic conditions or with prolonged reaction times, CBD can undergo intramolecular cyclization to form Δ⁹-THC, which can then isomerize to the more thermodynamically stable Δ⁸-THC.[4][5]

2. Diels-Alder Reaction: This cycloaddition approach offers a pathway to construct the cannabinoid framework with high stereocontrol.[9] In this strategy, a diene is constructed from an this compound derivative, which then reacts with a suitable dienophile.[10][11] While powerful, this method is typically more complex and involves a multi-step sequence to prepare the necessary diene, making it less direct than the one-pot Friedel-Crafts condensation.[9]

Below is a diagram illustrating the relationship between the natural biosynthetic pathway and the common chemical synthesis routes starting from this compound.

G Diagram 1: Biosynthesis vs. Chemical Synthesis Pathways cluster_bio Biosynthesis in Cannabis cluster_chem Chemical Synthesis Hexanoyl_CoA Hexanoyl-CoA + 3x Malonyl-CoA OLA Olivetolic Acid Hexanoyl_CoA->OLA OLS/OAC Enzymes CBGA Cannabigerolic Acid (CBGA) OLA->CBGA Prenyltransferase Bio_Cannabinoids THCA, CBDA, etc. CBGA->Bio_Cannabinoids Synthase Enzymes This compound This compound Chem_Cannabinoids Cannabinoids (CBD, THC, etc.) This compound->Chem_Cannabinoids Acid Catalyst Terpene Monoterpene (e.g., p-Menthadienol) Terpene->Chem_Cannabinoids Acid Catalyst

Caption: Comparison of natural biosynthesis starting from Olivetolic Acid and common chemical synthesis using this compound.

Data Presentation: Reaction Performance

The following table summarizes quantitative data from various published methods for the synthesis of cannabinoids using this compound.

Target CannabinoidTerpene ReactantCatalyst/ConditionsYield (%)NotesReference(s)
(-)-trans-Δ⁸-THC(-)-VerbenolBoron trifluoride (BF₃)Up to 35%Direct one-pot approach.[4]
(-)-trans-Δ⁸-THCp-Mentha-2,8-dien-1-olp-Toluenesulfonic acid (p-TSA)53%Isomerization from CBD/Δ⁹-THC intermediates.[4][5]
(-)-Δ⁹-THCp-Mentha-2,8-dien-1-ol1% BF₃·OEt₂, MgSO₄, CH₂Cl₂, 0°C50% (GC), 31% (isolated)One-step synthesis with controlled isomerization.[12]
[¹³C₄]-Δ⁹-THCTerpene 7Boron trifluoride (BF₃)61%Synthesis of labeled internal standard.[13]
(-)-Cannabidiol (CBD)α-Phellandrenep-Toluenesulfonic acid (p-TsOH)71%High yield synthesis of normal CBD.[6]
(-)-Cannabidiol (CBD)p-MenthadienolBF₃·OEt₂ on Alumina56%Also produced 14% abnormal-CBD.[6]
(-)-Cannabidiol (CBD)Acetyl isoperitenolBF₃·OEt₂ in DCM (Continuous Flow)55%Modern continuous manufacturing approach.[14]
(-)-Cannabidiol (CBD)E-(+)-p-Mentha-2,8-dien-1-olp-Toluenesulfonic acid (p-TSA)20%Standard batch synthesis.[15]
CBD & abn-CBDZ-(+)-p-Mentha-2,8-dien-1-olWet p-TSA, Toluene, 0°C26% (CBD), 38% (abn-CBD)Conditions favoring the abnormal isomer.[15]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound. These protocols are adapted from peer-reviewed literature and are intended for use by qualified professionals in a controlled laboratory setting.

Protocol 1: One-Step Synthesis of (-)-Δ⁹-Tetrahydrocannabinol (THC)

This protocol is adapted from the work of Razdan and coworkers, which provides a convenient one-step synthesis with controlled isomerization.[12]

Workflow Diagram:

Diagram 2: Friedel-Crafts Workflow for THC Synthesis A Combine this compound, p-Menthadienol, & MgSO₄ in CH₂Cl₂ B Cool to 0°C under N₂ A->B C Add 1% BF₃·OEt₂ Solution Dropwise B->C D Stir at 0°C for 1.5 hours C->D E Quench with Aqueous NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry, Filter, & Concentrate F->G H Purify by Column Chromatography G->H I (-)-Δ⁹-THC H->I G Diagram 3: Reaction Pathways in Cannabinoid Synthesis This compound This compound CBD Cannabidiol (CBD) (Normal Product) This compound->CBD Mild Acid (e.g., p-TSA) abn_CBD Abnormal-CBD (Side Product) This compound->abn_CBD Side Reaction pMD p-Menthadienol pMD->CBD Mild Acid (e.g., p-TSA) pMD->abn_CBD Side Reaction THC9 Δ⁹-THC CBD->THC9 Strong Acid / Heat (Cyclization) THC8 Δ⁸-THC (Thermodynamic Product) THC9->THC8 Acid (Isomerization)

References

Application Notes and Protocols for the Derivatization of Olivetol for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivetol, a resorcinolic lipid, is a key precursor in the biosynthesis of cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD). Accurate and sensitive detection of this compound is crucial in various research and industrial applications, including the study of cannabinoid biosynthesis, the quality control of cannabis-based products, and forensic analysis. However, the inherent physicochemical properties of this compound can present challenges for its direct analysis by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its detectability. Derivatization modifies the chemical structure of this compound, improving its volatility and thermal stability for GC-MS analysis and enhancing its ionization efficiency for LC-MS analysis, ultimately leading to lower limits of detection (LOD) and quantification (LOQ).

Why Derivatize this compound?

For GC-MS Analysis:

  • Increased Volatility: this compound has a relatively high boiling point due to its polar phenolic hydroxyl groups. Derivatization replaces the active hydrogens on these groups with non-polar moieties, such as trimethylsilyl (TMS) groups, making the molecule more volatile and amenable to gas-phase analysis.

  • Improved Thermal Stability: The high temperatures used in the GC injector port can cause thermal degradation of underivatized this compound. Derivatization protects the hydroxyl groups, preventing on-column degradation and ensuring more accurate quantification.

  • Enhanced Chromatographic Peak Shape: Derivatization reduces the polarity of this compound, minimizing interactions with the stationary phase of the GC column and resulting in sharper, more symmetrical peaks.

For LC-MS Analysis:

  • Enhanced Ionization Efficiency: this compound can have a low ionization efficiency in common electrospray ionization (ESI) sources. Derivatization can introduce a readily ionizable group, such as a dansyl or a permanently charged moiety, significantly increasing the signal intensity in the mass spectrometer.

  • Improved Chromatographic Retention: Derivatization can alter the polarity of this compound, allowing for better retention and separation on reverse-phase LC columns.

  • Increased Specificity: Derivatization can introduce a specific tag that produces a characteristic fragment ion upon collision-induced dissociation (CID), improving the selectivity of the analysis, especially in complex matrices.

Quantitative Data Summary

The following tables summarize the expected improvements in analytical sensitivity for this compound upon derivatization. It is important to note that while direct comparative studies on this compound with a wide range of derivatization agents are limited, the data presented is based on studies of similar phenolic compounds and cannabinoids, providing a strong indication of the expected performance enhancement.

Table 1: GC-MS Analysis - Comparison of Silylation Reagents for this compound Derivatization

Derivatization ReagentCommon AbbreviationExpected LOD (ng/mL)Expected LOQ (ng/mL)Key Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA0.1 - 1.00.3 - 3.0Good reactivity, readily available.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA0.05 - 0.50.15 - 1.5Highly volatile byproducts, less interference.[1]
BSTFA + 1% TrimethylchlorosilaneBSTFA + TMCS0.05 - 0.50.15 - 1.5Increased reactivity for hindered hydroxyl groups.[2]
MSTFA + 1% TrimethylchlorosilaneMSTFA + TMCS0.02 - 0.20.06 - 0.6Very high reactivity, suitable for trace analysis.[2]
Underivatized this compound-> 10> 30Simple, but prone to poor peak shape and degradation.

Note: The LOD and LOQ values for derivatized this compound are estimated based on the performance of silylated cannabinoids and other phenols. Actual values may vary depending on the instrument and matrix.

Table 2: LC-MS Analysis - Comparison of Derivatization Reagents for this compound Derivatization

Derivatization ReagentReaction TargetExpected Signal EnhancementKey Advantages
Dansyl ChloridePhenolic Hydroxyl100 - 1000 foldIntroduces a highly ionizable tertiary amine and a fluorescent tag.[3][4]
2,4-Dinitrophenylhydrazine (DNPH)Not directly applicable-Reacts with aldehydes and ketones, not phenols.
N-(4-aminomethylphenyl)pyridinium (AMPP)Phenolic Hydroxyl (after activation)10 - 100 foldIntroduces a pre-charged pyridinium group for enhanced ESI+ signal.[5]
Underivatized this compound-BaselinePoor ionization efficiency in ESI.

Note: Signal enhancement is a relative measure and can vary significantly based on the specific LC-MS system and source conditions.

Experimental Protocols

GC-MS Analysis: Silylation of this compound

This protocol describes the silylation of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a common and effective silylating agent.

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

  • Sample Preparation:

    • Pipette an appropriate volume of the this compound standard solution or sample extract into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[6]

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.

    • Add 100 µL of MSTFA to the vial.

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Diagram: GC-MS Silylation Workflow

GCMS_Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample evap Evaporate to Dryness (Nitrogen Stream) start->evap add_reagents Add Pyridine and MSTFA evap->add_reagents heat Heat at 70°C for 30 min add_reagents->heat gcms Inject into GC-MS heat->gcms

GC-MS Silylation Workflow for this compound.
LC-MS Analysis: Dansylation of this compound

This protocol describes the derivatization of this compound with dansyl chloride to improve its ionization efficiency for LC-MS analysis in positive electrospray ionization mode.

Materials:

  • This compound standard solution (e.g., 1 mg/mL in acetonitrile)

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • LC-MS system with a C18 column

Protocol:

  • Sample Preparation:

    • Pipette an appropriate volume of the this compound standard solution or sample extract into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen if the sample is not already in a compatible solvent.

  • Derivatization Reaction:

    • Add 100 µL of sodium bicarbonate buffer (pH 9.0) to the sample.

    • Add 100 µL of dansyl chloride solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, add 10 µL of formic acid to quench the reaction.

  • Sample Cleanup (Optional but Recommended):

    • A simple liquid-liquid extraction or solid-phase extraction (SPE) can be performed to remove excess derivatizing reagent and other interferences, although for many applications, a direct injection of the diluted reaction mixture is sufficient.

  • LC-MS Analysis:

    • Dilute the reaction mixture with the initial mobile phase (e.g., 1:10 with 95:5 water:acetonitrile with 0.1% formic acid).

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.

Diagram: LC-MS Dansylation Workflow

LCMS_Dansylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample add_buffer Add Bicarbonate Buffer (pH 9.0) start->add_buffer add_dansyl Add Dansyl Chloride Solution add_buffer->add_dansyl heat Heat at 60°C for 30 min add_dansyl->heat quench Quench with Formic Acid heat->quench lcms Inject into LC-MS quench->lcms

LC-MS Dansylation Workflow for this compound.

Signaling Pathways and Logical Relationships

The derivatization process for this compound is a chemical transformation designed to improve its analytical properties. The "signaling pathway" in this context is the reaction mechanism.

Diagram: Silylation Reaction of this compound

Silylation_Reaction cluster_reactants cluster_products This compound This compound (with -OH groups) Derivatizedthis compound Di-TMS-Olivetol (Volatile & Stable) This compound->Derivatizedthis compound + MSTFA (Heat, Catalyst) MSTFA MSTFA (Silylating Agent) MSTFA->Derivatizedthis compound Byproducts Volatile Byproducts MSTFA->Byproducts

Simplified Silylation Reaction of this compound.

Conclusion

Derivatization is a powerful strategy to overcome the analytical challenges associated with the detection of this compound. For GC-MS analysis, silylation with reagents like MSTFA significantly improves volatility and thermal stability, leading to lower detection limits and more robust quantification. For LC-MS analysis, derivatization with reagents such as dansyl chloride dramatically enhances ionization efficiency, resulting in substantial signal enhancement. The choice of the optimal derivatization strategy will depend on the specific analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement reliable and sensitive analytical methods for this compound.

References

Application of Olivetol in the Development of Cannabinoid Receptor Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of olivetol as a foundational scaffold for the synthesis and evaluation of novel cannabinoid receptor ligands. It includes a summary of quantitative pharmacological data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

Introduction

This compound, a naturally occurring organic compound, serves as a crucial precursor in the biosynthesis of cannabinoids in Cannabis sativa.[1][2] Its resorcinol core structure is a key pharmacophore that has been extensively utilized in medicinal chemistry to design and synthesize a variety of synthetic cannabinoid receptor ligands.[3][4] These synthetic analogues, such as CB-25 and CB-52, have been instrumental in probing the structure-activity relationships (SAR) of the cannabinoid system and in the development of potential therapeutic agents targeting the cannabinoid receptors, CB1 and CB2.[5][6] This document outlines the application of this compound in this field, providing researchers with essential data and protocols for the development and characterization of novel cannabinoid receptor ligands.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for two exemplary this compound-derived cannabinoid receptor ligands, CB-25 and CB-52. These compounds have been shown to act as partial agonists at CB1 receptors and as neutral antagonists at CB2 receptors.[5][6]

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (% of max response)Assay TypeReference
CB-25 Human CB15.21600 (EC50)68% (inhibition of cAMP)Forskolin-induced cAMP formation[5]
Mouse CB1-100 (EC50)48% (stimulation)GTP-γ-S binding[5]
Human CB213No activity-GTP-γ-S binding[5]
CB-52 Human CB12102600 (EC50)62% (inhibition of cAMP)Forskolin-induced cAMP formation[5]
Mouse CB1-11 (EC50)~16% (stimulation)GTP-γ-S binding[5]
Human CB2-No activity-GTP-γ-S binding[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of an this compound-derived ligand and for key functional assays used to characterize these compounds at cannabinoid receptors.

Synthesis of an this compound-Derived Ligand (Example: CB-25)

The synthesis of this compound-derived ligands like CB-25 typically involves a two-step process: O-alkylation of this compound followed by amide coupling.[4]

Step 1: O-Alkylation of this compound

  • Dissolve this compound: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetone or DMF.

  • Add Base: Add a base such as potassium carbonate (K2CO3, 1.5 equivalents) to the solution to deprotonate the phenolic hydroxyl group.

  • Add Alkylating Agent: Add the ω-bromoalkanoic acid ethyl ester (e.g., ethyl 11-bromoundecanoate, 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting ethyl ester intermediate by column chromatography on silica gel.

Step 2: Amide Coupling

  • Hydrolysis of the Ester: Hydrolyze the ethyl ester intermediate to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

  • Activation of Carboxylic Acid: Activate the resulting carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like dichloromethane (DCM).

  • Amine Addition: Add the desired amine (e.g., cyclopropylamine, 1.2 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the final product (CB-25) by column chromatography or recrystallization.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for CB1 or CB2 receptors.

  • Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (20-40 µg of protein)

    • Radioligand (e.g., [3H]CP55,940 at a concentration near its Kd)

    • Varying concentrations of the test compound (e.g., this compound derivative)

    • Assay buffer to a final volume of 200 µL.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Forskolin-Induced cAMP Accumulation Assay

This assay measures the ability of a ligand to modulate Gαi/o-mediated inhibition of adenylyl cyclase.

  • Cell Culture: Plate CHO cells stably expressing CB1 or CB2 receptors in 24-well plates and grow to near confluency.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.

  • Ligand Treatment: Add varying concentrations of the test compound (agonist or antagonist) and incubate for 10-15 minutes.

  • Forskolin Stimulation: Add forskolin (1 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 15-20 minutes.

  • Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or RIA).

  • Data Analysis: Plot the cAMP concentration against the ligand concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal efficacy.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist binding to a GPCR.[7]

  • Membrane Preparation: Prepare membranes from cells expressing the cannabinoid receptor of interest.

  • Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg of protein)

    • GDP (10 µM) to enhance agonist-stimulated binding

    • Varying concentrations of the test compound

    • Assay buffer.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 15 minutes.

  • Initiation of Reaction: Add [35S]GTPγS (0.1 nM) to initiate the binding reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the basal and agonist-stimulated [35S]GTPγS binding. Plot the specific binding against the ligand concentration to determine the EC50 and Emax values.

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[6] Activation of these receptors by an agonist, such as an this compound derivative, initiates a cascade of intracellular signaling events.

Canonical Gαi/o-Mediated Pathway:

  • G-protein Activation: Ligand binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein.

  • Dissociation: The G-protein dissociates into Gαi/o and Gβγ subunits.

  • Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Downstream Effects of Gβγ: The Gβγ subunit can modulate the activity of various ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly rectifying K+ (GIRK) channels.[5][6]

Other Signaling Pathways:

Cannabinoid receptors can also signal through other pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of CB1 and CB2 receptors can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[6]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway can also be modulated by cannabinoid receptor activation.

The following diagrams illustrate the primary signaling cascades initiated by cannabinoid receptor activation.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein (GDP-bound) CB1->G_protein activates Ligand This compound-derived Ligand (Agonist) Ligand->CB1 G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP/GTP exchange G_alpha Gαi/o G_protein_active->G_alpha dissociates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel inhibits K_channel GIRK K+ Channel G_beta_gamma->K_channel activates MAPK MAPK (ERK1/2) G_beta_gamma->MAPK activates cAMP cAMP AC->cAMP converts ATP ATP Ca_ion Ca2+ Ca_channel->Ca_ion influx K_ion K+ K_channel->K_ion efflux

Caption: CB1 Receptor Signaling Pathway.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein (GDP-bound) CB2->G_protein activates Ligand This compound-derived Ligand (Agonist) Ligand->CB2 G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP/GTP exchange G_alpha Gαi/o G_protein_active->G_alpha dissociates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC inhibits MAPK MAPK (ERK, p38, JNK) G_beta_gamma->MAPK activates PI3K PI3K/Akt Pathway G_beta_gamma->PI3K activates cAMP cAMP AC->cAMP converts ATP ATP

Caption: CB2 Receptor Signaling Pathway.

Experimental Workflow

The development and characterization of novel this compound-derived cannabinoid receptor ligands follows a logical workflow from chemical synthesis to in-depth pharmacological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_pharma Pharmacological Evaluation This compound This compound Scaffold Synthesis Organic Synthesis (e.g., Alkylation, Amide Coupling) This compound->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Ligand Pure this compound-derived Ligand Purification->Ligand Binding Cannabinoid Receptor Binding Assays (CB1 & CB2) Ligand->Binding Functional Functional Assays (cAMP, GTPγS) Ligand->Functional Data Data Analysis (Ki, EC50, Efficacy) Binding->Data Functional->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: Experimental Workflow.

References

Continuous Flow Synthesis of Cannabidiol (CBD) from Olivetol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the continuous flow synthesis of cannabidiol (CBD). The synthesis is based on the Lewis acid-catalyzed reaction of olivetol with (+)-p-mentha-2,8-dien-1-ol or its derivatives. Continuous flow processing offers significant advantages over traditional batch methods for CBD synthesis, including enhanced safety, improved yield and selectivity, and greater scalability.[1][2][3] This document outlines the necessary equipment, reagents, and step-by-step procedures for setting up and running the continuous flow synthesis of CBD, as well as purification and analytical methods.

Introduction

Cannabidiol (CBD) is a non-psychotropic phytocannabinoid with significant therapeutic potential. Traditional synthesis methods often suffer from drawbacks such as low yields, formation of undesired byproducts like tetrahydrocannabinol (THC), and challenges in scaling up.[4][5] Continuous flow chemistry presents a powerful alternative, offering precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved product purity, and a safer overall process.[6][7]

The synthesis of CBD from this compound and a suitable terpene derivative, such as (+)-p-mentha-2,8-dien-1-ol, is a well-established route.[8][9] In a continuous flow setup, solutions of the reactants and a catalyst are continuously pumped through a heated or cooled reactor coil. The short reaction times and efficient mixing in microreactors can suppress the formation of unwanted side products.[10]

Advantages of Continuous Flow Synthesis for CBD:

  • Improved Yield and Selectivity: Precise control over reaction conditions minimizes the formation of THC and other impurities, leading to a cleaner product and higher yields of CBD.[2][10]

  • Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.

  • Scalability: The production capacity can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.[11]

  • Reproducibility: The consistent reaction environment ensures high reproducibility from run to run.

Experimental Protocols

Materials and Equipment

Reagents:

  • This compound (98%+)

  • (+)-p-mentha-2,8-dien-1-ol or (+)-p-mentha-2,8-dien-1-yl acetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Two high-precision syringe pumps or HPLC pumps

  • T-mixer

  • PTFE reactor coil (e.g., 8.5 mL volume)[10]

  • Temperature-controlled bath (e.g., water bath or oil bath)

  • Back pressure regulator (optional, but recommended)

  • Collection flask

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Analytical balance

  • Magnetic stirrer and stir bars

Preparation of Reagent Solutions

Solution A (Reactants):

  • In a volumetric flask, dissolve this compound (e.g., to a final concentration of 0.05 M) in anhydrous dichloromethane.

  • To the same flask, add an equimolar amount of (+)-p-mentha-2,8-dien-1-ol or its acetate ester (e.g., to a final concentration of 0.05 M).

  • Stir the solution until all solids are dissolved.

Solution B (Catalyst):

  • In a separate volumetric flask, carefully prepare a solution of boron trifluoride etherate in anhydrous dichloromethane (e.g., 0.005 M). This corresponds to 10 mol% of the catalyst relative to the limiting reactant.

  • Caution: BF₃·OEt₂ is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

Continuous Flow Reaction Setup and Procedure
  • Assemble the continuous flow system as depicted in the workflow diagram below. Ensure all connections are secure.

  • Prime the pumps and tubing with anhydrous dichloromethane to remove any air and moisture.

  • Set the temperature of the reactor bath to the desired reaction temperature (e.g., 20 °C).[10]

  • Set the flow rates of the two pumps to deliver the reactant and catalyst solutions to the T-mixer at the desired ratio and total flow rate (e.g., 0.5 mL/min for each pump, resulting in a total flow rate of 1.0 mL/min).[10]

  • The combined stream then enters the reactor coil. The residence time can be calculated by dividing the reactor volume by the total flow rate.

  • The output from the reactor is collected in a flask containing a stirred, saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Continue pumping until the desired amount of product has been synthesized.

  • After the reaction is complete, pump anhydrous dichloromethane through the system to clean the reactor.

Work-up and Purification
  • Transfer the quenched reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate pure CBD.

Data Presentation

Table 1: Comparison of Reaction Parameters and Yields for Continuous Flow CBD Synthesis

ParameterValue (Example 1)Value (Example 2)Reference
Reactants This compound, (+)-p-mentha-2,8-dien-1-olThis compound, (+)-p-mentha-2,8-dien-1-yl acetate[10]
Reactant Concentration 0.05 M0.05 M (ester), 0.1 M (this compound)[10]
Catalyst BF₃·OEt₂BF₃·OEt₂[10]
Catalyst Loading 10 mol %10 mol %[10]
Solvent DichloromethaneDichloromethane[10]
Flow Rate (Total) 1.0 mL/min1.0 mL/min[10]
Reactor Volume 8.5 mL8.5 mL[10]
Residence Time 8.5 min8.5 minCalculated
Temperature 20 °C20 °C[10]
Yield of CBD 34%51%[10]
THC Formation Not detectedNot detected[10]

Visualizations

Continuous_Flow_Synthesis_of_CBD cluster_reactants Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Work-up & Purification Reactant_A Solution A: This compound & p-Menthadienol in DCM Pump_A Pump A Reactant_A->Pump_A Reactant_B Solution B: BF3.OEt2 in DCM Pump_B Pump B Reactant_B->Pump_B T_Mixer T-Mixer Pump_A->T_Mixer Pump_B->T_Mixer Reactor Reactor Coil (e.g., 8.5 mL, 20 °C) T_Mixer->Reactor Quench Quench (sat. NaHCO3) Reactor->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification CBD_Product Pure CBD Purification->CBD_Product

Caption: Experimental workflow for the continuous flow synthesis of CBD.

Safety Information

All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn at all times.

  • This compound: Causes skin, eye, and respiratory tract irritation.[1][4] May be harmful if swallowed.[6]

  • (+)-p-mentha-2,8-dien-1-ol and related terpenes: Flammable liquids and vapors.[12][13] May cause skin irritation and allergic skin reactions.[12][14]

  • Boron trifluoride etherate: Corrosive. Causes severe skin and eye burns.[2][7][15] Reacts violently with water.[7] Flammable liquid and vapor.[2][15] Harmful if swallowed or inhaled.[7][15]

  • Dichloromethane (DCM): Volatile and suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The continuous flow synthesis of CBD from this compound offers a modern, efficient, and safer alternative to traditional batch synthesis. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this technology. The precise control over reaction parameters afforded by flow chemistry allows for the optimization of CBD yield and purity, paving the way for more efficient and scalable production of this therapeutically important molecule.

References

Application Notes and Protocols for the Regioselective Synthesis of Cannabinoids from Olivetol Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cannabinoids, a class of compounds with significant therapeutic potential, is a focal point of pharmaceutical research and development. Olivetol, a naturally occurring organic compound, serves as a fundamental building block in many synthetic routes to major cannabinoids like Cannabidiol (CBD), Tetrahydrocannabinol (THC), and Cannabigerol (CBG).[1][2] A primary challenge in these syntheses is achieving regioselectivity—the ability to control the position at which the terpene moiety attaches to the this compound ring. This control is crucial for maximizing the yield of the desired "normal" cannabinoid isomer while minimizing the formation of "abnormal" or polyalkylated byproducts.[3][4][5]

These application notes provide an overview of key regioselective synthetic strategies, present quantitative data from various catalytic systems, and offer detailed experimental protocols for the synthesis of cannabinoids from this compound.

Core Synthetic Strategy: Acid-Catalyzed Friedel-Crafts Alkylation

The most prevalent method for coupling this compound with a terpene precursor is the Friedel-Crafts alkylation, which is catalyzed by either a Brønsted or a Lewis acid.[4][6] The acid activates an allylic alcohol, such as p-mentha-2,8-dien-1-ol or geraniol, to form a carbocation.[7] This electrophile then attacks the electron-rich aromatic ring of this compound. The regioselectivity of this attack is a critical parameter, dictating the ratio of the desired product to its isomers.[4]

  • Lewis Acids: Catalysts like Boron trifluoride etherate (BF₃·OEt₂), Aluminum trichloride (AlCl₃), and various metal triflates are commonly used.[4][8][9] BF₃·OEt₂, in particular, has been noted for its role in selectively producing Δ⁹-THC from CBD.[10][11]

  • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MsOH) are also effective.[4][6] However, they can sometimes promote unwanted side reactions like cycloetherification or isomerization to the more thermodynamically stable Δ⁸-THC.[4][6]

The choice of catalyst, solvent, temperature, and reaction time profoundly influences both the yield and the regiochemical outcome of the synthesis.[4][9]

Caption: Logical workflow for the regioselective synthesis of cannabinoids.

Quantitative Data Summary

The efficiency of cannabinoid synthesis is highly dependent on the chosen catalytic system and reaction conditions. The following tables summarize quantitative data from various published methods.

Table 1: Synthesis of THC Isomers and Related Compounds
Starting MaterialsCatalyst (equiv.)SolventTemp. (°C)TimeProduct(s)Yield (%)Reference
This compound, (-)-VerbenolBF₃·OEt₂DCMRT-Δ⁸-THC, Δ⁹-THCup to 45[8]
This compound, p-mentha-2,8-dien-1-olp-TSABenzene40-45-(-)-Cannabidiol-
This compound, p-mentha-2,8-dien-1-ol1% BF₃·OEt₂ / MgSO₄DCM01.5 hΔ⁹-THC31 (isolated)[12]
Cannabidiol (CBD)AlCl₃ (1.2)CH₂Cl₂-1015 minΔ⁹-THC87 (selectivity)[9][13]
Cannabidiol (CBD)p-TSATolueneReflux120 minΔ⁸-THC84.6
This compound, (-)-Verbenol>10 mol% Sn(OTf)₂---Δ⁸-THCup to 33[7]
Table 2: Synthesis of Cannabigerol (CBG) and Cannabidiol (CBD)
Starting MaterialsCatalystSolventTemp. (°C)TimeProductYield (%)Reference
This compound, GeraniolAcidic AluminaDichloroethaneReflux-CBG62[3]
This compound, GeraniolBF₃·OEt₂DCMRT-CBGLow[3]
This compound, Geraniol derivativeAcid AluminaToluene1108 hCBG Methyl Ester-[3]
This compound, (+)-p-mentha-2,8-dien-1-olMild Acid---CBD23.5[5]
This compound, (+)-p-mentha-2,8-dien-1-olBF₃·OEt₂ on Al₂O₃---CBD56[4]

Experimental Protocols

The following protocols are adapted from published literature and provide a framework for laboratory synthesis. Researchers should conduct their own optimization and safety assessments.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of CBG Derivatives

This protocol is adapted from a method utilizing acidic alumina to catalyze the coupling of this compound with geraniol.[3]

Materials:

  • Resorcinol derivative (e.g., this compound) (1.0 mmol)

  • Geraniol (1.0 mmol, ~0.173 mL)

  • Toluene (1.0 mL)

  • Acid Alumina (2.0 g)

  • Ethyl acetate

  • Standard laboratory glassware and heating/stirring apparatus

Procedure:

  • To a solution of the resorcinol derivative (1.0 mmol) and geraniol (1.0 mmol) in toluene (1.0 mL), add acid alumina (2.0 g).

  • Heat the resulting reaction mixture at 110 °C for 8 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the acid alumina and wash it thoroughly with ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure (e.g., 15 Torr).

  • The resulting crude cannabigerol methyl ester derivative can be used in the next step (hydrolysis) without further purification or be purified using column chromatography.

G start Start dissolve Dissolve this compound & Geraniol in Toluene start->dissolve add_catalyst Add Acid Alumina Catalyst dissolve->add_catalyst heat Heat Mixture to 110°C for 8 hours add_catalyst->heat cool Cool to Room Temperature heat->cool filter Filter to Remove Alumina cool->filter wash Wash Alumina with Ethyl Acetate filter->wash evaporate Evaporate Solvent from Filtrate wash->evaporate product Crude CBG Derivative evaporate->product end End product->end

Caption: Experimental workflow for the synthesis of CBG derivatives.

Protocol 2: Homogeneous Flow Synthesis of Cannabinoids (THC/CBD)

This protocol describes a continuous flow setup for cannabinoid synthesis using a homogeneous Lewis acid catalyst, adapted from Bloemendal et al.[8]

Materials & Equipment:

  • This compound

  • (-)-Verbenol or p-mentha-2,8-dien-1-ol

  • Biphenyl (as an internal standard for NMR)

  • Dry Dichloromethane (DCM)

  • Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., TfOH)

  • Two Syringe Pumps

  • Glass Syringes

  • PEEK T-piece and tubing

  • Argon or Nitrogen source

Procedure:

  • Reactant Solution Preparation: In a flask, combine this compound (1 equiv), the chosen terpene alcohol (1 equiv), and biphenyl (0.25 equiv). Evacuate and backfill the flask with argon three times. Dissolve the reactants in dry DCM to a final concentration of 0.25 M.

  • Catalyst Solution Preparation: In a separate flask under argon, dissolve the Lewis or Brønsted acid (1 equiv) in dry DCM to a final concentration of 0.25 M.

  • System Setup: Load the reactant solution and the catalyst solution into separate glass syringes and place them in the syringe pumps.

  • Reaction Initiation: Connect the outlets of both syringes to a PEEK T-piece. Pump both solutions at equal flow rates into the T-piece, where they will mix and initiate the reaction. The reaction proceeds as the mixture flows through an outlet tube of a defined length (to control residence time).

  • Quenching and Collection: The output from the reaction tubing is collected in a flask containing a quenching solution (e.g., saturated sodium bicarbonate) to neutralize the acid and stop the reaction.

  • Workup and Analysis: The collected mixture is then worked up using standard liquid-liquid extraction procedures, dried, and the solvent is evaporated. The product distribution and yield can be determined by ¹H-NMR analysis relative to the biphenyl internal standard.

G cluster_pumps Syringe Pumps PumpA Pump A: Reactant Solution (this compound + Terpene in DCM) Mixer T-Piece Mixer PumpA->Mixer PumpB Pump B: Catalyst Solution (Lewis Acid in DCM) PumpB->Mixer Reactor Flow Reactor (Tubing for Residence Time) Mixer->Reactor Quench Collection Flask with Quench Solution Reactor->Quench Analysis Workup & Analysis (Extraction, NMR) Quench->Analysis

Caption: Continuous flow synthesis experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: By-product Formation in Olivetol-based CBD Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cannabidiol (CBD) from olivetol and a suitable terpene partner, such as p-menthadienol.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products observed in the acid-catalyzed condensation of this compound and p-menthadienol for CBD synthesis?

A1: The main by-products typically encountered are abnormal CBD (abn-CBD) and dialkylated this compound.[1][2] Under certain acidic conditions, further cyclization of the desired CBD product can lead to the formation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and Δ⁸-tetrahydrocannabinol (Δ⁸-THC) as impurities.[1]

Q2: What is the mechanism behind the formation of abnormal CBD and dialkylated this compound?

A2: The synthesis of CBD from this compound and p-menthadienol is typically an acid-catalyzed Friedel-Crafts alkylation.[1][3] this compound has two nucleophilic positions on its aromatic ring that can be alkylated by the carbocation generated from p-menthadienol. The desired reaction leads to the formation of CBD. However, alkylation at the alternative position results in the formation of the constitutional isomer, abnormal CBD.[3] Dialkylated this compound is the result of a second alkylation of either this compound or the CBD/abn-CBD product.

Q3: How do reaction conditions influence the formation of these by-products?

A3: Reaction conditions play a crucial role in the product distribution. Key factors include:

  • Catalyst: The choice of acid catalyst (Lewis vs. Brønsted acid) significantly impacts selectivity. For instance, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can favor the formation of Δ⁹-THC from CBD, while Brønsted acids such as p-toluenesulfonic acid (pTSA) tend to promote the formation of Δ⁸-THC.[4][5][6]

  • Temperature: Higher reaction temperatures can increase the rate of by-product formation, including the cyclization of CBD to THC isomers.

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction pathway and by-product profile.

  • Reaction Time: Prolonged reaction times can lead to an increase in the formation of thermodynamically more stable by-products, such as Δ⁸-THC.

Q4: Can the formation of by-products be minimized?

A4: Yes, several strategies can be employed to minimize by-product formation:

  • Use of Protecting Groups: Protecting one of the reactive sites on this compound, for example, by di-bromination, can prevent the formation of abnormal CBD and improve the yield of the desired product.[7]

  • Optimization of Reaction Conditions: Careful control of temperature, reaction time, and catalyst loading can favor the formation of CBD over by-products.

  • Choice of Catalyst: Using milder acid catalysts or heterogeneous catalysts can improve selectivity. For example, BF₃·OEt₂ on alumina has been reported to reduce the formation of abnormal CBD.[3][8]

Q5: How can I monitor the progress of my reaction and identify the by-products being formed?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the reaction progress and identifying CBD and its major by-products.[2][9] By comparing the retention times of the peaks in your reaction mixture with those of known standards for CBD, abn-CBD, Δ⁹-THC, and Δ⁸-THC, you can track the formation of each compound over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of CBD and high yield of abnormal CBD (abn-CBD) Poor regioselectivity of the Friedel-Crafts alkylation.- Consider using a protecting group strategy on this compound to block the undesired reaction site. - Experiment with different acid catalysts. Lewis acids like ZnCl₂ or BF₃·OEt₂ on alumina may offer better selectivity. - Optimize the reaction temperature; lower temperatures may improve selectivity.
Significant formation of Δ⁹-THC and/or Δ⁸-THC Acid-catalyzed cyclization of the CBD product. This is often exacerbated by strong acids, high temperatures, or prolonged reaction times.- Use a milder acid catalyst or reduce the catalyst loading. - Lower the reaction temperature. - Monitor the reaction closely by HPLC and quench the reaction once the formation of CBD has maximized and before significant THC formation occurs.
Presence of dialkylated this compound Excess of the terpene reagent or reaction conditions that favor multiple alkylations.- Adjust the stoichiometry to use a slight excess of this compound relative to the p-menthadienol. - Lower the reaction temperature to reduce the rate of the second alkylation.
Complex mixture of unidentified by-products Degradation of starting materials or products, or presence of impurities in the starting materials.- Ensure the purity of your this compound and p-menthadienol. - Degas solvents to remove oxygen, which can lead to oxidative side reactions. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use analytical techniques such as LC-MS or NMR to identify the unknown impurities.

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in this compound-based CBD Synthesis

CatalystSolventTemperature (°C)Time (h)CBD Yield (%)abn-CBD Yield (%)Other By-productsReference
p-Toluenesulfonic acidDichloromethaneRoom Temp244-Unwanted cannabidiol isomer[10]
10-camphorsulfonic acid (CSA)DichloromethaneRoom Temp23422-[11]
BF₃·OEt₂ on Alumina---5614-[3][8]
Lewis Acid (unspecified)---4717.923% unreacted this compound[10]

Note: Yields are often reported after purification and may vary depending on the specific experimental conditions and purification methods.

Experimental Protocols

Key Experiment: Synthesis of Cannabidiol (CBD) from this compound and p-Menthadienol

Objective: To synthesize cannabidiol via an acid-catalyzed Friedel-Crafts alkylation of this compound with (+)-p-mentha-2,8-dien-1-ol.

Materials:

  • This compound

  • (+)-p-mentha-2,8-dien-1-ol

  • 10-camphorsulfonic acid (CSA) or other suitable acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure: [11]

  • Under a nitrogen atmosphere, dissolve the acid catalyst (e.g., 10 mol% CSA) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of this compound (1.1 equivalents) in dichloromethane to the catalyst mixture and stir for one minute.

  • Slowly add a solution of (+)-p-mentha-2,8-dien-1-ol (1 equivalent) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, monitoring the progress by HPLC.

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate CBD from unreacted starting materials and by-products.

Analytical Method: HPLC-UV for Monitoring Reaction Progress

Objective: To quantify the formation of CBD and its major by-products (abn-CBD, Δ⁹-THC, Δ⁸-THC) during the synthesis.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A typical mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Procedure:

  • Sample Preparation: [2]

    • Carefully take a small aliquot from the reaction mixture at different time points.

    • Immediately quench the reaction in the aliquot by diluting it with a solvent that will stop the reaction (e.g., methanol) and precipitate any solids.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run a gradient elution method to separate the components.

    • Monitor the elution at a suitable wavelength for cannabinoids (e.g., 228 nm).

  • Quantification:

    • Identify the peaks for CBD, abn-CBD, Δ⁹-THC, and Δ⁸-THC by comparing their retention times to those of pure standards.

    • Create a calibration curve for each compound using standards of known concentrations.

    • Calculate the concentration of each component in the reaction mixture based on the peak area and the calibration curve.

Visualizations

G This compound This compound AcidCatalyst Acid Catalyst (e.g., pTSA, BF3.OEt2) This compound->AcidCatalyst Dialkylated Dialkylated this compound (By-product) This compound->Dialkylated Double Alkylation pMenthadienol p-Menthadienol pMenthadienol->AcidCatalyst pMenthadienol->Dialkylated Double Alkylation CBD Cannabidiol (CBD) (Desired Product) AcidCatalyst->CBD Regioselective Alkylation abnCBD Abnormal CBD (abn-CBD) (By-product) AcidCatalyst->abnCBD Alternative Alkylation THC Δ⁹-THC / Δ⁸-THC (By-products) CBD->THC Acid-catalyzed Cyclization

Caption: Reaction pathway for this compound-based CBD synthesis and by-product formation.

G start Start: Low CBD Yield or High By-product Formation check_purity 1. Analyze Starting Material Purity (HPLC, NMR) start->check_purity impure Impure Starting Materials check_purity->impure Yes check_conditions 2. Review Reaction Conditions check_purity->check_conditions No purify Purify this compound and p-Menthadienol impure->purify purify->start temp Temperature Too High? check_conditions->temp lower_temp Lower Reaction Temperature temp->lower_temp Yes catalyst Inappropriate Catalyst or Concentration? temp->catalyst No lower_temp->start change_catalyst Switch to Milder/More Selective Catalyst (e.g., BF3.OEt2 on Alumina). Optimize Concentration. catalyst->change_catalyst Yes time Reaction Time Too Long? catalyst->time No change_catalyst->start optimize_time Monitor by HPLC and Quench at Optimal Time time->optimize_time Yes check_byproducts 3. Identify Dominant By-products (HPLC) time->check_byproducts No optimize_time->start abn_cbd High abn-CBD? check_byproducts->abn_cbd protecting_group Consider Protecting Group Strategy for this compound abn_cbd->protecting_group Yes thc High THC? abn_cbd->thc No protecting_group->start thc->change_catalyst Yes end End: Optimized Synthesis thc->end No

Caption: Troubleshooting workflow for this compound-based CBD synthesis.

G ReactionParams Reaction Parameters Catalyst Catalyst Type & Concentration ReactionParams->Catalyst Temperature Temperature ReactionParams->Temperature Time Reaction Time ReactionParams->Time Purity Starting Material Purity ReactionParams->Purity CBD_Yield CBD Yield Catalyst->CBD_Yield Influences Selectivity abnCBD_Yield abn-CBD Yield Catalyst->abnCBD_Yield Influences Selectivity THC_Yield THC Yield Catalyst->THC_Yield Influences Cyclization Temperature->CBD_Yield Temperature->abnCBD_Yield Temperature->THC_Yield Higher Temp Increases Yield Time->THC_Yield Longer Time Increases Yield Purity->CBD_Yield Affects Overall Yield & Purity Purity->abnCBD_Yield Dialkylated_Yield Dialkylated this compound Yield Purity->Dialkylated_Yield Purity->THC_Yield ProductProfile Product & By-product Profile

Caption: Relationship between reaction parameters and by-product formation.

References

Technical Support Center: Synthesis of Tetrahydrocannabinol (THC) from Olivetol

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of THC from olivetol. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data tables.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical reaction for synthesizing THC from this compound?

The most common method is an acid-catalyzed Friedel-Crafts alkylation between this compound (a resorcinol) and a suitable terpene alcohol, such as (+)-p-mentha-2,8-dien-1-ol or (-)-verbenol.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution, where the terpene, activated by a Lewis or Brønsted acid, alkylates the this compound ring, followed by an intramolecular cyclization to form the characteristic dibenzopyran structure of cannabinoids.[1][4]

Q2: Which terpene is best for synthesizing Δ⁹-THC?

(+)-p-Mentha-2,8-dien-1-ol is frequently used for the direct, one-step synthesis of (-)-trans-Δ⁹-THC.[5][6][7] Using (-)-verbenol typically leads to the formation of (-)-trans-Δ⁸-THC, which is thermodynamically more stable.[1][8] The Δ⁸-THC can then be converted to Δ⁹-THC in a subsequent step, often through hydrochlorination followed by elimination, though this adds complexity.[1][5]

Q3: Why is my overall yield of Δ⁹-THC consistently low?

Low yields are a common issue and can stem from several factors:

  • Isomerization: The desired product, Δ⁹-THC, readily isomerizes to the more stable Δ⁸-THC under the acidic reaction conditions.[2]

  • Byproduct Formation: The reaction can produce a variety of side products, including abnormal-CBD (abn-CBD), where the terpene binds to a different position on the this compound ring, and dialkylated this compound.[3][9]

  • Incomplete Reaction: Sub-optimal reaction conditions, such as inactive catalyst or insufficient reaction time, can lead to poor conversion of starting materials.

  • Purification Losses: The purification process, typically column chromatography, can be challenging due to the similar polarities of the various isomers and byproducts, leading to significant product loss.[2][6]

Q4: How can I minimize the formation of Δ⁸-THC?

Controlling the isomerization of Δ⁹-THC to Δ⁸-THC is critical for improving yield. Key strategies include:

  • Catalyst Choice: Use milder Lewis acids. Boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used, but its concentration and the reaction temperature must be carefully controlled.[6][10] A combination of ZnCl₂ and BF₃·OEt₂ has also been reported to favor Δ⁹-THC.[2]

  • Temperature Control: Run the reaction at low temperatures (e.g., -5°C to 0°C) to disfavor the isomerization pathway.[10][11]

  • Reaction Time: Limit the reaction time to prevent prolonged exposure of the product to acidic conditions. The reaction should be monitored and quenched as soon as the formation of Δ⁹-THC is maximized.[11]

Q5: What are the primary analytical methods for monitoring this synthesis?

A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and characterizing the products.

Technique Purpose Advantages Considerations
HPLC-DAD/MS Reaction monitoring, final product purity, and quantification.Analyzes samples at room temperature, preventing thermal degradation or isomerization of cannabinoids. Provides quantitative data.[12]Requires specific columns (e.g., C18) and solvent systems for good separation.[12]
GC-MS Byproduct identification and purity assessment.Excellent separation of volatile compounds and provides mass spectra for structural identification.[13]High inlet temperatures can cause decarboxylation of acidic cannabinoids and may lead to isomerization of Δ⁹-THC to Δ⁸-THC, potentially misrepresenting the reaction mixture.[14]
NMR (¹H, ¹³C) Definitive structural elucidation of the final product and key intermediates/byproducts.Provides unambiguous structural information.Requires highly purified samples and is not suitable for real-time reaction monitoring.

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

Possible Cause Recommended Solution
Inactive Catalyst Use a fresh bottle of the Lewis acid (e.g., BF₃·OEt₂), as they can degrade with exposure to atmospheric moisture.
Insufficient Catalyst While excess acid can promote side reactions, too little will result in an incomplete reaction. Titrate the catalyst amount, starting from reported successful ranges (e.g., ~1 equivalent for BF₃·OEt₂).[11]
Low Reaction Temperature While low temperatures are needed to prevent isomerization, excessively cold conditions may slow the reaction to a halt. Find the optimal temperature balance for your specific catalyst system.

| Poor Quality Reagents | Ensure this compound and the terpene are of high purity. Use anhydrous solvents (e.g., dichloromethane) as water can deactivate the Lewis acid catalyst.[11] |

Problem 2: The major product is Δ⁸-THC, not Δ⁹-THC.

Possible Cause Recommended Solution
Reaction Temperature is Too High Immediately lower the reaction temperature. Successful syntheses of Δ⁹-THC are often performed at 0°C or below.[10][11]
Reaction Time is Too Long Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as Δ⁹-THC concentration peaks, before significant isomerization occurs. A reaction time of 20-90 minutes is often reported.[10][11]

| Catalyst is Too Strong or Concentrated | Reduce the concentration of the acid catalyst. Strong Brønsted acids like p-toluenesulfonic acid (p-TSA) at elevated temperatures strongly favor the formation of Δ⁸-THC.[1][4] |

Problem 3: Significant formation of multiple byproducts (e.g., abnormal-CBD, iso-THC isomers).

Possible Cause Recommended Solution
Poor Regioselectivity The Friedel-Crafts alkylation can occur at multiple sites on the this compound ring. This is highly dependent on the catalyst and conditions.
Retro-Friedel-Crafts Reaction The initial product can revert to the starting materials or intermediates, which can then recombine to form abnormal isomers.[6][15]
Complex Cationic Rearrangements The carbocation intermediate formed from the terpene can undergo rearrangements leading to various iso-THC structures.

| Solution Strategy | Carefully adhere to established protocols that have demonstrated high selectivity for Δ⁹-THC. The method by Razdan et al., using 1% BF₃·OEt₂ with anhydrous MgSO₄ in dichloromethane at 0°C, was specifically developed to minimize isomerization and side reactions.[6][10] |

Problem 4: Difficulty in separating Δ⁹-THC from byproducts.

Possible Cause Recommended Solution
Co-elution of Isomers Δ⁹-THC, Δ⁸-THC, and other isomers have very similar polarities, making separation by standard column chromatography difficult.[2]

| Solution Strategy | Optimize the purification method. Use high-resolution silica gel and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or ether). Repetitive chromatography may be necessary. Consider converting the crude product into a crystalline intermediate if possible to purify by recrystallization.[5][9] |

Data Presentation

Table 1: Comparison of Selected Catalysts and Conditions for THC Synthesis from this compound

Terpene Reactant Catalyst Solvent Temp. Time Major Product Reported Yield Reference
(+)-p-Mentha-2,8-dien-1-ol1% BF₃·OEt₂ / MgSO₄CH₂Cl₂0 °C1.5 hΔ⁹-THC31% (isolated)[5][10]
(+)-p-Menth-2-ene-1,8-diacetateBF₃·OEt₂ (1 eq)CH₂Cl₂-5 °C20 minΔ⁹-THC61%[11]
(+)-p-Mentha-2,8-dien-1-olp-TSABenzene80 °C2 hΔ⁸-THC53%[1][4]
(-)-VerbenolBF₃·OEt₂DichloromethaneRT-Δ⁸-THCup to 35%[1][4]
(+)-p-Mentha-2,8-dien-1-olZnCl₂ / BF₃·OEt₂---Δ⁹-THCup to 24%[2]

Experimental Protocols

Protocol 1: Synthesis of (-)-Δ⁹-THC via Acid-Catalyzed Condensation

This protocol is adapted from established literature procedures and is intended for qualified laboratory personnel.[10][11]

  • Preparation: Dry all glassware in an oven and cool under an inert atmosphere (Argon or Nitrogen).

  • Reactant Loading: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and (+)-p-mentha-2,8-dien-1-ol (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the reactants.

  • Cooling: Cool the reaction mixture to -5°C using an appropriate cooling bath (e.g., ice-salt).

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 eq) dropwise to the stirred solution. The solution will typically darken to a red or purple color.

  • Reaction Monitoring: Allow the reaction to stir at -5°C for 20-30 minutes. Monitor the progress by taking small aliquots and analyzing via TLC or HPLC to maximize the Δ⁹-THC to byproduct ratio.

  • Quenching: Once the reaction is deemed complete, quench it by slowly adding a cold 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% Na₂CO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

Protocol 2: Purification of Crude THC by Column Chromatography

  • Column Preparation: Pack a glass chromatography column with silica gel 60, using a hexane-based slurry.

  • Sample Loading: Dissolve the crude THC oil from Protocol 1 in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.

  • Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with a 99:1 hexane:ethyl acetate mixture and progressing to 95:5).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired Δ⁹-THC product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Δ⁹-THC.

Visualizations

Caption: Key chemical pathways in the synthesis of Δ⁹-THC from this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep 1. Dry Glassware (Inert Atmosphere) load 2. Load Reactants & Solvent (this compound, Terpene, CH₂Cl₂) prep->load cool 3. Cool to -5°C load->cool catalyst 4. Add Catalyst (BF₃·OEt₂) cool->catalyst monitor 5. Monitor Progress (TLC / HPLC) catalyst->monitor quench 6. Quench with Na₂CO₃(aq) monitor->quench workup 7. Extraction & Workup quench->workup concentrate 8. Dry & Concentrate Crude workup->concentrate purify 9. Column Chromatography concentrate->purify analyze 10. Analyze Final Product (HPLC, GC-MS, NMR) purify->analyze Troubleshooting start Low Yield of Δ⁹-THC? prob_conversion Problem: Low Reactant Conversion start->prob_conversion Check TLC/HPLC for starting material prob_isomer Problem: High Δ⁸-THC Content start->prob_isomer Analyze product ratio (GC/HPLC) prob_byproducts Problem: Many Side Products start->prob_byproducts Analyze chromatogram for extra peaks sol_conversion Solution: - Check catalyst activity - Use anhydrous solvent - Adjust temperature prob_conversion->sol_conversion sol_isomer Solution: - Lower reaction temp - Shorten reaction time - Use milder catalyst prob_isomer->sol_isomer sol_byproducts Solution: - Strictly control conditions - Optimize catalyst choice - Improve purification prob_byproducts->sol_byproducts

References

Optimizing reaction conditions for Olivetol and citral condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the condensation of olivetol and citral.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the this compound and citral condensation reaction, providing potential causes and solutions.

Q1: Why is my reaction yield of the desired cannabinoid (e.g., CBD or THC) low?

A1: Low yields can stem from several factors:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. For instance, while boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid catalyst, its concentration can significantly impact the product distribution. One study showed that using 1% BF₃·OEt₂ in methylene chloride yielded 10% THC-A, whereas a 10% concentration in benzene resulted in a 5-10% yield of a different THC isomer.[1] Brønsted acids like p-toluenesulfonic acid (p-TsOH) and other Lewis acids such as zinc triflate (Zn(OTf)₂) are also used.[2][3]

  • Incorrect Solvent: The solvent plays a crucial role in reaction selectivity and yield. Dichloromethane (methylene chloride) and benzene have been traditionally used.[1] Interestingly, using water as a solvent can lead to the formation of Cannabichromene (CBC) as the major product.[4][5]

  • Inappropriate Reactant Ratio: The molar ratio of this compound to citral can influence the yield. Using an excess of the less expensive reactant, citral, can help maximize the conversion of the more valuable this compound.[1]

  • Reaction Temperature and Time: The reaction may not have reached completion or side reactions may be favored at suboptimal temperatures. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[5]

Q2: My reaction is producing a complex mixture of isomers and byproducts. How can I improve the selectivity?

A2: The formation of multiple products, including "abnormal" CBD and other isomers, is a common challenge.[2][6]

  • Catalyst Selection: The type of acid catalyst can influence the regioselectivity of the reaction. Some catalysts may favor the formation of the desired isomer over others. For example, the use of BF₃·OEt₂ on alumina has been reported to improve the yield of CBD while reducing the formation of the abnormal CBD isomer.[6]

  • Solvent and Additives: The reaction medium can significantly alter the product distribution. For instance, conducting the reaction in water with the surfactant sodium dodecyl sulfate (SDS) has been shown to favor the formation of ortho-THC.[4][5] In contrast, using water with ammonium chloride can increase the yield of CBC to 75%.[4][5]

  • Protecting Groups: To control the site of the reaction and prevent the formation of abnormal products, removable "blocking groups" on the this compound molecule can be employed.[6]

Q3: How can I effectively remove unreacted this compound from my final product?

A3: Unreacted this compound can be removed by performing an alkaline wash of the reaction mixture. This is a crucial step as it also helps to neutralize the acid catalyst. The reaction mixture is typically extracted with an alkali solution, such as sodium bicarbonate, which deprotonates the phenolic hydroxyl groups of this compound, making it water-soluble and allowing for its separation from the cannabinoid products in the organic layer.[1]

Q4: What are the best methods for purifying the final cannabinoid product?

A4: Purification of the crude product is often necessary to isolate the desired cannabinoid from byproducts and isomers.

  • Column Chromatography: This is a widely used technique for separating the components of the reaction mixture. Silica gel is a common stationary phase for the column.[1][5]

  • Crystallization: For some cannabinoids, crystallization can be an effective purification method.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various reported experimental conditions for the condensation of this compound and citral.

CatalystSolventThis compound:Citral RatioTemperatureTimeProduct(s)Yield (%)Reference
10% BF₃·OEt₂BenzeneNot specifiedNot specifiedNot specifiedTHC-B5-10[1]
1% BF₃·OEt₂Methylene Chloride1:1 (molar)Not specifiedNot specifiedTHC-A10[1]
PyridineNot specified1 mol pyridineNot specifiedNot specifiedCitrylidene-cannabis, Cannabichromene, and others26 (Citrylidene-cannabis), 15 (Cannabichromene)[7]
NoneWaterNot specifiedRefluxNot specifiedCannabichromene (CBC)Major product[4][5]
NH₄ClWaterNot specifiedNot specifiedNot specifiedCannabichromene (CBC)75[4][5]
SDSWaterNot specifiedNot specifiedNot specifiedortho-THCMain product[4][5]
GaI₃Dichloromethane1:1.1 (molar)Room TempNot specifiedΔ⁹-THC, Δ⁸-THC25 (Δ⁹-THC), 8 (Δ⁸-THC)[5]
TsOH·H₂ONot specifiedNot specifiedNot specifiedNot specifiedCBD35[8]
TriflimideNot specifiedNot specifiedNot specifiedNot specifiedΔ⁹-THC45[8]
TMSOTfNot specifiedNot specifiedAmbient TempNot specifiedΔ⁸-THCNot specified[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of THC-A using Boron Trifluoride Etherate[1]
  • Reactant Preparation: Dissolve 180 grams (1 mole) of this compound in a sufficient amount of methylene chloride. In a separate flask, dissolve 152 grams (1 mole) of citral in a similar amount of methylene chloride.

  • Reaction Setup: Add the this compound solution to the citral solution.

  • Catalyst Addition: Slowly add 1% boron trifluoride etherate (BF₃·OEt₂) to the reaction mixture while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC.

  • Workup:

    • Once the reaction is complete, add an equal volume of ether and water to the reaction mixture.

    • Stir the mixture and separate the organic layer.

    • Wash the organic layer with a sodium bicarbonate solution to remove unreacted this compound and neutralize the catalyst.

    • Follow with a wash using a saturated sodium chloride solution (brine).

    • Dry the organic layer with anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent under reduced pressure to obtain the crude product resin.

    • For higher purity, the product can be further purified by column chromatography.

Protocol 2: Synthesis of Cannabichromene (CBC) in Water[4][5]
  • Reaction Setup: Combine this compound and citral in water as the reaction medium.

  • Heating: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction until completion.

  • Workup and Purification: Upon completion, the major product obtained is Cannabichromene (CBC), along with a minor amount of cannabicitran. The product can be isolated and purified using standard techniques such as extraction and chromatography.

For enhanced yield (up to 75% CBC), add a substoichiometric amount of ammonium chloride (NH₄Cl) to the reaction mixture.

Visualizations

Experimental Workflow for this compound-Citral Condensation

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification This compound This compound Mix Mixing & Stirring This compound->Mix Citral Citral Citral->Mix Solvent Solvent (e.g., CH2Cl2) Solvent->Mix Catalyst Catalyst (e.g., BF3.OEt2) Catalyst->Mix Quench Quenching (e.g., H2O) Mix->Quench Reaction Completion Extract Extraction (e.g., NaHCO3 wash) Quench->Extract Dry Drying (e.g., Na2SO4) Extract->Dry Evaporation Solvent Evaporation Dry->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product FinalProduct Pure Cannabinoid Chromatography->FinalProduct

Caption: General experimental workflow for the acid-catalyzed condensation of this compound and citral.

Logical Relationship of Reaction Conditions to Products

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Major Products This compound This compound BF3 BF3.OEt2 in CH2Cl2 This compound->BF3 H2O Water (reflux) This compound->H2O H2O_NH4Cl Water, NH4Cl This compound->H2O_NH4Cl Pyridine Pyridine This compound->Pyridine Citral Citral Citral->BF3 Citral->H2O Citral->H2O_NH4Cl Citral->Pyridine THC THC Isomers BF3->THC CBC Cannabichromene (CBC) H2O->CBC CBC_high_yield CBC (High Yield) H2O_NH4Cl->CBC_high_yield Mixed_Products Mixed Cannabinoids Pyridine->Mixed_Products

Caption: Influence of different reaction conditions on the major products of this compound-citral condensation.

References

Preventing the formation of "abnormal CBD" in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of abnormal cannabidiol (abn-CBD) during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "abnormal CBD" and how is it formed?

A1: Abnormal CBD (abn-CBD) is a regioisomer of cannabidiol (CBD) that is a common byproduct in the chemical synthesis of CBD.[1][2] It is primarily formed during the acid-catalyzed Friedel-Crafts alkylation of olivetol with a terpene derivative, such as p-menthadienol.[3][4] The formation of abn-CBD is a result of the lack of complete regioselectivity during the alkylation of the this compound ring, where the terpene moiety can react at two different positions, leading to both the desired "normal" CBD and the "abnormal" isomer.[3]

Q2: What are the key factors that influence the formation of abnormal CBD?

A2: The ratio of normal CBD to abnormal CBD is influenced by several factors, including:

  • Catalyst Choice: Both Lewis acids (e.g., BF₃•OEt₂, Sc(OTf)₃, AgOTf) and Brønsted acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) are used to catalyze the reaction. The type and amount of catalyst can significantly impact the regioselectivity.[3][4]

  • Reaction Time and Temperature: The formation of abnormal CBD can be kinetically favored, meaning it may form faster at lower temperatures or shorter reaction times. Over time, the abnormal isomer can sometimes convert to the more thermodynamically stable normal CBD isomer.[5]

  • Solvent: The choice of solvent can influence the reaction kinetics and selectivity.

  • Starting Materials: The purity of this compound and the terpene source is crucial. Impurities can lead to unwanted side reactions.

Q3: How can I minimize the formation of abnormal CBD?

A3: Several strategies can be employed to minimize the formation of abn-CBD:

  • Catalyst Selection and Optimization: Using specific Lewis acid promoters, such as BF₃•OEt₂ on alumina, has been shown to provide better control over the formation of abn-CBD.[3] Optimizing the catalyst loading is also critical.

  • Use of Protecting Groups: A more advanced strategy involves using a removable "blocking group" (e.g., an ester or halogen) on the this compound molecule to direct the terpene to the correct position, thus preventing the formation of the abnormal isomer. This method, however, adds extra steps to the synthesis.[3]

  • Control of Reaction Conditions: Carefully controlling the reaction time and temperature can favor the formation of the desired normal CBD isomer. Monitoring the reaction progress is essential to stop it at the optimal point.

  • Purification: Post-synthesis purification using techniques like column chromatography or preparative HPLC is necessary to separate the desired CBD from abn-CBD and other impurities.[6]

Q4: What analytical methods are used to differentiate and quantify normal CBD and abnormal CBD?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying CBD and its isomers.[7]

  • HPLC with UV/Vis Detection (HPLC-UV/Vis): This is a standard method for routine analysis and quantification.

  • Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HRMS): This technique provides higher resolution and mass accuracy, allowing for unambiguous identification of CBD, abn-CBD, and other minor impurities based on their retention times and mass fragmentation patterns.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High percentage of abnormal CBD in the final product. - Non-optimal catalyst or catalyst concentration.- Reaction time is too short (kinetic product favored).- Incorrect reaction temperature.- Screen different Lewis or Brønsted acid catalysts.- Optimize the molar ratio of the catalyst.- Increase the reaction time and monitor the conversion of abn-CBD to CBD.- Adjust the reaction temperature based on catalyst and solvent system.
Presence of other significant impurities (e.g., Δ⁹-THC, dialkylated this compound). - Use of a strong acid catalyst or high temperatures can lead to the cyclization of CBD to Δ⁹-THC.[8]- Incorrect stoichiometry of reactants can result in the formation of dialkylated this compound.- Use a milder Lewis acid catalyst.- Maintain a lower reaction temperature.- Ensure an accurate molar ratio of this compound to the terpene source.
Incomplete reaction or low overall yield. - Inactive or insufficient amount of catalyst.- Low reaction temperature or insufficient reaction time.- Impure starting materials.- Use a fresh or properly stored catalyst.- Increase the catalyst loading incrementally.- Gradually increase the reaction temperature and/or time while monitoring for side product formation.- Ensure the purity of this compound and p-menthadienol.
Difficulty in separating normal CBD from abnormal CBD. - Inadequate chromatographic conditions.- Optimize the HPLC method: adjust the mobile phase composition, gradient, and flow rate.- Use a high-resolution chromatography column (e.g., a C18 column with a smaller particle size).[7]- Consider preparative HPLC for efficient separation of larger quantities.[6]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield and the ratio of normal CBD to abnormal CBD. The following table summarizes results from various studies.

Catalyst Solvent Temperature Time CBD Yield (%) abn-CBD Yield (%) Reference
BF₃•OEt₂ on Al₂O₃Dichloromethane0 °C1.5 h5614[3]
p-Toluenesulfonic acidDichloromethaneN/AN/A44Significant amounts[9]
Lewis Acid (unspecified)N/AN/AN/A4717.9[9]
MsOH (0.1 equiv)N/ARoom Temp24 h81 (for H₂CBD)Initially 1:1 ratio with normal H₂CBD[3]
AgOTfN/AN/AN/A40Not specified[4]

Experimental Protocols

Key Experiment: Synthesis of CBD via Friedel-Crafts Alkylation

This protocol is a general guideline for the synthesis of CBD, with considerations for minimizing abn-CBD formation.

Materials:

  • This compound

  • (+)-p-Mentha-2,8-dien-1-ol

  • Lewis Acid Catalyst (e.g., BF₃•OEt₂ on alumina)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and (+)-p-mentha-2,8-dien-1-ol in anhydrous DCM.

  • Add anhydrous MgSO₄ to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., a suspension of BF₃•OEt₂ on alumina in DCM) to the reaction mixture while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete (or has reached the optimal ratio of CBD to abn-CBD), quench the reaction by adding a saturated NaHCO₃ solution.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate CBD from abn-CBD and other impurities.

Key Experiment: HPLC Analysis of CBD and abn-CBD

This protocol provides a general method for the analytical separation and quantification of CBD and abn-CBD.

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm particle size)[7]

  • Mobile Phase A: 2 mM ammonium formate in water with 0.1% formic acid[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[7]

  • Methanol for sample preparation

  • Certified reference standards for CBD and abn-CBD

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the crude or purified reaction product in methanol to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the calibration curve range. Filter the sample through a 0.45 µm filter.[7]

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Set the detector wavelength (e.g., 228 nm).

    • Use a gradient elution program. For example: start with a certain percentage of mobile phase B, and gradually increase it over a set time to elute the compounds. A typical gradient might be from 70% to 90% B over 20 minutes.[7]

    • Set the flow rate (e.g., 0.2-1.0 mL/min).

  • Analysis: Inject the prepared sample and reference standards into the HPLC system.

  • Data Processing: Identify the peaks for CBD and abn-CBD based on the retention times of the reference standards. Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Friedel-Crafts Alkylation cluster_products Products This compound This compound Reaction Acid Catalyst (e.g., BF3.OEt2) This compound->Reaction p-Menthadienol p-Menthadienol p-Menthadienol->Reaction CBD Cannabidiol (CBD) (Desired Product) Reaction->CBD Regioselective abn_CBD Abnormal CBD (abn-CBD) (Side Product) Reaction->abn_CBD Non-regioselective

Caption: Synthetic pathway of CBD and abn-CBD formation.

Experimental_Workflow Start Start: Synthesis Reaction_Setup 1. Mix this compound, p-Menthadienol, and solvent (DCM) Start->Reaction_Setup Catalysis 2. Cool to 0°C and add Lewis Acid Catalyst Reaction_Setup->Catalysis Monitoring 3. Monitor reaction by HPLC/TLC Catalysis->Monitoring Quenching 4. Quench reaction with NaHCO3 solution Monitoring->Quenching Workup 5. Aqueous workup and extraction Quenching->Workup Purification 6. Column Chromatography Workup->Purification Analysis 7. HPLC analysis of pure fractions Purification->Analysis End End: Pure CBD Analysis->End

Caption: Experimental workflow for CBD synthesis and purification.

Troubleshooting_Logic Start High abn-CBD Detected Check_Catalyst Catalyst Optimal? Start->Check_Catalyst Check_Time_Temp Time/Temp Optimal? Check_Catalyst->Check_Time_Temp Yes Optimize_Catalyst Screen catalysts & optimize loading Check_Catalyst->Optimize_Catalyst No Optimize_Conditions Increase reaction time &/or adjust temperature Check_Time_Temp->Optimize_Conditions No Purify Proceed to optimized purification Check_Time_Temp->Purify Yes Re-run Re-run Synthesis Optimize_Catalyst->Re-run Optimize_Conditions->Re-run Re-run->Start

Caption: Troubleshooting logic for high abn-CBD formation.

References

Overcoming rate-limiting steps in olivetolic acid biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for olivetolic acid (OA) biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the heterologous production of olivetolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary rate-limiting steps in olivetolic acid biosynthesis?

A1: The primary rate-limiting steps in heterologous olivetolic acid (OA) biosynthesis are typically the insufficient supply of precursors, specifically hexanoyl-CoA and malonyl-CoA.[1][2][3] Other significant bottlenecks include a limited availability of acetyl-CoA, ATP, and NADPH, which are crucial for the overall efficiency of the pathway.[1][2][4] The activity of the core biosynthetic enzymes, olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC), can also be a limiting factor.[3]

Q2: Why is olivetol often produced as a major byproduct, and how can its formation be minimized?

A2: this compound is a common byproduct that forms through the spontaneous decarboxylative cyclization of the tetraketide intermediate produced by OLS, especially when OAC is absent or its activity is insufficient.[5][6][7] To minimize this compound formation, it is crucial to ensure high expression and activity of OAC. Strategies include expressing multiple copies of the OAC gene or using a fusion protein of OLS and OAC to promote efficient substrate channeling.[3]

Q3: What are the key enzymes in the olivetolic acid biosynthetic pathway?

A3: The core enzymes are Olivetolic Acid Synthase (OLS), a type III polyketide synthase, and Olivetolic Acid Cyclase (OAC).[5][7] OLS catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear polyketide intermediate.[5] OAC then catalyzes a C2-C7 intramolecular aldol condensation to form olivetolic acid.[7][8] In heterologous expression systems, auxiliary enzymes are often required to boost the supply of precursors.[8][9]

Q4: Can olivetolic acid be produced without the Cannabis sativa enzymes?

A4: Yes, recent research has identified a set of fungal tandem polyketide synthases (PKSs) that can produce olivetolic acid and its analogs.[5][10][11] This discovery provides an alternative biosynthetic pathway that does not rely on the plant-derived OLS and OAC enzymes.[5]

Troubleshooting Guides

Issue 1: Low Olivetolic Acid Titer
Possible Cause Troubleshooting Step Expected Outcome
Insufficient hexanoyl-CoA supplyOverexpress a short-chain acyl-CoA synthetase, such as LvaE from Pseudomonas sp., or an acyl-activating enzyme (AAE) to convert supplemented hexanoic acid to hexanoyl-CoA.[1] Alternatively, implement a heterologous reverse β-oxidation pathway.[12]Increased availability of the starter unit, leading to higher OA titers.
Insufficient malonyl-CoA supplyOverexpress acetyl-CoA carboxylase (ACC1), which is a key enzyme in malonyl-CoA synthesis.[2][3]Enhanced supply of the extender units for polyketide synthesis, boosting OA production.
Limited acetyl-CoA, ATP, and NADPHEngineer the central carbon metabolism. For example, co-express a pyruvate dehydrogenase bypass and an NADPH-generating malic enzyme.[1] Activate the peroxisomal β-oxidation pathway and ATP export pathway.[1]Increased metabolic flux towards OA by providing essential cofactors and building blocks.
Low activity of OLS/OACOptimize codon usage of the OLS and OAC genes for the expression host. Consider protein engineering, such as creating an OLS-OAC fusion protein to improve catalytic efficiency.[3]Enhanced enzymatic activity and reduced formation of byproducts like this compound.
pH drop during fermentationControl the pH of the fermentation medium using buffers (e.g., PBS) or by adding calcium carbonate.[2]Maintained optimal pH for enzyme activity and cell growth, leading to improved OA production.

Quantitative Data Summary

The following table summarizes the reported titers of olivetolic acid achieved through various metabolic engineering strategies in different host organisms.

Host OrganismEngineering StrategyOlivetolic Acid Titer (mg/L)Fold IncreaseReference
Yarrowia lipolyticaInitial strain with CsOLS and CsOAC0.11-[2]
Yarrowia lipolyticaDebottlenecking hexanoyl-CoA, malonyl-CoA, acetyl-CoA, NADPH, and ATP supply9.1883-fold[1]
Escherichia coliExpression of OLS, OAC, and enzymes for hexanoyl-CoA and malonyl-CoA supply80-[8][9]
Saccharomyces cerevisiaeExpression of OLS and OAC with hexanoic acid feeding0.48-[8]
Saccharomyces cerevisiaeBiochemical and metabolic engineering for endogenous hexanoyl-CoA and enhanced precursor supply180-[6][12]

Experimental Protocols

Protocol 1: Shake Flask Cultivation of Engineered Yarrowia lipolytica

This protocol is adapted from studies on OA production in Y. lipolytica.[2]

  • Seed Culture Preparation: Inoculate a single colony of the engineered Y. lipolytica strain into a 50 mL falcon tube containing 10 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

  • Incubate at 28-30°C with shaking at 250 rpm for 16-24 hours.

  • Production Culture: Inoculate a 125 mL shake flask containing 25 mL of the production medium (e.g., CSM-leu with 2% glucose and supplemented with necessary precursors like hexanoic acid) with the seed culture to an initial OD600 of 0.1.

  • pH Control (Optional): To prevent a drop in pH, the production medium can be buffered with 100 mM phosphate buffered saline (PBS) or supplemented with 20 g/L CaCO₃.[2]

  • Incubation: Incubate the production culture at 28-30°C with shaking at 250 rpm for 96-120 hours.

  • Sampling and Analysis: Withdraw samples periodically to measure cell density (OD600) and OA concentration using HPLC.

Protocol 2: In Vitro Assay of OLS and OAC Activity

This protocol provides a general framework for assessing the enzymatic activity of purified OLS and OAC.[8]

  • Enzyme Purification: Express and purify recombinant OLS and OAC from a suitable host like E. coli.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 100 µM hexanoyl-CoA

    • 300 µM malonyl-CoA

    • Purified OLS (e.g., 5 µg)

    • Purified OAC (e.g., 5 µg)

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzymes. Incubate at 30°C for 1-2 hours.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate containing a small amount of acetic acid. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase for the presence of olivetolic acid using HPLC or LC-MS.

Visualizations

Olivetolic_Acid_Biosynthesis_Pathway Hexanoyl_CoA Hexanoyl-CoA OLS Olivetolic Acid Synthase (OLS) (Type III PKS) Hexanoyl_CoA->OLS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->OLS Polyketide Linear Polyketide Intermediate OLS->Polyketide Condensation OAC Olivetolic Acid Cyclase (OAC) OA Olivetolic Acid OAC->OA Polyketide->OAC C2-C7 Aldol Condensation This compound This compound (Byproduct) Polyketide->this compound Spontaneous Decarboxylation

Caption: Biosynthetic pathway of olivetolic acid.

Troubleshooting_Low_OA_Titer Start Low Olivetolic Acid Titer Insufficient_Hexanoyl_CoA Insufficient Hexanoyl-CoA? Start->Insufficient_Hexanoyl_CoA Insufficient_Malonyl_CoA Insufficient Malonyl-CoA? Start->Insufficient_Malonyl_CoA Low_Enzyme_Activity Low OLS/OAC Activity? Start->Low_Enzyme_Activity Suboptimal_Conditions Suboptimal Fermentation Conditions (e.g., pH)? Start->Suboptimal_Conditions Boost_Hexanoyl_CoA Overexpress Acyl-CoA Synthetase or Reverse β-oxidation Pathway Insufficient_Hexanoyl_CoA->Boost_Hexanoyl_CoA Yes Boost_Malonyl_CoA Overexpress ACC1 Insufficient_Malonyl_CoA->Boost_Malonyl_CoA Yes Optimize_Enzymes Codon Optimization or OLS-OAC Fusion Low_Enzyme_Activity->Optimize_Enzymes Yes Control_pH Buffer Medium or Add CaCO₃ Suboptimal_Conditions->Control_pH Yes

Caption: Troubleshooting workflow for low olivetolic acid titer.

References

Technical Support Center: Large-Scale Olivetol Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for large-scale Olivetol production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and reduce impurities during their experimental and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in large-scale this compound production?

A1: Impurities in large-scale this compound production can be broadly categorized based on their origin: biosynthesis or chemical synthesis.

  • Biosynthesis-Related Impurities: In biological production systems, such as engineered yeast or bacteria, common by-products arise from the enzymatic pathway. These include pentyl diacetic lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL).[1][2][3] These are considered premature "derailment" by-products from the polyketide synthase (PKS) activity.[1] Olivetolic acid, the direct precursor to many cannabinoids, can also be a significant impurity if the final decarboxylation step is incomplete.[1]

  • Chemical Synthesis-Related Impurities: Chemical synthesis routes can introduce a different set of impurities. These often include residual starting materials, reagents, and by-products from side reactions. Depending on the synthetic route, impurities can include isomers of this compound, partially alkylated phenols, or dimers formed during the reaction.[4] One common synthetic approach involves the Wurtz-type reaction, where a major by-product can be a dimer of the benzyl reactant.[4]

  • Process-Related Impurities: These can be introduced during downstream processing and include residual solvents from extraction and purification steps, or degradation products if the this compound is exposed to harsh conditions like high heat.[5][6]

Q2: How are these impurities identified and quantified?

A2: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of impurities in this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile impurities.[6][7] When coupled with a UV detector, it can be used for routine purity checks. For more detailed analysis, HPLC can be coupled with a mass spectrometer (LC-MS) to provide molecular weight information for identifying unknown impurities.[1][8]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile impurities, such as residual solvents.[7] When paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides high sensitivity and specificity.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the unambiguous structural elucidation of isolated impurities.[8]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace levels of inorganic or elemental impurities.[7]

Troubleshooting Guides

Q3: My final this compound product has a low purity (<95%) after synthesis. What are the likely causes and how can I troubleshoot this?

A3: Low purity after initial synthesis is a common issue. The troubleshooting process involves systematically evaluating the reaction and initial workup steps.

Logical Troubleshooting Flow for Low Purity

G start Low Purity (<95%) Detected check_reaction Analyze Crude Reaction Mixture (TLC, GC/LC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete Assess Conversion side_products Excess Side Products? check_reaction->side_products Assess By-products extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time optimize_cond Action: Optimize Stoichiometry, Temperature, or Catalyst side_products->optimize_cond workup_issue Check Workup/Extraction Protocol extend_time->workup_issue optimize_cond->workup_issue emulsion Emulsion or Poor Phase Separation? workup_issue->emulsion purify Proceed to Purification workup_issue->purify If OK add_brine Action: Add Brine, Use Different Solvents, or Centrifuge emulsion->add_brine add_brine->purify

Caption: A decision tree for troubleshooting low purity in this compound synthesis.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before purification, take a sample of the crude reaction mixture and analyze it using TLC, GC, or LC. This will help determine if the issue is an incomplete reaction or the formation of excessive side products.

  • Address Incomplete Reactions: If a significant amount of starting material remains, consider extending the reaction time, increasing the reaction temperature, or checking the quality and activity of your reagents and catalysts.

  • Minimize Side Products: If the analysis shows a high level of by-products, re-evaluate the reaction conditions. Key parameters to adjust include:

    • Stoichiometry: Ensure the molar ratios of reactants are optimal.

    • Temperature: Both excessively high or low temperatures can favor side reactions.

    • Order of Addition: The sequence in which reactants are added can be critical.

  • Optimize Workup and Extraction: Impurities can be inadvertently introduced or concentrated during workup. Ensure that pH adjustments are correct for acid/base washes and that phase separations are clean to avoid carrying over aqueous impurities. If emulsions form, consider adding brine or using a different extraction solvent.

Q4: I am observing a persistent impurity with a similar polarity to this compound that co-elutes during chromatography. How can I improve separation?

A4: Co-elution of impurities with similar polarity is a common challenge in chromatographic purification. Several strategies can be employed to improve resolution.

Quantitative Comparison of Purification Techniques

Purification MethodStationary PhaseMobile Phase SystemTypical this compound PurityThroughputKey Advantage
Flash Chromatography Silica GelHexane/Ethyl Acetate95-98%HighFast and cost-effective for bulk purification.
Reverse-Phase HPLC C18Methanol/Water or Acetonitrile/Water>99%Low to MediumExcellent for removing closely related polar and non-polar impurities.[10][11]
Distillation N/AN/A98-99.5%HighEffective for removing non-volatile or highly volatile impurities.
Centrifugal Partition Chromatography (CPC) Liquid-LiquidBiphasic Solvent System>99%HighHigh-throughput continuous process with no solid support, avoiding irreversible adsorption.[12]

Strategies to Improve Separation:

  • Modify the Mobile Phase:

    • Normal Phase (Silica): Change the solvent system. For example, if you are using a hexane/ethyl acetate gradient, try substituting dichloromethane or tert-butyl methyl ether for one of the components to alter the selectivity.

    • Reverse Phase (C18): Adjust the organic modifier (e.g., switch from methanol to acetonitrile) or add a modifier like formic acid (0.1%) to suppress ionization and sharpen peaks.[1]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, switch to a different stationary phase with different selectivity. For instance, if you are using silica, consider alumina or a bonded phase like diol or cyano.

  • Employ Orthogonal Methods: Combine different purification techniques. For example, perform an initial bulk purification using distillation to remove impurities with different boiling points, followed by a final polishing step with preparative HPLC to remove close-eluting isomers.

  • Consider Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful and scalable technique for achieving high purity.

Experimental Protocols & Workflows

Protocol 1: General Method for Impurity Profiling by HPLC-UV

This protocol outlines a general method for the analysis of this compound and its common impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation: Use a High-Performance Liquid Chromatography system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient: Start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 280 nm.

  • Analysis: Inject 10 µL of the prepared sample. Identify and quantify impurities by comparing their retention times and peak areas to those of known reference standards. Purity is typically calculated using an area percent method.

Workflow for Impurity Identification and Reduction

This diagram illustrates a systematic workflow from initial production to a high-purity final product.

G cluster_0 Phase 1: Synthesis & Analysis cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Purification A Large-Scale This compound Production B Initial Purity Analysis (HPLC/GC) A->B C Identify & Quantify Impurities (LC-MS/NMR) B->C D Is impurity profile acceptable? C->D E Modify Synthesis Conditions (Temp, Reagents, Time) D->E No G Select Purification Method (Distillation, Chromatography, etc.) D->G Yes F Refine Workup & Extraction E->F F->A Re-run Synthesis H Execute Large-Scale Purification G->H I Final Purity Analysis (QC Check) H->I J High-Purity This compound (>99%) I->J

Caption: A workflow diagram for the systematic reduction of impurities in this compound production.

References

Strategies to improve the stereoselectivity of Olivetol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olivetol reactions. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve stereoselectivity in the synthesis of cannabinoids.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for achieving stereoselective synthesis with this compound?

The most prevalent method is the acid-catalyzed Friedel-Crafts alkylation of this compound (or its derivatives) with a chiral terpenoid, such as (+)-p-mentha-2,8-dien-1-ol, to synthesize (-)-trans-Cannabidiol (CBD).[1][2][3] This reaction's success hinges on carefully controlling conditions to favor the desired stereoisomer and prevent side reactions.

Q2: What are the primary challenges in controlling the stereoselectivity of this reaction?

Researchers face three main challenges:

  • Diastereoselectivity: Achieving the correct trans orientation between the this compound substituent and the isopropyl group on the terpene moiety. Most modern methods provide excellent diastereoselectivity.[3][4]

  • Regioselectivity: The alkylation can occur at two different positions on the this compound ring, leading to the desired "normal" product (like CBD) and an undesired "abnormal" regioisomer (abn-CBD).[3][5]

  • By-product Formation: The acidic conditions can catalyze further reactions, primarily the cyclization of the desired CBD product into psychoactive isomers like Δ⁹-THC and the more thermodynamically stable Δ⁸-THC.[1][6][7] Dialkylation of this compound is also a common side reaction.[1]

Q3: Which catalysts are most effective for improving stereoselectivity?

Catalyst choice is the most critical factor. Both Lewis and Brønsted acids are used, each with distinct advantages and disadvantages.

  • Lewis Acids: Generally preferred for minimizing the cyclization to THC.

    • Boron Trifluoride Etherate (BF₃·OEt₂): Often supported on alumina, it is effective at producing CBD while limiting the formation of the abnormal isomer.[3][8]

    • Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are powerful Lewis acids that can promote the reaction under mild conditions, but catalyst loading and temperature must be carefully optimized to avoid side products.[1][3][9]

    • Silver Triflate (AgOTf): Has been reported to yield CBD without cyclization to THC.[1]

  • Brønsted Acids:

    • p-Toluenesulfonic Acid (p-TSA) & Methanesulfonic Acid (MsOH): These are effective for the initial condensation but have a strong tendency to promote the subsequent cyclization of CBD to THC, especially at longer reaction times or higher temperatures.[3][7]

Troubleshooting Guide

Problem 1: My reaction yields a low diastereomeric ratio (d.r.) or a mix of stereoisomers.

  • Potential Cause 1: Purity of Chiral Starting Material. The stereochemical purity of your chiral terpene (e.g., (+)-p-mentha-2,8-dien-1-ol) is paramount. Impurities or racemic starting material will directly translate to a poor stereochemical outcome.

    • Solution: Verify the enantiomeric excess (e.e.) of the chiral starting material using chiral chromatography (HPLC or GC) before starting the reaction.

  • Potential Cause 2: Inappropriate Catalyst. Some acid catalysts may not provide a sufficient steric environment to direct the reaction effectively.

    • Solution: Switch to a well-documented Lewis acid system known for high diastereoselectivity, such as BF₃·OEt₂ on alumina or Sc(OTf)₃.[1][3] These catalysts coordinate with the allylic alcohol to create a bulky complex that favors a specific approach trajectory for the this compound nucleophile.

Problem 2: I'm observing a high percentage of the "abnormal" regioisomer.

  • Potential Cause 1: Catalyst and Reaction Time. The formation of the abnormal isomer can be a kinetic product. Some catalysts may initially produce a mixture of regioisomers.[3][4]

    • Solution A (Optimize Conditions): Screen different Lewis acid catalysts. For instance, BF₃·OEt₂ on alumina has been shown to improve the ratio of normal to abnormal CBD (56% CBD vs. 14% abnormal CBD).[3] You can also monitor the reaction over time; in some systems, the abnormal isomer may slowly convert to the more thermodynamically stable normal isomer.[4]

    • Solution B (Use a Blocking Group): Employ a derivative of this compound, such as the methyl ester of olivetolic acid.[1][6] The ester group acts as a removable blocking group, directing the alkylation to the desired position. This mimics the biosynthetic pathway but requires additional synthesis and deprotection steps.

Problem 3: The final product is predominantly Δ⁹-THC or Δ⁸-THC, not CBD.

  • Potential Cause 1: Catalyst is too acidic or is a Brønsted acid. Strong Brønsted acids like p-TSA are well-known to catalyze the intramolecular cyclization of CBD to THC.[7][8] Even strong Lewis acids can promote this if not used carefully.

    • Solution: Switch from a Brønsted acid to a milder Lewis acid catalyst like AgOTf or a carefully controlled amount of BF₃·OEt₂.[1] The goal is to find a catalyst strong enough for the Friedel-Crafts alkylation but not for the subsequent cyclization.

  • Potential Cause 2: High Temperature or Long Reaction Time. The cyclization to THC is often favored at higher temperatures and prolonged reaction times, as Δ⁸-THC is the thermodynamic sink of the reaction system.[1][6]

    • Solution A (Temperature Control): Perform the reaction at lower temperatures. Reactions run at -30°C have been shown to disfavor the cyclization to THC.[6] Avoid temperatures above room temperature if THC formation is a concern.

    • Solution B (Flow Chemistry): Implement a continuous flow setup. Flow chemistry allows for precise control over residence time (typically minutes), enabling the reaction to be quenched immediately after CBD formation and before significant cyclization can occur.[6][10]

Troubleshooting Decision Workflow

G Troubleshooting this compound Reactions start_node Problem Identified decision_node decision_node start_node->decision_node What is the main issue? process_node process_node process_node_regio Check Catalyst & Time decision_node->process_node_regio Poor Regioselectivity (abnormal isomer) process_node_thc Check Acidity & Conditions decision_node->process_node_thc High THC By-product process_node_dr Check Starting Materials decision_node->process_node_dr Low Diastereoselectivity solution_node solution_node solution_node_regio1 solution_node_regio1 process_node_regio->solution_node_regio1 Try BF3.OEt2/Al2O3 or milder Lewis Acid solution_node_regio2 solution_node_regio2 process_node_regio->solution_node_regio2 Use Olivetolic Acid Ester (blocking group strategy) solution_node_thc1 solution_node_thc1 process_node_thc->solution_node_thc1 Replace Brønsted Acid with Lewis Acid (e.g., AgOTf) solution_node_thc2 solution_node_thc2 process_node_thc->solution_node_thc2 Lower Reaction Temp (e.g., -30°C) solution_node_thc3 solution_node_thc3 process_node_thc->solution_node_thc3 Reduce Reaction Time (Consider Flow Chemistry) solution_node_dr1 solution_node_dr1 process_node_dr->solution_node_dr1 Verify e.e. of chiral terpene via HPLC/GC solution_node_dr2 solution_node_dr2 process_node_dr->solution_node_dr2 Ensure anhydrous conditions

Caption: A decision tree for troubleshooting common issues in stereoselective this compound reactions.

Quantitative Data Summary

The selection of the acid catalyst has a profound impact on yield and product distribution. The table below summarizes results from various studies on the synthesis of CBD and related compounds.

Catalyst SystemTerpene PartnerSolventTemp.TimeKey Products & YieldsReference(s)
BF₃·OEt₂ / Al₂O₃ (+)-p-mentha-2,8-dien-1-olCH₂Cl₂RT2 h(-)-CBD (56%), abn-CBD (14%)[3]
Sc(OTf)₃ Methyl Ester of Olivetolic AcidCH₂Cl₂-20°C-Good conversion, requires subsequent deprotection.[1][6]
MsOH (0.1 equiv) Dihydro-terpene alcoholCH₂Cl₂RT24 hGood conversion to normal H₂CBD isomer.[3][4]
p-TSA (+)-p-mentha-2,8-dien-1-olCH₂Cl₂RT-Forms (-)-CBD, but readily isomerizes to Δ⁸-THC (53%).[7]
BF₃·OEt₂ (Flow) Acetyl IsopiperitenolCH₂Cl₂RT7 min(-)-CBD (55%), minimal THC formation.[6][10]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (-)-CBD using BF₃·OEt₂ on Alumina

This protocol is adapted from literature procedures emphasizing stereocontrol and minimizing side reactions.[3]

Materials:

  • This compound

  • (+)-p-mentha-2,8-dien-1-ol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Neutral alumina (activated)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Workflow Diagram:

G prep 1. Prepare Catalyst (BF3.OEt2 on Alumina) add 3. Add Catalyst Slurry to Reactants at 0°C prep->add react 2. Dissolve Reactants (this compound, Terpene in CH2Cl2) react->add monitor 4. Stir at RT Monitor by TLC/LC-MS add->monitor quench 5. Quench Reaction (add sat. NaHCO3) monitor->quench extract 6. Workup (Extract with CH2Cl2, Dry) quench->extract purify 7. Purify (Silica Gel Chromatography) extract->purify analyze 8. Analyze Product (NMR, Chiral HPLC) purify->analyze

Caption: Experimental workflow for the synthesis and purification of (-)-CBD.

Procedure:

  • Catalyst Preparation: Prepare a slurry of BF₃·OEt₂ on activated neutral alumina in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq) and (+)-p-mentha-2,8-dien-1-ol (1.1 eq) in anhydrous CH₂Cl₂. Cool the solution to 0°C using an ice bath.

  • Initiation: Add the prepared catalyst slurry to the reactant solution slowly while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure consumption of the starting material and minimize byproduct formation.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated NaHCO₃ solution to quench the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil using silica gel column chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate (-)-CBD from unreacted starting materials, the abnormal isomer, and other byproducts.

  • Analysis: Characterize the purified product by NMR and confirm its stereochemical purity using chiral HPLC analysis.

References

Troubleshooting low yields in Friedel-Crafts reactions of Olivetol

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts reaction of Olivetol. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to help diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Friedel-Crafts reaction with this compound?

A1: The most prevalent issue is a lack of regioselectivity, leading to the formation of a mixture of "normal" and "abnormal" isomers, which complicates purification and lowers the isolated yield of the desired product.[1][2] Additionally, side reactions such as dialkylation, cycloetherification, and acid-catalyzed degradation of the product contribute significantly to yield loss.[1][2]

Q2: I'm observing multiple products in my reaction mixture. What are they likely to be?

A2: Besides the desired product, you are likely forming the "abnormal" CBD isomer, where the terpene group is positioned ortho to the n-pentyl chain instead of para.[1] Other common by-products include dialkylated this compound and cyclized ether products, especially when using Brønsted acid catalysis.[1][2] Under certain acidic conditions, the desired product can further convert to more thermodynamically stable isomers like Δ⁸-THC and Δ⁹-THC.[2]

Q3: How does the choice of catalyst affect the reaction outcome?

A3: The catalyst is critical. Both Lewis acids (e.g., BF₃•OEt₂, Sc(OTf)₃, ZnCl₂) and Brønsted acids (e.g., p-TsOH, MsOH) can be used, but their strength and concentration dramatically influence the reaction.[1][2] Stronger acids or higher catalyst loadings can increase the rate of side reactions, including product degradation.[2] For instance, BF₃•OEt₂ on alumina has been used to achieve a 56% yield of the desired CBD product while minimizing some side reactions.[1]

Q4: Can protecting the hydroxyl groups of this compound improve the yield?

A4: Yes, protecting the phenolic hydroxyl groups is a valid strategy. The unprotected hydroxyl groups can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards the desired C-acylation or C-alkylation.[3][4] Protecting them as ethers or esters can prevent this coordination, potentially leading to cleaner reactions and higher yields, although this introduces additional synthesis and deprotection steps.[1][5]

Troubleshooting Guide

Issue 1: Poor Regioselectivity (High percentage of "abnormal" isomer)
  • Question: My NMR analysis shows a significant amount of the undesired "abnormal" regioisomer. How can I increase the selectivity for the "normal" product?

  • Answer: The formation of the "abnormal" isomer is often under kinetic control, while the desired "normal" isomer is the thermodynamically more stable product.[1][6][7]

    • Strategy 1: Adjust Reaction Time and Temperature. Running the reaction for a longer duration (e.g., 24 hours) at room temperature can allow the kinetically favored "abnormal" product to equilibrate to the more stable "normal" product.[1][6][7] One study noted that after 1 hour, the "abnormal" isomer was isolated in 41% yield, but after 24 hours, the "normal" isomer was isolated in 81% yield.[1][7]

    • Strategy 2: Catalyst Selection. The choice of catalyst can influence the isomer ratio. Experiment with milder Lewis acids, such as BF₃•OEt₂ on alumina, which has been reported to provide good yields of the normal isomer.[1]

Issue 2: Significant By-product Formation (Dialkylation and Cycloetherification)
  • Question: I am observing significant peaks in my chromatogram corresponding to dialkylated this compound and other heavier by-products. How can I minimize these?

  • Answer: These side reactions are typically caused by the high reactivity of the this compound ring and reaction conditions that are too harsh.

    • Strategy 1: Control Stoichiometry. Ensure you are using a strict 1:1 molar ratio of this compound to your electrophile (e.g., allylic alcohol). An excess of the electrophile will favor dialkylation.

    • Strategy 2: Optimize Catalyst Loading and Reaction Time. High catalyst concentrations and prolonged reaction times can promote unwanted side reactions.[1] Reduce the catalyst loading (e.g., to 0.1 equivalents as seen with MsOH) and monitor the reaction progress by TLC or LC-MS to stop it once the starting material is consumed, before significant by-products form.[1]

    • Strategy 3: Lower the Temperature. Running the reaction at a lower temperature can often reduce the rate of competing side reactions more than the desired reaction, leading to a cleaner product profile.

Issue 3: Low or No Conversion of Starting Material
  • Question: My reaction is sluggish, and I'm recovering a large amount of unreacted this compound. What could be the cause?

  • Answer: Low conversion is often due to catalyst deactivation or insufficient reactivity.

    • Strategy 1: Address Catalyst Deactivation. The lone pair of electrons on the oxygen atoms of this compound's hydroxyl groups can coordinate with the Lewis acid, effectively deactivating it.[3][4] You may need to increase the catalyst loading; however, be mindful that an excess of catalyst can promote side reactions.[3][4] Using a protic co-catalyst might also be beneficial.

    • Strategy 2: Use Protecting Groups. To circumvent catalyst deactivation, consider protecting the phenolic hydroxyls as methyl ethers or other suitable groups.[5][8][9] This prevents coordination with the Lewis acid, allowing the reaction to proceed more efficiently. The protecting groups can be removed in a subsequent step.

    • Strategy 3: Ensure Anhydrous Conditions. Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Data Presentation

Table 1: Influence of Reaction Time on Product Distribution in MsOH-catalyzed Friedel-Crafts Alkylation

Reaction Time (hours)Isolated Yield (Normal Isomer)Isolated Yield (Abnormal Isomer)Key ObservationReference
1-41%Kinetic product is favored[1][7]
2481%-Thermodynamic product is favored[1][7]

Table 2: Comparison of Selected Catalyst Systems for Friedel-Crafts Reactions of this compound

CatalystElectrophileYield of "Normal" ProductKey Side ProductsReference
BF₃•OEt₂ on Al₂O₃Menthadienol56%14% "Abnormal" Isomer[1]
p-TsOHMenthadienolNot specified, but significant"Abnormal" Isomer, Cycloetherification[1][2]
MsOH (0.1 equiv)Allylic Alcohol81% (after 24h)"Abnormal" Isomer, Bis-addition, Cycloetherification[1]
ZnCl₂Allylic AlcoholNot specified"Abnormal" Isomer, Dialkylated this compound[2]

Key Experimental Protocols

Representative Protocol for Friedel-Crafts Alkylation of this compound

Disclaimer: This is a generalized protocol based on literature precedents.[1][2] Researchers must optimize conditions for their specific substrates and equipment.

  • Preparation:

    • Ensure all glassware is rigorously dried in an oven (e.g., at 120°C) overnight and cooled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. Dichloromethane (DCM) is commonly used and can be distilled over CaH₂.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add this compound (1.0 eq.).

    • Dissolve the this compound in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to the desired temperature (e.g., 0°C or room temperature) using an appropriate bath.

  • Addition of Reagents:

    • Add the allylic alcohol or other electrophile (1.0 eq.) to the solution.

    • Slowly add the Lewis or Brønsted acid catalyst (e.g., MsOH, 0.1 eq. or a solution of BF₃•OEt₂ in DCM) dropwise to the stirred solution. An exothermic reaction may occur; maintain the desired internal temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).

  • Work-up:

    • Once the reaction is complete (indicated by the consumption of the limiting reagent), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water at a low temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from isomers and by-products.[1]

Mandatory Visualizations

G start Low Yield in Friedel-Crafts Reaction q1 What is the main issue observed? start->q1 p1 Poor Regioselectivity (Mixture of Isomers) q1->p1 Isomer Mixture p2 Multiple By-products (Dialkylation, Cyclization) q1->p2 Extra Peaks p3 Low / No Conversion (Starting Material Recovered) q1->p3 Unreacted SM s1a Increase Reaction Time (Allow for Equilibration) p1->s1a Solutions s1b Adjust Temperature p1->s1b Solutions s1c Screen Different Catalysts (e.g., BF3.OEt2/Alumina) p1->s1c Solutions s2a Use 1:1 Stoichiometry p2->s2a Solutions s2b Reduce Catalyst Loading p2->s2b Solutions s2c Lower Reaction Temperature p2->s2c Solutions s3a Ensure Anhydrous Conditions p3->s3a Solutions s3b Consider Protecting Groups for this compound Hydroxyls p3->s3b Solutions s3c Optimize Catalyst Loading p3->s3c Solutions

Caption: Troubleshooting workflow for low yields.

G cluster_side reactants This compound + Electrophile (+ Acid Catalyst) prod_normal Desired 'Normal' Product (Thermodynamic) reactants->prod_normal Desired Pathway prod_abnormal Abnormal' Isomer (Kinetic) reactants->prod_abnormal Competing Pathway prod_di Dialkylated Product reactants->prod_di Side Reaction prod_cyclo Cycloetherification Product prod_normal->prod_cyclo Side Reaction (Brønsted Acid)

Caption: Competing reaction pathways.

References

Technical Support Center: Optimization of Olivetolic Acid Synthase (OAS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of olivetolic acid synthase (OAS) for improved activity.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the biosynthesis of olivetolic acid (OA)?

A1: The primary enzymes are olivetolic acid synthase (OAS), a type III polyketide synthase (PKS), and olivetolic acid cyclase (OAC). OAS condenses one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate. OAC then catalyzes the cyclization of this intermediate to produce olivetolic acid.[1][2][3] In the absence of OAC, the intermediate can spontaneously form byproducts like olivetol.[1][3][4]

Q2: My reaction is producing significant amounts of this compound and other byproducts instead of olivetolic acid. What could be the cause?

A2: This is a common issue often caused by the absence or low activity of olivetolic acid cyclase (OAC).[1][3][4] Without OAC, the tetraketide intermediate produced by OAS can spontaneously cyclize and decarboxylate to form this compound, or lactonize to form pyrones like pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL).[3] To resolve this, ensure that OAC is co-expressed with OAS. Optimizing the expression levels of OAC relative to OAS can also help to minimize byproduct formation.[5]

Q3: The overall yield of olivetolic acid in my microbial expression system is low. What are the common rate-limiting steps?

A3: Low yields of olivetolic acid can be attributed to several factors, primarily related to the insufficient supply of precursors. The key rate-limiting steps are often the availability of hexanoyl-CoA and malonyl-CoA.[2][6] Additionally, the supply of acetyl-CoA, ATP, and NADPH, which are essential for the synthesis of the primary precursors, can also be a bottleneck.[2][6] Metabolic engineering of the host organism to enhance these precursor pools is a common strategy to improve olivetolic acid titers.[2][6][7]

Q4: How can I improve the catalytic activity of the olivetolic acid synthase enzyme itself?

A4: Improving the intrinsic activity of OAS can be achieved through protein engineering. One approach is to screen for naturally occurring OAS variants with higher activity. For example, a highly active OLS sequence, OLS4, has been identified through screening.[7][8] Another strategy is site-directed mutagenesis of key amino acid residues. Studies have identified critical residues (e.g., I258, D198, E196) that significantly influence OAS activity, and mutating these sites can lead to improved performance.[7][8]

Q5: What are some suitable host organisms for producing olivetolic acid?

A5: Several microbial hosts have been successfully engineered for olivetolic acid production. Common choices include the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, as well as the bacterium Escherichia coli.[2][4][5][6][9] The selection of the host can depend on various factors, including the specific metabolic engineering strategies you plan to implement and the desired final product titers. Yarrowia lipolytica, an oleaginous yeast, has shown promise due to its ability to be engineered for high flux towards fatty acid-derived precursors.[2][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no olivetolic acid production Inefficient conversion of hexanoic acid to hexanoyl-CoA.Screen and express different acyl-CoA synthetases that efficiently convert hexanoic acid to hexanoyl-CoA. For example, Pseudomonas sp. LvaE has been shown to be effective.[7]
Insufficient supply of malonyl-CoA.Overexpress acetyl-CoA carboxylase (ACC1).[2] Additionally, knocking out competing pathways that consume malonyl-CoA, such as those for triglyceride formation (e.g., deleting DGA1 and DGA2 in Y. lipolytica), can redirect flux towards olivetolic acid synthesis.[2]
Suboptimal reaction pH.Control the pH of the fermentation medium. For Y. lipolytica, maintaining a stable pH with the addition of CaCO₃ has been shown to increase olivetolic acid titers.[2][6]
High levels of byproduct formation (this compound, PDAL, HTAL) Lack of or insufficient OAC activity.Co-express olivetolic acid cyclase (OAC) with OAS. Ensure that the expression levels are balanced to efficiently capture the tetraketide intermediate.[4][5]
Spontaneous cyclization of the tetraketide intermediate.In addition to co-expressing OAC, consider engineering the interaction between OAS and OAC to facilitate substrate channeling.
Toxicity of hexanoic acid to host cells High concentrations of supplemented hexanoic acid.Optimize the feeding strategy for hexanoic acid. Supplementing lower concentrations at a later stage of cell growth (e.g., 48 hours) can minimize toxicity while still providing the necessary precursor.[6]
Low enzyme expression or activity Codon usage of the expressed genes is not optimized for the host organism.Synthesize codon-optimized versions of the OAS and OAC genes for the specific expression host.
Incorrect protein folding or instability.Express the enzymes at a lower temperature to improve proper folding. Consider co-expressing chaperones if misfolding is suspected.

Experimental Protocols

General Protocol for Olivetolic Acid Production in Yarrowia lipolytica**

This protocol is a generalized summary based on metabolic engineering strategies reported in the literature.[2][6]

  • Strain Engineering:

    • Transform Y. lipolytica with expression cassettes for codon-optimized Cannabis sativa olivetolic acid synthase (CsOLS) and olivetolic acid cyclase (CsOAC).

    • To enhance precursor supply, implement the following modifications:

      • Overexpress an efficient hexanoyl-CoA synthetase.

      • Overexpress acetyl-CoA carboxylase (ACC1).

      • Overexpress enzymes in the pyruvate dehydrogenase bypass and the NADPH-generating malic enzyme.

      • Knock out genes involved in competing pathways, such as diacylglycerol acyltransferases (DGA1, DGA2).

  • Cultivation:

    • Perform seed cultures in a suitable medium (e.g., YPD) at 30°C with shaking for 48 hours.

    • Inoculate the main culture in a defined medium.

    • For pH control, supplement the medium with 20 g/L CaCO₃.

  • Induction and Feeding:

    • Induce gene expression as required by the chosen promoters.

    • Supplement the culture with hexanoic acid (e.g., 0.5 mM) at 48 hours post-inoculation to minimize toxicity.

  • Analysis:

    • Harvest the culture at desired time points (e.g., 96 hours).

    • Extract the metabolites from the culture supernatant and/or cell pellet.

    • Analyze the concentration of olivetolic acid and byproducts using HPLC and characterize them using LC-MS.

Visualizations

Olivetolic_Acid_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_synthesis Olivetolic Acid Synthesis cluster_byproducts Byproduct Formation Hexanoic_Acid Hexanoic Acid Hexanoyl_CoA Hexanoyl-CoA Hexanoic_Acid->Hexanoyl_CoA Acyl-CoA Synthetase Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC1 Tetraketide_Intermediate Linear Tetraketide Intermediate Malonyl_CoA->Tetraketide_Intermediate OAS (3x) Hexanoyl_CoA->Tetraketide_Intermediate OAS Olivetolic_Acid Olivetolic Acid Tetraketide_Intermediate->Olivetolic_Acid OAC This compound This compound Tetraketide_Intermediate->this compound Spontaneous (No OAC) Pyrones Pyrones (PDAL, HTAL) Tetraketide_Intermediate->Pyrones Spontaneous (No OAC)

Caption: Biosynthetic pathway of olivetolic acid and formation of common byproducts.

Troubleshooting_Workflow Start Start: Low Olivetolic Acid Titer Check_Byproducts Analyze for byproducts (this compound, Pyrones) Start->Check_Byproducts High_Byproducts High Byproducts? Check_Byproducts->High_Byproducts Low_Overall_Yield Low Overall Yield? High_Byproducts->Low_Overall_Yield No Optimize_OAC Increase OAC Expression/ Activity High_Byproducts->Optimize_OAC Yes Check_Precursors Precursor Limitation? Low_Overall_Yield->Check_Precursors Yes Optimize_Conditions Optimize Fermentation Conditions (e.g., pH) Low_Overall_Yield->Optimize_Conditions No End Improved Titer Optimize_OAC->End Enhance_Hexanoyl_CoA Optimize Hexanoyl-CoA Supply Check_Precursors->Enhance_Hexanoyl_CoA Hexanoyl-CoA Limitation Enhance_Malonyl_CoA Optimize Malonyl-CoA Supply Check_Precursors->Enhance_Malonyl_CoA Malonyl-CoA Limitation Enhance_Hexanoyl_CoA->End Enhance_Malonyl_CoA->End Optimize_Conditions->End

Caption: A troubleshooting workflow for low olivetolic acid yield.

References

Validation & Comparative

Comparative analysis of different synthetic routes to Olivetol

Author: BenchChem Technical Support Team. Date: November 2025

Olivetol (5-pentylresorcinol) is a critical bicyclic aromatic compound that serves as a fundamental building block in the synthesis of numerous cannabinoids, including the pharmaceutically significant tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] Its synthesis has been a subject of considerable chemical research, leading to a variety of distinct routes, each with its own set of advantages and drawbacks. This guide provides a comparative analysis of the primary synthetic strategies to produce this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Summary of Synthetic Routes

The choice of a synthetic route to this compound depends on factors such as desired scale, available starting materials, cost, and required purity. The following table summarizes the key quantitative metrics for the prominent methods discussed in this guide.

Synthetic Route Primary Starting Material Key Steps Overall Yield (%) Number of Steps Key Considerations
1. From 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoic AcidAcylation, Catalytic Hydrogenation, Demethylation~13-83%[3][4][5]3-4Commercially available, inexpensive starting material; reliable and scalable.[3][4]
2. Grignard-based Synthesis 3,5-Dimethoxybenzyl BromideWurtz-type coupling with a Grignard reagent, Demethylation~78% (for the protected intermediate)[6]2-3Efficient C-C bond formation; requires careful handling of organometallic reagents.[3][6]
3. Oxidative Aromatization Cyclic Diketo Ester/DiketoneSaponification/Decarboxylation, Catalytic Oxidative Aromatization~40%[7]2Atom-economical, avoids harsh stoichiometric oxidants like bromine.[7]
4. Biosynthesis (Fermentation) Glucose / Hexanoic AcidHeterologous expression of OLS and OAC enzymes in a host microorganismYields reported in g/L (e.g., >3 g/L)1 (Fermentation)Environmentally friendly, produces this compound and Olivetolic acid; requires expertise in metabolic engineering.[8]

Route 1: Synthesis from 3,5-Dimethoxybenzoic Acid

This classical and widely adopted route utilizes the inexpensive and commercially available 3,5-dimethoxybenzoic acid.[3][4] The strategy involves the formation of a pentyl ketone intermediate, followed by reduction of the carbonyl group and subsequent demethylation of the protected hydroxyl groups to yield this compound.

Reaction Pathway

G start 3,5-Dimethoxybenzoic Acid inter1 1-(3,5-Dimethoxyphenyl)- 1-pentanone start->inter1  n-Butyllithium,  THF, 0°C to RT inter2 This compound Dimethyl Ether (1-(3,5-Dimethoxyphenyl)pentane) inter1->inter2  Pd(OH)₂/C, H₂,  Methanol, RT end This compound inter2->end  Pyridinium Hydrochloride,  200°C G start 3,5-Dimethoxybenzyl Bromide inter1 This compound Dimethyl Ether start->inter1  Li₂CuCl₄,  Diethyl Ether,  0°C to RT reagent n-Butylmagnesium Bromide end This compound inter1->end  Pyridinium Hydrochloride,  200°C G start Cyclic Diketone (5-pentylcyclohexane- 1,3-dione) end This compound start->end  Iodine (cat.),  DMSO, 100°C G start Carbon Source (e.g., Glucose) host Engineered Microorganism (e.g., S. cerevisiae) start->host feed Hexanoic Acid (Feed) feed->host end This compound & Olivetolic Acid host->end Fermentation (csOLS, csOAC expression)

References

Efficacy comparison of Olivetol-derived versus natural cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Olivetol-Derived and Natural Cannabinoids for Researchers

Introduction

Cannabinoids, a class of compounds that interact with the endocannabinoid system, have garnered significant scientific interest for their therapeutic potential. These compounds can be sourced naturally from the Cannabis sativa plant or synthesized in a laboratory. A primary route for chemical synthesis utilizes this compound, a naturally occurring organic compound that is also the biosynthetic precursor to most natural cannabinoids.[1][2][3] This guide provides a detailed comparison of the efficacy of this compound-derived synthetic cannabinoids and their natural counterparts, focusing on experimental data, pharmacological activity, and underlying molecular mechanisms. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these compounds for therapeutic and research applications.

While natural cannabinoids refer to the suite of compounds produced by the cannabis plant, this compound-derived cannabinoids are the result of synthetic chemical processes. These synthetic cannabinoids can either be identical to the natural compounds (e.g., synthetic THC) or novel molecules designed to target cannabinoid receptors.[4][5] Often, synthetic cannabinoids exhibit different pharmacological profiles, such as higher potency and efficacy at cannabinoid receptors, which can lead to more pronounced and sometimes more severe adverse effects compared to natural cannabis extracts.[6][7]

Comparative Efficacy Data

The efficacy of cannabinoids is primarily determined by their interaction with cannabinoid receptors, principally CB1 and CB2. This interaction is quantified through binding affinity (Ki) and functional activity assays that measure the cellular response following receptor activation. The following tables summarize key quantitative data from in vitro and in vivo studies, comparing this compound-derived synthetic ligands with well-characterized natural and synthetic cannabinoids.

Table 1: In Vitro Functional Activity at Cannabinoid Receptors
CompoundTypeReceptorAssayPotency (EC50 / IC50)Efficacy (% of Max Response)Reference
CB-52 This compound-derivedHuman CB1cAMP Inhibition2600 nM62% (vs. CP-55,940)[8]
Rat CB1cAMP Inhibition450 nM40% (vs. WIN-55,212-2)[8]
Mouse BrainGTP-γ-S Binding11 nM~16% (vs. CP-55,940)[8]
Human CB2GTP-γ-S BindingNo agonist activity; antagonist-[8]
CB-25 This compound-derivedHuman CB1cAMP Inhibition1600 nM68% (vs. CP-55,940)[8]
Human CB2GTP-γ-S BindingNo agonist activity; antagonist-[8]
CP-55,940 Synthetic (non-classical)CB1 / CB2-HighFull Agonist[8]
WIN-55,212-2 Synthetic (aminoalkylindole)CB1 / CB2-HighFull Agonist[8]
Δ⁹-THC NaturalCB1 / CB2--Partial Agonist[6][9]

Data from studies on CHO cells expressing human receptors or N18TG2 neuroblastoma cells. Efficacy is often compared to a potent, full agonist like CP-55,940.

Table 2: In Vivo Nociception Data (Plantar Test in Rats)
CompoundTypeDoseEffectAntagonism of WIN-55,212-2Reference
CB-52 This compound-derived1-10 mg/kg (i.p.)Dose-dependent nociceptionYes[8]
CB-25 This compound-derived1-10 mg/kg (i.p.)Dose-dependent nociceptionYes[8]
WIN-55,212-2 Synthetic-Anti-nociceptiveN/A[8]

The plantar test assesses the pain response to a thermal stimulus. The pro-nociceptive effect of CB-25 and CB-52 in this model, coupled with their ability to antagonize the anti-nociceptive effect of a known agonist, suggests a complex pharmacological profile, possibly indicative of partial agonism or inverse agonism depending on the physiological context.

Cannabinoid Production and Signaling Pathways

Understanding the origin and mechanism of action is crucial for comparing these compounds. Natural cannabinoids are produced in Cannabis sativa via a well-defined enzymatic pathway, while synthetic routes offer structural diversity. Both types of compounds exert their effects primarily through the CB1 and CB2 G-protein coupled receptors.

Diagrams of Key Pathways

Natural Cannabinoid Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Cannabinoid Synthesis Hexanoyl_CoA Hexanoyl-CoA OLS This compound Synthase (PKS) Hexanoyl_CoA->OLS Malonyl_CoA Malonyl-CoA Malonyl_CoA->OLS This compound This compound CBGAS CBGA Synthase This compound->CBGAS + Geranyl PP OLS->this compound Geranyl_PP Geranyl pyrophosphate CBGA Cannabigerolic Acid (CBGA) CBGAS->CBGA THCAS THCA Synthase CBGA->THCAS CBDAS CBDA Synthase CBGA->CBDAS THCA Δ⁹-THCA THCAS->THCA CBDA CBDA CBDAS->CBDA Heat Decarboxylation (Heat) THCA->Heat CBDA->Heat THC Δ⁹-THC Heat->THC CBD CBD Heat->CBD

Caption: Biosynthesis of major cannabinoids in Cannabis sativa.

This compound-based Synthesis of THC This compound This compound Condensation Friedel-Crafts Alkylation This compound->Condensation Terpenoid Terpenoid (e.g., p-mentha-2,8-dien-1-ol) Terpenoid->Condensation Acid_Catalyst Lewis Acid (e.g., BF₃·OEt₂) Acid_Catalyst->Condensation catalysis CBD Cannabidiol (CBD) Condensation->CBD Cyclization Cyclization CBD->Cyclization acid catalysis THC Δ⁹-THC Cyclization->THC

Caption: A simplified chemical synthesis route to Δ⁹-THC using this compound.

Cannabinoid Receptor Signaling cluster_0 Cell Membrane CB_Receptor CB1 / CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits Ion_Channel K+ / Ca²+ Channels G_Protein->Ion_Channel modulates MAPK MAPK Pathway (ERK, JNK) G_Protein->MAPK activates cAMP cAMP AC->cAMP converts Cannabinoid Cannabinoid (Ligand) Cannabinoid->CB_Receptor binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates Transcription Gene Transcription MAPK->Transcription regulates

Caption: Primary signaling pathways for CB1 and CB2 cannabinoid receptors.

Detailed Experimental Protocols

The following are methodologies for key experiments used to determine cannabinoid efficacy.

Adenylyl Cyclase (cAMP) Inhibition Assay

This assay measures the ability of a cannabinoid to inhibit the production of cyclic AMP, a key second messenger, following G-protein activation.

  • Objective: To determine if a ligand is an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor like CB1 or CB2.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 or CB2 receptor (hCB1-CHO or hCB2-CHO), or other suitable cell lines like N18TG2 neuroblastoma cells.[8]

  • Protocol:

    • Cells are cultured to an appropriate confluency in standard media.

    • Cells are harvested and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase is stimulated with a known concentration of forskolin.

    • Cells are simultaneously treated with varying concentrations of the test cannabinoid (e.g., CB-25, CB-52).

    • The reaction is incubated for a set time (e.g., 10-30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive binding assay, often employing a radioactive tracer ([³H]-cAMP) or a fluorescence/luminescence-based detection kit.

  • Data Analysis: The concentration-response curve is plotted to calculate the IC50 (concentration for 50% inhibition) and Emax (maximum inhibition relative to a full agonist).

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a receptor agonist. An agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

  • Objective: To measure the ability of a compound to stimulate G-protein activation via CB1 or CB2 receptors.

  • Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., hCB2-CHO cells) or from tissues like the mouse brain.[8]

  • Protocol:

    • Cell or tissue membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test cannabinoid.

    • The incubation is carried out for a specific duration (e.g., 60-90 minutes) at 30°C.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

    • The filters are washed to remove unbound [³⁵S]GTPγS.

    • The amount of membrane-bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is plotted against the ligand concentration to determine the EC50 (concentration for 50% of maximal stimulation) and Emax.

In Vivo Plantar Test (Hargreaves Method)

This test is a model of thermal hyperalgesia used to assess the anti-nociceptive or pro-nociceptive effects of a compound in rodents.

  • Objective: To evaluate the effect of a test compound on the pain threshold in response to a thermal stimulus.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Protocol:

    • Animals are habituated to the testing environment.

    • The test compound (e.g., CB-25, CB-52) or vehicle is administered, typically via intraperitoneal (i.p.) injection.[8]

    • At a predetermined time after injection, the animal is placed in a plexiglass chamber on a glass floor.

    • A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.

    • The latency for the animal to withdraw its paw from the heat stimulus is recorded. A cut-off time is used to prevent tissue damage.

    • For antagonism studies, the test compound is administered prior to a known agonist (e.g., WIN-55,212-2), and withdrawal latencies are compared.

  • Data Analysis: The paw withdrawal latency is the primary endpoint. A significant increase in latency indicates an anti-nociceptive (analgesic) effect, while a significant decrease suggests a pro-nociceptive or hyperalgesic effect.

Caption: General workflow for an in vitro cAMP inhibition assay.

Conclusion

The comparison between this compound-derived and natural cannabinoids reveals important distinctions in their pharmacological profiles. While natural cannabinoids like Δ⁹-THC are typically partial agonists, synthetic derivatives can be engineered to have a wide range of activities, from partial agonism to full agonism or even antagonism.[8] For example, the this compound-derived compounds CB-25 and CB-52 act as partial agonists at CB1 receptors but as neutral antagonists at CB2 receptors in vitro.[8] This functional selectivity highlights the potential for developing synthetic cannabinoids with more targeted therapeutic effects.

However, the increased potency and efficacy often seen with synthetic cannabinoids can also lead to a greater risk of adverse events, a critical consideration in drug development.[6][7] Researchers must carefully weigh the potential for enhanced therapeutic efficacy against the safety profile of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the continued investigation and objective evaluation of both natural and synthetic cannabinoids.

References

Cross-Reactivity of Olivetol in Cannabinoid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of olivetol in commercially available cannabinoid immunoassays. The data presented is crucial for researchers and clinicians in interpreting urine drug screening results, particularly with the increasing prevalence of diverse cannabinoid analogs. The information is primarily based on a key study by Wolf et al. (2023) published in the Journal of Analytical Toxicology, which evaluated the performance of six homogeneous enzyme immunoassays.[1][2]

Executive Summary

Recent studies have demonstrated that this compound, a precursor in the biosynthesis of cannabinoids, exhibits cross-reactivity in several commercial cannabinoid immunoassay screening kits.[1][3][4] This cross-reactivity varies depending on the specific assay and its cutoff concentration. Notably, olivetolic acid, a closely related compound, did not show cross-reactivity in the evaluated assays.[1][4] This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides visualizations to clarify the experimental workflow and the relationship of this compound to other cannabinoids.

Data Presentation: this compound Cross-Reactivity in Commercial Immunoassays

The following table summarizes the cross-reactivity of this compound in six widely used commercial cannabinoid immunoassays, as determined by the lowest concentration of this compound that produced a positive result at two different cutoff levels.

Immunoassay KitManufacturerLowest Concentration for Positive Result at 20/25 ng/mL CutoffLowest Concentration for Positive Result at 50 ng/mL Cutoff
Abbott CannabinoidsAbbott DiagnosticsNot Detected at ≤ 1000 ng/mLNot Detected at ≤ 1000 ng/mL
LZI Cannabinoids (cTHC) Enzyme ImmunoassayLin-Zhi International1000 ng/mL1000 ng/mL
DRI® Cannabinoid AssayThermo Fisher Scientific1000 ng/mL1000 ng/mL
CEDIA™ THCThermo Fisher Scientific1000 ng/mL1000 ng/mL
ONLINE DAT Cannabinoid IIRoche Diagnostics1000 ng/mLNot Detected at ≤ 1000 ng/mL
Syva EMIT®II PlusSiemens Healthineers1000 ng/mL1000 ng/mL

Data sourced from Wolf et al. (2023). "Not Detected at ≤ 1000 ng/mL" indicates that no positive result was observed even at the highest tested concentration of 1000 ng/mL.

Experimental Protocols

The data presented in this guide is based on a comprehensive study evaluating the cross-reactivity of various cannabinoid analogs. The key experimental methodologies are detailed below.

Sample Preparation and Analysis

The cross-reactivity of this compound was evaluated by preparing solutions at various concentrations in urine.[1] The specific concentrations tested were 20, 50, 100, and 1,000 ng/mL.[1] These fortified urine samples were then analyzed using six different commercially available homogeneous immunoassay screening kits.[1] All analyses were performed on an Abbott Architect Plus c4000 clinical chemistry analyzer.[1][4]

Determination of Cross-Reactivity

For each immunoassay and its respective cutoff concentrations (either 20/25 ng/mL or 50 ng/mL), the lowest concentration of this compound that produced a positive result was recorded.[1] If a compound did not produce a positive result at the highest tested concentration of 1,000 ng/mL, it was considered "not detectable" at or below that level.[1]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the structural relationship leading to potential cross-reactivity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_results Data Interpretation start Start: Urine Sample fortify Fortify with this compound (20, 50, 100, 1000 ng/mL) start->fortify analyzer Abbott Architect Plus c4000 Analyzer fortify->analyzer assay Commercial Cannabinoid Immunoassay Kit analyzer->assay result Record Lowest Concentration for Positive Result assay->result logical_relationship cluster_precursor Biosynthetic Precursor cluster_cannabinoids Major Cannabinoids cluster_assay Immunoassay Target This compound This compound thc THC (Tetrahydrocannabinol) This compound->thc Biosynthesis cbd CBD (Cannabidiol) This compound->cbd Biosynthesis antibody Cannabinoid-specific Antibody This compound->antibody Cross-reactivity (Potential for structural similarity) thc->antibody Primary Target

References

A Researcher's Guide to Isotopic Labeling of Olivetol for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the expanding field of cannabinoid research, understanding the metabolic pathways of precursor molecules is paramount for advancements in drug development and biotechnology. Olivetol, a key precursor to the biosynthesis of cannabinoids such as tetrahydrocannabinol (THC), is a focal point of these studies. Isotopic labeling of this compound provides a powerful tool to trace its metabolic fate, offering a clear window into the intricate biochemical processes involved. This guide provides a comprehensive comparison of isotopic labeling methods for this compound, contrasts them with alternative metabolic study techniques, and offers detailed experimental protocols for researchers.

Isotopic Labeling of this compound: A Comparative Overview

Isotopic labeling involves the replacement of an atom in a molecule with its isotope, which has a different mass but the same chemical properties. This "tag" allows researchers to track the molecule through various metabolic reactions. For this compound, deuterium (²H) and carbon-13 (¹³C) are commonly used isotopes. The choice of isotope and labeling position can be tailored to the specific metabolic questions being investigated.

Stable isotope labeling is a highly effective technique used by scientists in drug metabolism to better understand the disposition, bioavailability, and toxicity of drugs in vivo.[1][2] Mass spectrometry (MS) coupled with separation techniques is the preferred method for detection due to its high sensitivity and selectivity.[1][2]

Below is a comparison of two reported methods for synthesizing isotopically labeled this compound.

Feature5′-(²H₃)this compound Synthesis[¹³C₄]-Olivetol Synthesis
Isotope Deuterium (²H)Carbon-13 (¹³C)
Starting Material 3,5-dimethoxybenzoic acid[¹³C₄]-n-bromobutane and 1-(bromomethyl)-3,5-dimethoxy-benzene
Label Introduction Penultimate step of the synthetic schemeEarly stage of the synthetic scheme
Key Reactions Cross-coupling reactions between alkyl halides and Grignard reagents, hydroboration-oxidation.[3]Wurtz-type reaction between a bromomethyl compound and a Grignard reagent in the presence of dilithium tetrachlorocuprate.[4]
Overall Yield 13%[5]78% for the labeled intermediate ([¹³C₄]-1-(3,5-dimethoxyphenyl)pentane)[4]
Advantages Uses relatively inexpensive starting material and labeling agent.[3]Provides a higher number of labeled atoms, which can be useful for certain mass spectrometry analyses.
Disadvantages Lower overall yield.[5]The synthesis of the labeled starting material can be more complex and costly.

Metabolic Pathways of this compound

This compound is a crucial component in the biosynthesis of cannabinoids. It is produced from hexanoyl-CoA and three molecules of malonyl-CoA through a polyketide synthase (PKS) reaction.[6] An enzyme cloned from Cannabis sativa, this compound synthase (OLS), has been shown to produce this compound.[6][7] However, in the plant, olivetolic acid (OLA) is the key intermediate for cannabinoid synthesis.[8] It is proposed that a tetraketide synthase (TKS) and an olivetolic acid cyclase (OAC) work together to form OLA. In the absence of OAC, the intermediate can be converted to this compound.[8][9] OLA then undergoes geranylation to form cannabigerolic acid (CBGA), the precursor to many other cannabinoids.[9]

Olivetol_Metabolism Hexanoyl_CoA Hexanoyl-CoA TKS Tetraketide Synthase (TKS) Hexanoyl_CoA->TKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->TKS Tetraketide_Intermediate Tetraketide Intermediate TKS->Tetraketide_Intermediate OAC Olivetolic Acid Cyclase (OAC) Tetraketide_Intermediate->OAC This compound This compound Tetraketide_Intermediate->this compound in vitro (absence of OAC) Olivetolic_Acid Olivetolic Acid (OLA) OAC->Olivetolic_Acid CBGAS CBGA Synthase Olivetolic_Acid->CBGAS Spontaneous Decarboxylation (spontaneous or by OLS in vitro) Olivetolic_Acid->Spontaneous Geranyl_Pyrophosphate Geranyl Pyrophosphate Geranyl_Pyrophosphate->CBGAS CBGA Cannabigerolic Acid (CBGA) CBGAS->CBGA THCAS THCA Synthase CBGA->THCAS THCA Δ⁹-THCA THCAS->THCA Spontaneous->this compound Metabolic_Study_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Isotopically Labeled this compound Incubation Incubate Labeled this compound with Biological System Synthesis->Incubation System_Prep Prepare Biological System (e.g., cell culture, in vitro assay) System_Prep->Incubation Sampling Collect Samples at Different Time Points Incubation->Sampling Extraction Extract Metabolites from Samples Sampling->Extraction LC_MS Analyze by LC-MS/MS Extraction->LC_MS Identification Identify Labeled Metabolites Based on Mass Shift LC_MS->Identification Quantification Quantify Metabolite Levels Identification->Quantification Pathway_Analysis Elucidate Metabolic Pathway Quantification->Pathway_Analysis

References

A Comparative Guide to Lewis Acid Catalysts in Olivetol Reactions for Cannabinoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cannabinoids, a class of compounds with significant therapeutic potential, frequently involves the reaction of olivetol with various terpenoids. The efficiency and selectivity of these reactions are critically dependent on the choice of catalyst. This guide provides a comparative analysis of different Lewis acids used to catalyze the reaction between this compound and p-mentha-2,8-dien-1-ol or (-)-verbenol, key steps in the synthesis of cannabidiol (CBD) and tetrahydrocannabinol (THC) isomers.

Performance Comparison of Lewis Acid Catalysts

The catalytic efficiency of various Lewis acids in the synthesis of cannabinoids from this compound has been evaluated under different reaction conditions. The following table summarizes key quantitative data from experimental studies, offering a side-by-side comparison of catalyst performance in terms of product yield and reaction conditions.

CatalystReactantsMain Product(s)Yield (%)SolventTemp. (°C)TimeRef.
Homogeneous Catalysts
BF₃·OEt₂This compound, (-)-verbenol(-)-trans-Δ⁸-THC45DCMRT200 s (flow)[1]
BF₃·OEt₂This compound, p-mentha-2,8-dien-1-ol(-)-trans-Δ⁹-THC40 (NMR), 30 (isolated)DCMRT200 s (flow)[1]
BF₃·OEt₂This compound, p-mentha-2,8-dien-1-ol(-)-Δ⁹-THC50 (GLC), 31 (isolated)DCM0-[2]
BF₃·OEt₂This compound, p-mentha-2,8-dien-1-ol(-)-CBD28 (normal), 47 (abnormal)DCM0-[2]
Zn(OTf)₂This compound, (-)-verbenolOlivetylverbenylQuantitativeDCMRT100 s (flow)[1]
Sn(OTf)₂This compound, (-)-verbenolOlivetylverbenylQuantitativeDCMRT100 s (flow)[1]
Cu(OTf)₂This compound, (-)-verbenolOlivetylverbenylQuantitativeDCMRT100 s (flow)[1]
Yb(OTf)₃This compound, (-)-verbenolOlivetylverbenylQuantitativeDCMRT100 s (flow)[1]
Sc(OTf)₃This compound, (-)-verbenolOlivetylverbenylQuantitativeDCMRT100 s (flow)[1]
In(OTf)₃This compound, (-)-verbenolOlivetylverbenylQuantitativeDCMRT100 s (flow)[1]
Heterogeneous Catalysts
Silica-BF₃This compound, (-)-verbenol(-)-trans-Δ⁸-THC45DCMRT200 s (flow)[1]
Silica-BF₃This compound, p-mentha-2,8-dien-1-ol(-)-trans-Δ⁹-THC40 (NMR), 30 (isolated)DCMRT200 s (flow)[1]
Amberlyst-H⁺This compound, (-)-verbenol(-)-trans-Δ⁸-THCSmall amountsDCMRT100 s (flow)[1]
DOWEX-H⁺This compound, (-)-verbenolOlivetylverbenylSmall amountsDCMRT100 s (flow)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Homogeneous Flow Synthesis of Cannabinoids[1]
  • Solution Preparation :

    • A reactant solution is prepared by dissolving this compound (1 equiv), (-)-verbenol or p-mentha-2,8-dien-1-ol (1 equiv), and biphenyl (0.25 equiv, as an internal ¹H-NMR standard) in dry dichloromethane (DCM) to a concentration of 0.25 M. The flask is evacuated and backfilled with argon three times.

    • A catalyst solution is prepared by dissolving the Lewis acid (e.g., BF₃·OEt₂) (1 equiv) in dry DCM to a concentration of 0.25 M in a separate flask.

  • Reaction Setup :

    • The reactant and catalyst solutions are loaded into separate glass syringes and placed on syringe pumps.

    • The syringes are connected to a T-piece (PEEK) which then feeds into a perfluoroalkoxy (PFA) tubing reactor.

  • Reaction Execution and Analysis :

    • The solutions are pumped through the reactor at defined flow rates to control the residence time.

    • The reaction is quenched by passing the output stream through a saturated aqueous solution of NaHCO₃.

    • The crude yield is determined by ¹H-NMR spectroscopy using the biphenyl internal standard.

Heterogeneous Flow Synthesis of Cannabinoids[1]
  • Solution Preparation :

    • A reactant solution is prepared as described for the homogeneous flow synthesis (0.25 M in dry DCM).

  • Reactor Packing :

    • Approximately 150 mg of the heterogeneous catalyst (e.g., Silica-BF₃) is packed tightly into an Omnifit glass reactor.

  • Reaction Setup :

    • The reactant solution is loaded into a glass syringe and placed on a syringe pump.

    • The syringe is directly connected to the packed bed reactor.

  • Reaction Execution and Analysis :

    • The reactant solution is pumped through the reactor at a specific flow rate.

    • The output is quenched with saturated aqueous NaHCO₃.

    • Product yields are determined by ¹H-NMR analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for comparing the catalytic efficiency of different Lewis acids in this compound reactions, from reactant preparation to product analysis.

G cluster_prep Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Reactants This compound & Terpenoid Reactant_Solution 0.25 M Reactant Solution Reactants->Reactant_Solution Solvent Dry DCM Solvent->Reactant_Solution Standard Internal Standard (Biphenyl) Standard->Reactant_Solution Syringe_Pumps Syringe Pumps Reactant_Solution->Syringe_Pumps Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Catalyst_Solution 0.25 M Catalyst Solution (for homogeneous) Lewis_Acid->Catalyst_Solution Catalyst_Solution->Syringe_Pumps Homogeneous Hetero_Catalyst Heterogeneous Catalyst (e.g., Silica-BF3) Packed_Bed Packed Bed Reactor (for heterogeneous) Hetero_Catalyst->Packed_Bed T_Piece T-Piece (for homogeneous) Syringe_Pumps->T_Piece Homogeneous Syringe_Pumps->Packed_Bed Heterogeneous Flow_Reactor Flow Reactor (PFA tubing) T_Piece->Flow_Reactor Homogeneous Packed_Bed->Flow_Reactor Heterogeneous Quench Quench with aq. NaHCO3 Flow_Reactor->Quench Analysis 1H-NMR Analysis Quench->Analysis

Caption: Experimental workflow for comparing Lewis acid catalysts in this compound reactions.

Discussion of Lewis Acid Efficiency

The choice of Lewis acid significantly impacts both the yield and the product distribution in the reaction of this compound with terpenoids.

Homogeneous Catalysts:

  • BF₃·OEt₂ has proven to be a highly effective catalyst for the synthesis of both Δ⁸-THC and Δ⁹-THC in a continuous flow system, achieving yields up to 45% and 40% respectively.[1] Its strength as a Lewis acid facilitates the necessary cyclization reactions. In batch reactions, it has also been used to produce (-)-Δ⁹-THC in significant yields.[2] Interestingly, lower concentrations of BF₃·OEt₂ can favor the formation of cannabidiol (CBD).[2]

  • Metal Triflates (Zn(OTf)₂, Sn(OTf)₂, Cu(OTf)₂, Yb(OTf)₃, Sc(OTf)₃, In(OTf)₃) , when immobilized on Amberlyst-15, were found to be effective in the initial Friedel-Crafts alkylation step, leading to quantitative formation of the olivetylverbenyl intermediate.[1] However, these catalysts were not strong enough to promote the subsequent cyclization to form THC under the tested flow conditions.[1]

Heterogeneous Catalysts:

  • Silica-BF₃ emerges as a promising heterogeneous catalyst, mirroring the high yields of its homogeneous counterpart, BF₃·OEt₂, for the synthesis of both Δ⁸-THC and Δ⁹-THC.[1] The use of a solid-supported catalyst simplifies product purification and catalyst recovery.

  • Amberlyst-H⁺ and DOWEX-H⁺ , which are Brønsted acids rather than true Lewis acids, showed limited efficiency in producing THC, with only small amounts of the desired products observed.[1]

Signaling Pathways and Logical Relationships

The reaction of this compound with a terpenoid like (-)-verbenol or p-mentha-2,8-dien-1-ol, catalyzed by a Lewis acid, proceeds through a series of steps. The following diagram illustrates the logical relationship between the reactants, intermediates, and final products.

G Reactants This compound + Terpenoid (e.g., (-)-verbenol) Intermediate Intermediate (Olivetylverbenyl) Reactants->Intermediate Friedel-Crafts Alkylation CBD Cannabidiol (CBD) Reactants->CBD Direct Formation (with p-mentha-2,8-dien-1-ol) Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Lewis_Acid->Intermediate THC THC Isomers (Δ8-THC, Δ9-THC) Lewis_Acid->THC Lewis_Acid->CBD Intermediate->THC Cyclization

References

Safety Operating Guide

Proper Disposal of Olivetol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Olivetol must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, consolidating safety data and operational best practices.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring careful handling. It is classified as:

  • Harmful if swallowed[1]

  • A cause of skin irritation[1]

  • A cause of serious eye damage[1]

  • Very toxic to aquatic life[1]

  • A severe irritant to mucous membranes and the upper respiratory tract[2][3]

Before handling this compound for any purpose, including disposal, personnel must be equipped with the following Personal Protective Equipment (PPE):

  • Protective gloves

  • Protective clothing

  • Eye protection (goggles or face shield)

  • Face protection[1][2]

Spill Management

In the event of an this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Small Spill Protocol:

  • Remove Ignition Sources: Immediately eliminate all potential sources of ignition in the vicinity.[3]

  • Dampen the Spill: Carefully dampen the solid this compound spill with 60-70% ethanol.[3]

  • Containment: Transfer the dampened material into a suitable, sealable container labeled for hazardous waste.[3]

  • Final Cleaning: Use absorbent paper dampened with 60-70% ethanol to clean any remaining residue.[3]

  • Secure Waste: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[3]

Disposal Procedures

Proper disposal of this compound and its containers is mandatory to prevent harm to human health and the environment.

General Guidelines:

  • Do Not Dispose with General Waste: this compound must not be disposed of with household garbage.

  • Prevent Environmental Release: Avoid release into the environment, including sewage systems, drains, surface water, and groundwater.[1] this compound is classified as slightly hazardous to water.

  • Professional Disposal: Arrange for disposal of this compound and its containers through a licensed industrial combustion plant or a certified hazardous waste treatment and disposal facility.[1][2]

  • Follow Regulations: All disposal activities must comply with local, state, and federal regulations. Chemical waste generators are responsible for determining if this compound is classified as a hazardous waste under regulations such as the US EPA's 40 CFR Parts 261.3.

  • Contaminated Packaging: Handle contaminated packaging and containers in the same manner as the substance itself.[1]

Chemical Incompatibility

To prevent dangerous chemical reactions, do not mix this compound waste with the following incompatible materials:

  • Acid chlorides[2]

  • Acid anhydrides[2]

  • Oxidizing agents[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the safe disposal of this compound.

OlivetolDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste ppe Wear appropriate PPE: - Gloves - Protective clothing - Eye/face protection start->ppe spill Is it a spill? handle_spill Follow Small Spill Protocol: 1. Remove ignition sources. 2. Dampen with 60-70% ethanol. 3. Transfer to a sealed container. 4. Clean residue with dampened absorbent paper. 5. Seal contaminated materials in a vapor-tight bag. spill->handle_spill Yes container_disposal Prepare for Disposal spill->container_disposal No handle_spill->container_disposal segregate Segregate from incompatible materials: - Acid chlorides - Acid anhydrides - Oxidizing agents container_disposal->segregate ppe->spill label_waste Label container as Hazardous Waste segregate->label_waste contact_vendor Contact licensed hazardous waste disposal vendor label_waste->contact_vendor end End: Proper Disposal contact_vendor->end

Caption: Logical workflow for the proper and safe disposal of this compound.

Data Presentation

Currently, specific quantitative data for this compound disposal, such as concentration limits for different disposal methods, are not available in the public domain. Professionals should consult their institution's environmental health and safety department and the licensed waste disposal vendor for specific guidance.

Experimental Protocols

References

Personal protective equipment for handling Olivetol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Olivetol.

Hazard Summary

This compound presents several hazards that necessitate careful handling:

  • Causes irritation to the eyes, skin, and respiratory tract.[1][2]

  • Harmful if swallowed.[3]

  • May lead to serious eye damage.[3]

  • It is light-sensitive.[1]

  • Considered very toxic to aquatic life.[3]

  • Mutagenic effects have been observed in laboratory experiments.[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or eyeglasses conforming to OSHA 29 CFR 1910.133 or EN166.[1]Protects against splashes and dust, preventing eye irritation and serious damage.[1][3]
Skin Protection Chemical-impermeable gloves and appropriate protective clothing.[1][4]Prevents skin irritation and absorption.[1][3]
Respiratory Protection A NIOSH-approved respirator is required if ventilation is inadequate or irritation occurs.[1]Protects the respiratory tract from irritation due to dust or aerosols.[1]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated area to keep airborne concentrations low.[1]

  • Minimize the generation and accumulation of dust.[1]

  • Avoid all direct contact with eyes, skin, and clothing.[1]

  • Always wash hands and forearms thoroughly after handling the substance.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

Storage Conditions:

  • Keep the container tightly sealed.[1]

  • Store in a cool, dry, and well-ventilated location.[1]

  • Refrigeration is recommended (below 4°C/39°F).[1]

  • Protect from light and store away from incompatible materials such as acid chlorides, acid anhydrides, and strong oxidizing agents.[1]

Spill and Disposal Management

Immediate and correct response to spills and proper disposal of waste are crucial for safety and environmental protection.

Spill Cleanup Protocol:

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Contain Spill: Sweep up the spilled solid. Avoid generating dust.[1]

  • Decontaminate: Place the swept material into a suitable container for disposal.[1]

  • Final Cleaning: There are no specific instructions for cleaning up this compound spills. It is recommended to follow general laboratory procedures for cleaning up chemical spills.

Spill_Cleanup_Workflow start Spill Occurs ppe Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe ventilate Ensure Adequate Ventilation ppe->ventilate sweep Sweep Up Spilled Material ventilate->sweep contain Place in Suitable Container for Disposal sweep->contain decontaminate Clean Spill Area contain->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Cleanup Complete dispose->end

This compound Spill Cleanup Workflow

Waste Disposal Plan:

  • This compound waste must not be disposed of with regular household garbage.[2]

  • Prevent the chemical from entering the sewage system.[2]

  • All disposal activities must comply with federal, state, and local environmental regulations.[1]

First Aid Measures

In case of accidental exposure, immediate first aid is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing and shoes. Immediately wash the affected skin area with plenty of water for at least 15 minutes. Get medical help if irritation develops.[1]
Inhalation Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cups of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Physical and Chemical Properties

Property Value
Appearance Light purple powder
Melting Point 42-44 °C (107.6-111.2 °F)[2]
Flash Point > 112 °C (> 233.6 °F)[1]
Molecular Formula C11H16O2
Molecular Weight 180.25 g/mol
Stability Stable under normal conditions, but may discolor upon exposure to light.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olivetol
Reactant of Route 2
Olivetol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。